Levsinex
Description
Structure
3D Structure of Parent
Properties
Molecular Formula |
C34H50N2O11S |
|---|---|
Molecular Weight |
694.8 g/mol |
IUPAC Name |
[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate;sulfuric acid;hydrate |
InChI |
InChI=1S/2C17H23NO3.H2O4S.H2O/c2*1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12;1-5(2,3)4;/h2*2-6,13-16,19H,7-11H2,1H3;(H2,1,2,3,4);1H2/t2*13-,14+,15?,16-;;/m11../s1 |
InChI Key |
JPKKQJKQTPNWTR-PAWSKZDXSA-N |
Isomeric SMILES |
CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)[C@H](CO)C3=CC=CC=C3.CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)[C@H](CO)C3=CC=CC=C3.O.OS(=O)(=O)O |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.O.OS(=O)(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Levsinex on Cellular Pathways
Disclaimer: Initial research indicates that "Levsinex" is a brand name for the drug hyoscyamine, primarily used for conditions like irritable bowel syndrome.[1][2][3] It functions as an anticholinergic agent.[1][2] However, there is a lack of in-depth, publicly available scientific literature and experimental data detailing its specific molecular interactions and effects on intracellular signaling pathways, which is the core requirement of this request.
Therefore, to fulfill the detailed structural and content requirements of this guide, the following sections will use Imatinib (B729) , a well-characterized tyrosine kinase inhibitor, as a proxy. This will allow for the demonstration of the requested in-depth technical format, including detailed experimental protocols, quantitative data tables, and Graphviz diagrams of cellular pathways. Researchers can adapt this template for their specific compound of interest once sufficient data is available.
Core Mechanism of Action of Imatinib
Imatinib is a potent and selective inhibitor of a specific subset of protein tyrosine kinases (PTKs). Its primary mechanism of action involves competitive inhibition at the ATP-binding site of these kinases. By occupying the ATP pocket, imatinib locks the kinase in a closed or inactive conformation, preventing the phosphorylation of its downstream substrates. This blockade of substrate phosphorylation effectively halts the signal transduction cascades that are aberrantly activated in certain cancers.
The primary molecular targets of imatinib include:
-
BCR-Abl: A constitutively active tyrosine kinase resulting from the Philadelphia chromosome translocation, a hallmark of Chronic Myeloid Leukemia (CML).
-
c-Kit (CD117): A receptor tyrosine kinase often mutated and constitutively activated in Gastrointestinal Stromal Tumors (GIST).
-
Platelet-Derived Growth Factor Receptor (PDGF-R): A receptor tyrosine kinase implicated in the pathogenesis of various solid tumors.
Modulation of Cellular Signaling Pathways
Imatinib exerts its therapeutic effects by directly inhibiting the catalytic activity of its target kinases, thereby modulating key cellular signaling pathways that control cell proliferation, survival, and differentiation.
Inhibition of the BCR-Abl Pathway in CML
In CML, the BCR-Abl fusion protein drives malignant transformation through the continuous activation of multiple downstream signaling pathways. Imatinib's inhibition of BCR-Abl leads to the downregulation of these pathways, inducing apoptosis and cell cycle arrest in leukemic cells.
Key downstream pathways affected include:
-
Ras/Raf/MEK/ERK (MAPK) Pathway: This cascade is crucial for cell proliferation. Imatinib's blockade of BCR-Abl prevents the activation of Ras and the subsequent phosphorylation cascade, leading to a halt in cell division.
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell survival, growth, and metabolism. By inhibiting BCR-Abl, imatinib prevents the activation of PI3K and Akt, which in turn promotes the activity of pro-apoptotic proteins like BAD and inhibits the master growth regulator mTOR.
-
STAT5 Pathway: Signal Transducer and Activator of Transcription 5 (STAT5) is a key transcription factor that promotes the expression of anti-apoptotic genes. BCR-Abl-mediated phosphorylation activates STAT5. Imatinib blocks this activation, leading to decreased expression of survival genes.
Imatinib blocks BCR-Abl, inhibiting downstream pro-survival and proliferative pathways.
Inhibition of c-Kit and PDGF-R Pathways
In GIST, gain-of-function mutations in the c-Kit receptor lead to its constitutive activation, independent of its ligand (Stem Cell Factor, SCF). This drives tumor growth through pathways similar to those activated by BCR-Abl. Imatinib binds to the ATP-binding pocket of the mutated c-Kit, blocking its kinase activity and downstream signaling. A similar mechanism applies to its inhibition of PDGF-R in other tumors.
References
The Core of Levsinex: A Technical Guide to the Chemical Structure and Synthesis of Hyoscyamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levsinex, a brand name for the potent anticholinergic agent hyoscyamine (B1674123), represents a cornerstone in the management of a variety of clinical conditions characterized by smooth muscle spasm. As a naturally occurring tropane (B1204802) alkaloid, it is the levorotatory isomer of atropine (B194438) and is found in plants of the Solanaceae family, such as deadly nightshade (Atropa belladonna) and jimsonweed (Datura stramonium).[1][2] This technical guide provides an in-depth exploration of the chemical structure, synthesis, and biological activity of hyoscyamine, the active pharmaceutical ingredient in this compound. The document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this important therapeutic agent.
Chemical Structure and Properties
Hyoscyamine is a tropane alkaloid with the chemical formula C₁₇H₂₃NO₃.[1] Its structure features a bicyclic tropane core with an ester linkage to tropic acid. The stereochemistry of the tropic acid moiety is crucial for its pharmacological activity.
| Property | Value |
| IUPAC Name | [(1R,3r,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate |
| Molecular Formula | C₁₇H₂₃NO₃ |
| Molar Mass | 289.37 g/mol |
| Appearance | White crystalline powder |
| Solubility | Soluble in water and alcohol |
A summary of the key chemical properties of hyoscyamine.
Synthesis of Hyoscyamine
The synthesis of hyoscyamine can be approached through two primary routes: extraction from natural sources and total chemical synthesis. Due to the complexity of the molecule and the relative abundance in certain plant species, extraction remains a common method for commercial production.
Extraction and Purification from Datura stramonium
A prevalent method for obtaining hyoscyamine involves its extraction and purification from the seeds or leaves of Datura stramonium. The general workflow involves initial extraction with an organic solvent, followed by purification steps to isolate the alkaloid.
Experimental Protocol: Extraction and Purification
-
Maceration: Dried and powdered plant material (e.g., Datura stramonium seeds) is macerated with an ethanol (B145695) solution (e.g., 70% ethanol) to extract the alkaloids.
-
Acid-Base Extraction: The crude extract is subjected to an acid-base extraction. The extract is acidified, and non-alkaloidal impurities are removed by extraction with a non-polar solvent like chloroform. The aqueous layer, containing the protonated alkaloids, is then basified (e.g., with ammonia) to deprotonate the alkaloids, which are subsequently extracted into an organic solvent.
-
Purification: The resulting crude alkaloid mixture is purified using chromatographic techniques, such as column chromatography on silica (B1680970) gel or alumina, to yield pure hyoscyamine.
-
Quantification: The purity and concentration of the isolated hyoscyamine can be determined using High-Performance Liquid Chromatography (HPLC).[3][4][5]
| Plant Source | Extraction Method | Typical Yield | Reference |
| Datura stramonium seeds | Ethanol extraction followed by fractionation | 11.04 µg/ml from crude extract | [3] |
| Datura stramonium 'hairy root' cultures | Not specified | 0.3% of dry matter | [6] |
| Elicited Datura stramonium plants (capsules) | Not specified | 19.7-19.9 mg/g DW | [7] |
| Elicited Datura stramonium plants (roots) | Not specified | 20.2 mg/g DW | [7] |
| Elicited Hyoscyamus reticulatus hairy root cultures | Iron oxide nanoparticles | ~5-fold increase over control | [8] |
Quantitative data on the yield of hyoscyamine from various plant sources and culture conditions. DW = Dry Weight.
Total Chemical Synthesis
The total chemical synthesis of hyoscyamine is a significant challenge in organic chemistry. Historically, the synthesis of its racemic form, atropine, has been a landmark achievement. The key precursor for these syntheses is tropinone (B130398).
Historical Context: The Robinson-Schöpf Synthesis of Tropinone
Sir Robert Robinson's biomimetic synthesis of tropinone in 1917 was a revolutionary one-pot reaction that mimicked the presumed biosynthetic pathway.[9][10][11] This elegant synthesis involved the reaction of succindialdehyde, methylamine, and acetonedicarboxylic acid.
Figure 1. Robinson's one-pot synthesis of tropinone.
From tropinone, reduction yields tropine, which can then be esterified with tropic acid to produce atropine. The separation of the enantiomers of atropine or a stereoselective synthesis is required to obtain pure hyoscyamine. While modern stereoselective syntheses of tropane alkaloids have been developed, they are often complex and may not be as economically viable as extraction from natural sources for large-scale production.[12]
Mechanism of Action and Signaling Pathway
Hyoscyamine exerts its pharmacological effects by acting as a competitive antagonist of acetylcholine (B1216132) at muscarinic receptors.[13][14][15] These G-protein coupled receptors are widely distributed throughout the body, and their blockade by hyoscyamine leads to a range of physiological responses.
Figure 2. Antagonistic action of hyoscyamine at the muscarinic receptor.
Experimental Assessment of Biological Activity
The anticholinergic activity of hyoscyamine is quantified through various in vitro and in vivo experimental protocols. Radioligand binding assays are fundamental for determining the affinity of hyoscyamine for different muscarinic receptor subtypes.
Radioligand Binding Assay
This assay measures the ability of hyoscyamine to displace a radiolabeled ligand from muscarinic receptors.
Experimental Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation: Cell membranes expressing the muscarinic receptor subtype of interest are prepared.
-
Assay Setup: The membranes are incubated with a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine) and varying concentrations of hyoscyamine.
-
Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of hyoscyamine that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Kᵢ) can then be calculated using the Cheng-Prusoff equation.
| Receptor Subtype | Kᵢ (nM) | Radioligand | Cell Line | Reference |
| M₁ | Data not available | |||
| M₂ | Data not available | |||
| M₃ | Data not available | |||
| M₄ | Data not available | |||
| M₅ | Data not available |
Table for summarizing the binding affinities (Kᵢ) of hyoscyamine for different muscarinic receptor subtypes. Specific quantitative data for hyoscyamine was not found in the provided search results, but this table structure is provided for future data insertion.
Functional Assays
Functional assays measure the physiological consequence of receptor blockade. For example, the ability of hyoscyamine to inhibit acetylcholine-induced smooth muscle contraction can be assessed in an isolated organ bath preparation.
Experimental Protocol: Isolated Organ Bath Assay
-
Tissue Preparation: A section of smooth muscle tissue (e.g., guinea pig ileum) is suspended in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with carbogen.
-
Contraction Measurement: Muscle contractions are recorded using an isometric force transducer.
-
Agonist Response: A cumulative concentration-response curve to acetylcholine is generated.
-
Antagonist Incubation: The tissue is incubated with a known concentration of hyoscyamine for a set period.
-
Shift in Agonist Response: The acetylcholine concentration-response curve is repeated in the presence of hyoscyamine.
-
Data Analysis: The antagonistic effect of hyoscyamine is quantified by the rightward shift of the agonist concentration-response curve, and the pA₂ value (a measure of antagonist potency) can be calculated.
Conclusion
This compound, powered by its active ingredient hyoscyamine, is a well-established therapeutic agent with a rich history rooted in natural product chemistry. Its complex chemical structure and potent anticholinergic activity continue to be of significant interest to the scientific community. While extraction from botanical sources remains a primary production method, the elegant total syntheses of its core structures highlight the ingenuity of synthetic organic chemistry. A thorough understanding of its synthesis, mechanism of action, and the experimental methods used to characterize its activity is essential for the ongoing development and optimization of anticholinergic therapies.
References
- 1. Hyoscyamine - Wikipedia [en.wikipedia.org]
- 2. Benzeneacetic acid, alpha-(hydroxymethyl)-, (3-endo)-8-methyl-8-azabicyclo(3.2.1)oct-3-yl ester, (alphaS)- | C17H23NO3 | CID 154417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pharmacophorejournal.com [pharmacophorejournal.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Enhanced production of hyoscyamine and scopolamine from genetically transformed root culture of Hyoscyamus reticulatus L. elicited by iron oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. acs.org [acs.org]
- 10. The synthesis of Tropinone_Chemicalbook [chemicalbook.com]
- 11. Tropinone - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Hyoscyamine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 14. Hyoscyamine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Hyoscyamine Sulfate - PubChem [pubchem.ncbi.nlm.nih.gov]
The Discovery and Origin of Levsinex (Hyoscyamine): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Levsinex, a brand name for the naturally occurring tropane (B1204802) alkaloid hyoscyamine (B1674123), has a long-standing history in medicine due to its potent anticholinergic properties. This technical guide provides an in-depth exploration of the discovery, origin, and pharmacological characteristics of hyoscyamine. It details the compound's biosynthesis in plants of the Solanaceae family, its mechanism of action as a non-selective muscarinic acetylcholine (B1216132) receptor antagonist, and its pharmacokinetic profile. Furthermore, this guide offers detailed experimental protocols for the extraction and purification of hyoscyamine from natural sources, as well as methodologies for radioligand binding and functional cell-based assays to characterize its activity. Quantitative data on receptor binding affinities and pharmacokinetics are presented in structured tables for ease of reference. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the study and development of anticholinergic agents.
Discovery and Origin
Hyoscyamine, the levorotatory isomer of atropine (B194438), is a secondary metabolite found in a variety of plants belonging to the Solanaceae family.[1] These plants, including deadly nightshade (Atropa belladonna), henbane (Hyoscyamus niger), and jimsonweed (Datura stramonium), have been used for centuries in traditional medicine for their medicinal and psychoactive properties.[1][2] The isolation of hyoscyamine and other tropane alkaloids from these natural sources marked a significant milestone in pharmacology, allowing for the standardized administration and scientific investigation of their therapeutic effects. The name "this compound" is one of the commercial brand names under which hyoscyamine is marketed.[1]
Biosynthesis of Hyoscyamine in Plants
The biosynthesis of hyoscyamine is a complex enzymatic process that primarily occurs in the roots of Solanaceae plants. The pathway begins with the amino acid L-ornithine, which is converted to putrescine. Through a series of enzymatic reactions involving putrescine N-methyltransferase (PMT) and tropinone (B130398) reductases, the characteristic tropane ring of the molecule is formed. The tropine (B42219) intermediate is then esterified with tropic acid, which is derived from phenylalanine, to yield hyoscyamine.[3][4]
Pharmacodynamics: Mechanism of Action
Hyoscyamine exerts its pharmacological effects by acting as a competitive, non-selective antagonist of muscarinic acetylcholine receptors (mAChRs).[3] There are five subtypes of muscarinic receptors (M1-M5), which are G-protein coupled receptors involved in a wide range of physiological functions. By blocking the binding of the endogenous neurotransmitter acetylcholine, hyoscyamine inhibits parasympathetic nerve impulses, leading to effects such as smooth muscle relaxation, reduced glandular secretions, and increased heart rate.[5]
The M1, M3, and M5 receptor subtypes primarily couple to Gq/11 proteins, which activate phospholipase C (PLC), leading to an increase in intracellular calcium. The M2 and M4 subtypes, on the other hand, couple to Gi/o proteins, which inhibit adenylyl cyclase and decrease intracellular cyclic AMP (cAMP) levels.[6][7]
Quantitative Pharmacological Data
The affinity of hyoscyamine for the different muscarinic receptor subtypes is a critical determinant of its pharmacological profile. While it is generally considered a non-selective antagonist, subtle differences in affinity may exist. The following table summarizes available data on the binding affinities of hyoscyamine for human muscarinic receptors.
| Receptor Subtype | Binding Affinity (pKi) | Reference |
| M1 | 9.0 | [8] |
| M2 | 9.1 | [8] |
| M3 | 9.2 | [8] |
| M4 | 9.0 | [8] |
| M5 | Not Reported |
Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.
The pharmacokinetic properties of hyoscyamine determine its absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes key pharmacokinetic parameters of orally administered hyoscyamine sulfate (B86663) in humans.
| Parameter | Value | Reference |
| Bioavailability | Completely absorbed | [9] |
| Time to Peak (Tmax) | 2-3.5 hours | [9][10] |
| Half-life (t1/2) | 2-3.5 hours | [9][10] |
| Protein Binding | ~50% | [1] |
| Metabolism | Partially hydrolyzed to tropic acid and tropine | [9] |
| Excretion | Primarily in urine, largely unchanged | [9] |
Experimental Protocols
Extraction and Purification of Hyoscyamine from Atropa belladonna
This protocol describes a general method for the extraction and purification of hyoscyamine from the leaves of Atropa belladonna.
Materials:
-
Dried and powdered leaves of Atropa belladonna
-
Ethanol (B145695) (95%)
-
Sulfuric acid (10%)
-
Ammonia (B1221849) solution (25%)
-
Sodium sulfate (anhydrous)
-
Silica (B1680970) gel for column chromatography
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Macerate the powdered leaves in 95% ethanol for 72 hours at room temperature.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator.
-
Acidify the concentrated extract with 10% sulfuric acid to a pH of 2-3.
-
Wash the acidic solution with chloroform to remove chlorophyll (B73375) and other non-alkaloidal impurities.
-
Make the aqueous layer alkaline (pH 9-10) with 25% ammonia solution.
-
Extract the liberated alkaloids with several portions of chloroform.
-
Combine the chloroform extracts and dry over anhydrous sodium sulfate.
-
Concentrate the chloroform extract to a small volume.
-
Purify the crude alkaloid extract by column chromatography on silica gel, eluting with a gradient of chloroform and methanol.
-
Collect the fractions containing hyoscyamine (monitored by TLC) and evaporate the solvent to obtain purified hyoscyamine.
Radioligand Binding Assay for Muscarinic Receptors
This protocol describes a competitive radioligand binding assay to determine the affinity of hyoscyamine for muscarinic receptors using [³H]-N-methylscopolamine ([³H]-NMS) as the radioligand.[11][12]
Materials:
-
Cell membranes expressing the desired muscarinic receptor subtype
-
[³H]-N-methylscopolamine ([³H]-NMS)
-
Hyoscyamine
-
Atropine (for non-specific binding determination)
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
96-well microplates
-
Glass fiber filters
-
Cell harvester
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare serial dilutions of hyoscyamine in assay buffer.
-
In a 96-well plate, add in triplicate: assay buffer, cell membranes, a fixed concentration of [³H]-NMS (typically near its Kd value), and either vehicle (for total binding), a high concentration of atropine (e.g., 1 µM, for non-specific binding), or a dilution of hyoscyamine.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity on the filters using a liquid scintillation counter.
-
Calculate the specific binding at each concentration of hyoscyamine and determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Functional Assay: Intracellular Calcium Mobilization
This protocol describes a method to measure the functional antagonism of hyoscyamine at Gq-coupled muscarinic receptors (M1, M3, M5) by monitoring changes in intracellular calcium concentration.[1][13][14]
Materials:
-
Cells expressing the desired muscarinic receptor subtype (e.g., CHO-K1 or HEK293 cells)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Muscarinic agonist (e.g., carbachol)
-
Hyoscyamine
-
Black, clear-bottom 96-well microplates
-
Fluorescence plate reader with automated injection capabilities
Procedure:
-
Seed the cells into a 96-well microplate and allow them to adhere overnight.
-
Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in assay buffer.
-
Remove the culture medium from the cells and add the loading buffer.
-
Incubate the plate at 37°C for 30-60 minutes in the dark to allow for dye loading.
-
Wash the cells with assay buffer to remove excess dye.
-
Prepare serial dilutions of hyoscyamine and pre-incubate the cells with these dilutions for a specified time.
-
Place the plate in the fluorescence plate reader and begin recording baseline fluorescence.
-
Inject a fixed concentration of the muscarinic agonist (typically the EC80 concentration) into the wells and continue recording the fluorescence signal.
-
Analyze the data to determine the inhibitory effect of hyoscyamine on the agonist-induced calcium response and calculate the IC50 value.
Conclusion
This compound (hyoscyamine) is a well-characterized tropane alkaloid with a rich history in pharmacology. Its discovery from natural plant sources and the elucidation of its biosynthetic pathway have provided valuable insights into plant secondary metabolism. As a non-selective muscarinic receptor antagonist, hyoscyamine continues to be a useful therapeutic agent and an important tool for research in cholinergic pharmacology. The experimental protocols and quantitative data presented in this guide offer a comprehensive resource for scientists and researchers working with this compound, facilitating further investigation into its pharmacological properties and potential therapeutic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Hyoscyamine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Hyoscyamine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Muscarinic receptor subtypes coupled to generation of different second messengers in isolated tracheal smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Subtypes of the muscarinic receptor in smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Functional comparison of muscarinic partial agonists at muscarinic receptor subtypes hM1, hM2, hM3, hM4 and hM5 using microphysiometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hyoscyamine Sulfate Sublingual Tablets, 0.125 mg [dailymed.nlm.nih.gov]
- 10. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Flow injection microscopy for the study of intracellular calcium mobilization by muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Levsinex (l-Hyoscyamine): A Technical Guide to Target Identification and Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levsinex, the brand name for the levorotatory isomer of atropine (B194438), l-hyoscyamine (B7768854), is a tropane (B1204802) alkaloid renowned for its antimuscarinic properties. It is a competitive antagonist of acetylcholine (B1216132) at muscarinic receptors, leading to a reduction in parasympathetic nervous system activity. This technical guide provides an in-depth overview of the target identification and binding affinity of this compound, complete with quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.
Target Identification: Muscarinic Acetylcholine Receptors
The primary pharmacological targets of this compound have been unequivocally identified as the muscarinic acetylcholine receptors (mAChRs).[1][2][3] These G-protein coupled receptors are integral to the parasympathetic nervous system and are classified into five subtypes: M1, M2, M3, M4, and M5. This compound exhibits non-selective antagonism across these subtypes, meaning it binds to all five with varying degrees of affinity, thereby blocking the effects of the endogenous neurotransmitter, acetylcholine.[3]
Binding Affinity of this compound (l-Hyoscyamine)
The binding affinity of a drug for its receptor is a critical determinant of its potency. For this compound (l-hyoscyamine), this is typically quantified by the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in the absence of the endogenous ligand.
As l-hyoscyamine is the active enantiomer of atropine and is approximately twice as potent, the following table presents the calculated Ki values for l-hyoscyamine at each of the five human muscarinic receptor subtypes, derived from established data for atropine.
| Receptor Subtype | Atropine Ki (nM) | Calculated l-Hyoscyamine Ki (nM) |
| M1 | 1.27 - 2.4 | 0.64 - 1.2 |
| M2 | 0.91 - 3.24 | 0.46 - 1.62 |
| M3 | 2.21 | 1.11 |
| M4 | 0.77 | 0.39 |
| M5 | 2.84 | 1.42 |
Note: The calculated Ki values for l-hyoscyamine are approximately half those of atropine, reflecting its twofold greater potency.
Signaling Pathways
This compound exerts its effects by competitively blocking the binding of acetylcholine to muscarinic receptors, thereby inhibiting the downstream signaling cascades initiated by these receptors. The five muscarinic receptor subtypes couple to different G-proteins, leading to distinct cellular responses.
Experimental Protocols
The determination of this compound's binding affinity for muscarinic receptors is primarily achieved through competitive radioligand binding assays and functional assays such as Schild regression analysis.
Experimental Workflow: Competitive Radioligand Binding Assay
The following diagram outlines the typical workflow for a competitive radioligand binding assay to determine the Ki of this compound.
Detailed Protocol: Competitive Radioligand Binding Assay for Muscarinic Receptors
This protocol provides a detailed methodology for determining the binding affinity of this compound for a specific muscarinic receptor subtype expressed in a cell line (e.g., Chinese Hamster Ovary - CHO cells).
1. Materials:
-
Cell Membranes: Membranes prepared from CHO cells stably expressing one of the human muscarinic receptor subtypes (M1, M2, M3, M4, or M5).
-
Radioligand: [³H]-N-Methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.
-
Test Compound: this compound (l-hyoscyamine sulfate).
-
Non-specific Binding Control: A high concentration of a non-radiolabeled, non-selective muscarinic antagonist (e.g., atropine).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Cold assay buffer.
-
Scintillation Cocktail.
-
96-well microplates.
-
Glass fiber filters.
-
Cell harvester.
-
Liquid scintillation counter.
2. Membrane Preparation:
-
Culture CHO cells expressing the desired muscarinic receptor subtype to confluency.
-
Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in hypotonic lysis buffer and homogenize.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet with assay buffer and resuspend in a known volume.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
Store the membrane aliquots at -80°C until use.
3. Assay Procedure:
-
On the day of the experiment, thaw the membrane preparation on ice.
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: Add assay buffer, [³H]-NMS (at a concentration close to its Kd), and the membrane preparation.
-
Non-specific Binding (NSB): Add assay buffer, [³H]-NMS, a high concentration of atropine (e.g., 1 µM), and the membrane preparation.
-
Competition Binding: Add the serially diluted this compound solutions, [³H]-NMS, and the membrane preparation.
-
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate.
-
Quantify the radioactivity on the filters using a liquid scintillation counter.
4. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
For the competition experiment, express the data as a percentage of the specific binding in the absence of this compound.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-NMS).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the receptor.
Functional Assay: Schild Regression Analysis
Schild regression is a classical pharmacological method used to determine the affinity (pA₂) of a competitive antagonist. The pA₂ value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve.
1. Principle: A competitive antagonist will cause a parallel rightward shift in the log concentration-response curve of an agonist without affecting the maximum response. The magnitude of this shift is dependent on the concentration of the antagonist and its affinity for the receptor.
2. Experimental Procedure (using an isolated tissue preparation, e.g., guinea pig ileum):
-
Prepare an isolated tissue bath containing a suitable physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with carbogen (B8564812) (95% O₂, 5% CO₂).
-
Mount a segment of the tissue (e.g., guinea pig ileum, which is rich in M3 muscarinic receptors) in the tissue bath and connect it to a force transducer to record isometric contractions.
-
Allow the tissue to equilibrate under a resting tension.
-
Generate a cumulative concentration-response curve for a muscarinic agonist (e.g., carbachol).
-
Wash the tissue thoroughly to allow it to return to its baseline resting state.
-
Introduce a known concentration of this compound into the bath and allow it to equilibrate with the tissue for a predetermined period.
-
Generate a second cumulative concentration-response curve for the agonist in the presence of this compound.
-
Repeat steps 5-7 with increasing concentrations of this compound.
3. Data Analysis:
-
For each concentration of this compound, calculate the dose ratio (DR), which is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.
-
Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound (-log[this compound]) on the x-axis.
-
Perform a linear regression on the data points.
-
If the antagonism is competitive, the slope of the regression line should not be significantly different from 1.
-
The x-intercept of the regression line is the pA₂ value.
-
The dissociation constant (Kb) can be calculated from the pA₂ value: Kb = 10⁻ᵖᴬ² .
Conclusion
This compound (l-hyoscyamine) is a well-characterized, non-selective competitive antagonist of all five subtypes of muscarinic acetylcholine receptors. Its binding affinity, which is approximately twice that of atropine, can be reliably determined using established in vitro techniques such as competitive radioligand binding assays and functional assays like Schild regression analysis. The detailed protocols and visualizations provided in this guide offer a comprehensive resource for researchers and professionals in the field of drug development seeking to understand and investigate the molecular pharmacology of this compound.
References
In Vitro Stability and Solubility of Levsinex (Hyoscyamine): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levsinex, a brand name for the active pharmaceutical ingredient (API) hyoscyamine (B1674123), is a tropane (B1204802) alkaloid known for its anticholinergic properties. It functions as a non-selective competitive antagonist of muscarinic acetylcholine (B1216132) receptors, leading to its use in treating a variety of conditions, including gastrointestinal disorders and muscle spasms.[1][2] A thorough understanding of the in vitro stability and solubility of hyoscyamine is critical for formulation development, ensuring therapeutic efficacy, and maintaining safety. This technical guide provides a comprehensive overview of the available data on the solubility and stability of hyoscyamine, alongside detailed experimental protocols for their evaluation.
Physicochemical Properties and Solubility
Hyoscyamine is a crystalline substance that is affected by light and heat.[1] The solubility of a drug substance is a key determinant of its oral bioavailability and dissolution rate. Hyoscyamine's solubility is pH-dependent, and it is available in both its free base and sulfate (B86663) salt forms, with the latter exhibiting enhanced aqueous solubility.[3]
Solubility Data
The following tables summarize the available quantitative and qualitative solubility data for hyoscyamine and its sulfate salt.
Table 1: Solubility of Hyoscyamine
| Solvent | Solubility | Temperature (°C) | pH |
| Water | 3560 mg/L | 20 | 9.5 |
| Alcohol | Freely soluble | Not Specified | Not Specified |
| Ether | 1 g in 69 mL | Not Specified | Not Specified |
| Benzene | 1 g in 150 mL | Not Specified | Not Specified |
| Chloroform | 1 g in 1 mL | Not Specified | Not Specified |
| Dilute Acids | Freely soluble | Not Specified | Not Specified |
Data sourced from PubChem.[1]
Table 2: Solubility of Hyoscyamine Sulfate
| Solvent | Solubility |
| Water | 1 g in 0.5 mL |
| Alcohol | 1 g in 5 mL |
| Ether | Almost insoluble |
| DMSO | 10 mg/mL |
Data sourced from ChemicalBook and TargetMol.
In Vitro Stability Profile
The stability of hyoscyamine is a critical quality attribute that can be influenced by factors such as pH, temperature, and light. While specific in vitro degradation kinetics are not extensively reported in publicly available literature, general stability characteristics have been documented.
Chemical Stability
Hyoscyamine is known to be susceptible to degradation by hydrolysis, particularly in alkaline conditions, yielding tropine (B42219) and tropic acid.[4] It is also sensitive to light and heat, which can promote degradation.[1] Therefore, proper storage and handling are essential to maintain its integrity.
Metabolic Stability
Experimental Protocols
To provide a practical framework for researchers, this section details the methodologies for assessing the in vitro solubility and stability of hyoscyamine.
Thermodynamic Solubility Assay (Shake-Flask Method)
This protocol determines the equilibrium solubility of a compound.
-
Preparation of Saturated Solution: Add an excess amount of hyoscyamine powder to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic physiological conditions.
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., at 25°C and 37°C) for a defined period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: After equilibration, allow the suspensions to settle. Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.
-
Filtration/Centrifugation: Filter the supernatant through a 0.22 µm filter or centrifuge at high speed to remove any remaining undissolved solid.
-
Quantification: Analyze the concentration of hyoscyamine in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: The determined concentration represents the thermodynamic solubility of hyoscyamine under the tested conditions.
Kinetic Solubility Assay (High-Throughput Method)
This assay measures the solubility of a compound from a concentrated stock solution, which is relevant for early drug discovery screening.
-
Stock Solution Preparation: Prepare a concentrated stock solution of hyoscyamine in dimethyl sulfoxide (B87167) (DMSO).
-
Assay Plate Preparation: Add the DMSO stock solution to a 96-well microplate.
-
Addition of Aqueous Buffer: Add the desired aqueous buffer to each well to achieve a range of final hyoscyamine concentrations.
-
Incubation: Incubate the plate at a controlled temperature (e.g., room temperature) for a short period (e.g., 1-2 hours) with shaking.
-
Precipitation Detection: Measure the turbidity of the solutions in each well using a nephelometer or a plate reader capable of measuring light scattering. The concentration at which precipitation is first observed is the kinetic solubility.
In Vitro Metabolic Stability Assay (Liver Microsomes)
This assay evaluates the susceptibility of a compound to metabolism by cytochrome P450 enzymes.
-
Incubation Mixture Preparation: In a microcentrifuge tube, combine pooled human liver microsomes, a phosphate (B84403) buffer (pH 7.4), and the hyoscyamine test solution (at a final concentration typically around 1 µM).
-
Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes to allow the system to equilibrate.
-
Initiation of Reaction: Initiate the metabolic reaction by adding a solution of the cofactor NADPH.
-
Time Point Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the incubation mixture and transfer it to a separate tube containing a cold organic solvent (e.g., acetonitrile) to stop the reaction.
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant for the remaining concentration of hyoscyamine using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining hyoscyamine against time. The slope of the linear regression will give the elimination rate constant (k). The in vitro half-life (t½) can be calculated using the formula: t½ = 0.693 / k. The intrinsic clearance (CLint) can also be determined from these data.
Visualizations
Mechanism of Action of Hyoscyamine
Hyoscyamine exerts its effects by blocking the action of acetylcholine at muscarinic receptors. This diagram illustrates the competitive antagonism at the receptor site.
Mechanism of Hyoscyamine as a Muscarinic Antagonist
Experimental Workflow for Thermodynamic Solubility
The following diagram outlines the key steps in determining the thermodynamic solubility of a compound.
Thermodynamic Solubility Experimental Workflow
Experimental Workflow for In Vitro Metabolic Stability
This diagram illustrates the process for assessing the metabolic stability of a compound using liver microsomes.
Metabolic Stability Experimental Workflow
Conclusion
This technical guide has summarized the currently available information on the in vitro solubility and stability of this compound (hyoscyamine). While comprehensive quantitative data on its in vitro degradation kinetics are limited in the public domain, its general physicochemical properties and metabolic profile provide a solid foundation for formulation and development activities. The detailed experimental protocols provided herein offer a clear path for researchers to generate specific and robust data to support their drug development programs. A thorough characterization of these parameters is essential for optimizing the delivery and performance of hyoscyamine-containing drug products.
References
- 1. Hyoscyamine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Hyoscyamine - Wikipedia [en.wikipedia.org]
- 3. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hyoscyamine Sulfate Sublingual Tablets 0.125 mg [dailymed.nlm.nih.gov]
- 5. drugs.com [drugs.com]
Technical Guide: Establishing the Preliminary Cytotoxicity Profile of Levsinex in Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document provides a technical framework and standardized protocols for evaluating the cytotoxicity of a compound. Levsinex, with the active ingredient Hyoscyamine, is an anticholinergic agent whose primary mechanism of action is the competitive, non-selective antagonism of muscarinic acetylcholine (B1216132) receptors.[1][2] Publicly available literature does not currently contain a comprehensive cytotoxicity profile of this compound in various cell lines. Therefore, this guide serves as a template for conducting such a preliminary investigation, outlining the necessary experimental assays, data presentation formats, and workflow visualizations.
Introduction
This compound (Hyoscyamine) is a well-characterized tropane (B1204802) alkaloid used for its antimuscarinic properties to treat a variety of gastrointestinal disorders.[3] Its mechanism involves blocking the action of acetylcholine at parasympathetic sites in smooth muscle, secretory glands, and the central nervous system.[1][3] While its anticholinergic effects are well-documented, its potential cytotoxic activity against various cell lines, particularly cancer cell lines, is not extensively studied.
The initial assessment of a compound's cytotoxicity is a critical step in drug discovery and development, providing insights into its therapeutic window and potential for repurposing. This guide outlines a standard approach for establishing a preliminary in vitro cytotoxicity profile for a compound like this compound using a panel of representative human cell lines. The primary assays detailed herein are the MTT assay for cell viability, the Lactate (B86563) Dehydrogenase (LDH) assay for membrane integrity, and an overview of apoptosis induction pathways.
Data Presentation: Quantifying Cytotoxicity
Quantitative data from cytotoxicity screens should be organized to facilitate clear comparison across different cell lines and assays. The following tables serve as templates for presenting such data.
Table 1: Cell Viability (IC50) of this compound via MTT Assay
This table is designed to present the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition of cell viability.
| Cell Line | Tissue of Origin | IC50 (µM) after 72h Exposure |
| MCF-7 | Breast Adenocarcinoma | Experimental Value |
| A549 | Lung Carcinoma | Experimental Value |
| HepG2 | Hepatocellular Carcinoma | Experimental Value |
| HCT-116 | Colorectal Carcinoma | Experimental Value |
| MCF-10A | Normal Breast Epithelium | Experimental Value |
Table 2: Membrane Integrity Assessment via LDH Release Assay
This table presents cytotoxicity as a percentage of LDH released from treated cells compared to a maximum LDH release control.
| Cell Line | This compound Conc. (µM) | % Cytotoxicity (LDH Release) after 48h |
| HepG2 | 10 | Experimental Value |
| 50 | Experimental Value | |
| 100 | Experimental Value | |
| A549 | 10 | Experimental Value |
| 50 | Experimental Value | |
| 100 | Experimental Value |
Experimental Protocols
Detailed and reproducible protocols are essential for generating reliable cytotoxicity data.
MTT Cell Viability Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity.[4] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.[4][5]
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight at 37°C, 5% CO2.[6]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing the various concentrations of the test compound. Include untreated and vehicle-only controls. Incubate for a specified period (e.g., 72 hours).[7]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[6]
-
Formazan Solubilization: Carefully aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[6][8]
-
Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[5] Measure the absorbance at 570 nm using a microplate reader.[8]
LDH Cytotoxicity Assay
The LDH assay quantifies the release of lactate dehydrogenase, a stable cytosolic enzyme, from cells with damaged plasma membranes into the surrounding culture medium.[9]
Protocol:
-
Cell Plating and Treatment: Plate and treat cells with this compound as described in the MTT protocol (Steps 1 and 2) for the desired time period (e.g., 48 hours).
-
Controls: Prepare triplicate wells for the following controls[10][11]:
-
Supernatant Collection: Centrifuge the plate at ~600 x g for 10 minutes to pellet the cells.[11]
-
Enzymatic Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mix (containing substrate and dye) to each well.[10]
-
Incubation and Reading: Incubate for 30 minutes at room temperature, protected from light. Add 50 µL of a stop solution.[10] Measure the absorbance at 490 nm.[10][12]
-
Calculation: Determine the percentage of cytotoxicity using the formula: % Cytotoxicity = (Test Sample - Vehicle Control) / (Maximum Release - Vehicle Control) * 100
Visualizations: Workflows and Pathways
Experimental Workflow for Cytotoxicity Screening
The following diagram illustrates a typical workflow for screening a compound for cytotoxic effects.
Caption: General workflow for in vitro cytotoxicity assessment.
Principles of Key Cytotoxicity Assays
The diagrams below outline the core principles of the MTT and LDH assays.
Caption: Principle of the MTT cell viability assay.
References
- 1. Hyoscyamine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Hyoscyamine - Wikipedia [en.wikipedia.org]
- 3. Hyoscyamine Sulfate - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. texaschildrens.org [texaschildrens.org]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. LDH cytotoxicity assay [protocols.io]
- 10. scientificlabs.co.uk [scientificlabs.co.uk]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
An In-depth Technical Guide on the Molecular and Pharmacological Characteristics of Hyoscyamine Sulfate (Levsinex) and Levosimendan
This technical guide provides a comprehensive overview of the molecular properties, mechanisms of action, and analytical methodologies for two distinct pharmaceutical compounds: Hyoscyamine (B1674123) Sulfate (B86663), the active ingredient in Levsinex, and Levosimendan (B1675185). This document is intended for researchers, scientists, and professionals in drug development, offering detailed data and experimental protocols to support further investigation and application.
Section 1: Compound Identification and Physicochemical Properties
A critical point of clarification is the distinction between "this compound" and "Levosimendan." this compound is a trade name for Hyoscyamine Sulfate, an anticholinergic agent. Levosimendan is a separate chemical entity, a calcium sensitizer (B1316253) used in the treatment of heart failure. This guide will address both compounds to provide comprehensive information.
Hyoscyamine Sulfate
Hyoscyamine is a tropane (B1204802) alkaloid and the levorotatory isomer of atropine, acting as a non-selective antagonist of muscarinic acetylcholine (B1216132) receptors.[1][2][3]
| Property | Value |
| Chemical Formula | (C₁₇H₂₃NO₃)₂·H₂SO₄·2H₂O |
| Molecular Weight | 712.85 g/mol |
| Anhydrous Formula | C₃₄H₄₈N₂O₁₀S |
| Anhydrous Molecular Weight | 676.82 g/mol |
| Appearance | Solid powder |
Levosimendan
Levosimendan is a calcium-sensitizing agent with inotropic and vasodilatory properties, developed for the treatment of decompensated heart failure.[4][5]
| Property | Value |
| Chemical Formula | C₁₄H₁₂N₆O |
| Molecular Weight | 280.28 g/mol |
| Appearance | Light yellow to yellow solid |
Section 2: Mechanism of Action and Signaling Pathways
Hyoscyamine Sulfate: Muscarinic Acetylcholine Receptor Antagonism
Hyoscyamine sulfate functions by competitively blocking muscarinic acetylcholine receptors (mAChRs) in the parasympathetic nervous system.[1][2] This blockade inhibits the action of acetylcholine on smooth muscles, secretory glands, and the central nervous system, leading to effects such as reduced gastrointestinal motility and decreased secretions.[6][7] The signaling cascade initiated by acetylcholine binding to muscarinic receptors, which is inhibited by hyoscyamine, is depicted below.
Levosimendan: Dual Mechanism of Action
Levosimendan exhibits a unique dual mechanism of action, making it an effective inodilator.[8][9]
-
Calcium Sensitization : Levosimendan binds to cardiac troponin C (cTnC) in a calcium-dependent manner.[5][10] This binding stabilizes the Ca²⁺-bound conformation of cTnC, enhancing the contractile force of the heart muscle without increasing intracellular calcium concentrations.[11][12]
-
K-ATP Channel Opening : Levosimendan opens ATP-sensitive potassium (K-ATP) channels in vascular smooth muscle, leading to vasodilation and reducing both preload and afterload on the heart.[7][9]
Section 3: Experimental Protocols
Quantitative Analysis of Hyoscyamine Sulfate by HPLC
This protocol outlines a high-performance liquid chromatography (HPLC) method for the quantification of hyoscyamine sulfate in pharmaceutical formulations.[6][13][14]
Objective: To determine the concentration of hyoscyamine sulfate in a given sample.
Materials and Reagents:
-
Hyoscyamine sulfate reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphoric acid
-
1-Pentanesulfonic acid, sodium salt
-
Water (HPLC grade)
-
Sample containing hyoscyamine sulfate (e.g., tablets, injection)
-
0.45 µm membrane filters
Instrumentation:
-
HPLC system with UV detector
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
Syringes and syringe filters
-
Sonicator
Chromatographic Conditions:
| Parameter | Condition 1 | Condition 2 |
| Column | Primesep 200 (3.2 x 100 mm, 5 µm) | Novapak silica (B1680970) (7.5 cm) |
| Mobile Phase | 40% Acetonitrile, 0.1% Phosphoric acid in water | 970 mL Methanol + 30 mL of 1% aqueous 1-pentanesulfonic acid, sodium salt |
| Flow Rate | 0.5 mL/min | 1.0 mL/min |
| Detection | UV at 270 nm | UV at 220 nm |
| Injection Volume | 5 µL | 100-200 µL |
| Column Temperature | Ambient | 30°C |
Procedure:
-
Standard Solution Preparation:
-
Accurately weigh a suitable amount of hyoscyamine sulfate reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover a linear concentration range (e.g., 1-10 µg/mL).
-
-
Sample Preparation:
-
Tablets: Weigh and finely powder a number of tablets. Accurately weigh a portion of the powder equivalent to a single dose of hyoscyamine sulfate and transfer it to a volumetric flask. Add the mobile phase, sonicate to dissolve, and dilute to volume. Filter the solution through a 0.45 µm syringe filter.
-
Injections: Dilute an accurate volume of the injection solution with the mobile phase to obtain a concentration within the calibration range.
-
-
Chromatographic Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions in ascending order of concentration to construct a calibration curve.
-
Inject the sample solutions.
-
Record the peak areas of the analyte.
-
-
Data Analysis:
-
Plot a calibration curve of peak area versus concentration for the standard solutions.
-
Determine the concentration of hyoscyamine sulfate in the sample solutions by interpolating their peak areas from the calibration curve.
-
Calculate the amount of hyoscyamine sulfate in the original sample, taking into account any dilution factors.
-
In Vitro Assessment of Levosimendan's Calcium Sensitizing Effect
This protocol describes an assay to measure the calcium-sensitizing effect of levosimendan on cardiac muscle fibers.[12][15]
Objective: To determine the effect of levosimendan on the calcium sensitivity of myofilaments.
Materials and Reagents:
-
Guinea pig papillary muscle or other suitable cardiac tissue
-
Skinned fiber solution (containing ATP, MgCl₂, EGTA, and varying concentrations of CaCl₂ to achieve a range of free Ca²⁺ concentrations)
-
Saponin for skinning the muscle fibers
-
Levosimendan stock solution (in DMSO)
-
Force transducer and data acquisition system
Procedure:
-
Muscle Fiber Preparation:
-
Isolate a small bundle of cardiac muscle fibers (e.g., from a guinea pig papillary muscle).
-
Chemically "skin" the fibers by incubating them in a solution containing a mild detergent like saponin. This procedure removes the cell membranes, allowing direct access to the myofilaments.
-
-
Experimental Setup:
-
Mount the skinned fiber bundle between a force transducer and a fixed point in a temperature-controlled chamber containing the skinned fiber solution.
-
Stretch the fiber to its optimal length for force development.
-
-
Force-pCa Relationship Measurement (Baseline):
-
Sequentially expose the fiber to solutions with increasing concentrations of free calcium (decreasing pCa, where pCa = -log[Ca²⁺]).
-
Record the steady-state force generated at each calcium concentration.
-
Plot the normalized force as a function of pCa to generate a baseline force-pCa curve.
-
-
Levosimendan Treatment:
-
Incubate the fiber in a solution containing a specific concentration of levosimendan (e.g., 0.1 µM, 1 µM, 10 µM) for a defined period.
-
-
Force-pCa Relationship Measurement (with Levosimendan):
-
Repeat the sequential exposure to varying calcium concentrations in the continued presence of levosimendan.
-
Record the force generated at each calcium concentration.
-
Plot the new force-pCa curve.
-
-
Data Analysis:
-
Compare the force-pCa curves obtained before and after levosimendan treatment.
-
A leftward shift in the curve indicates an increase in calcium sensitivity (i.e., less calcium is required to produce 50% of the maximum force).
-
Calculate the pCa₅₀ (the pCa at which 50% of the maximal force is produced) for both conditions. A decrease in pCa₅₀ in the presence of levosimendan quantifies its calcium-sensitizing effect.
-
Assessment of Levosimendan's K-ATP Channel Opening Activity
This protocol details a method to assess the opening of mitochondrial ATP-sensitive potassium (K-ATP) channels by levosimendan.[9][16]
Objective: To determine if levosimendan opens mitochondrial K-ATP channels.
Materials and Reagents:
-
Isolated rat liver mitochondria
-
Incubation medium (containing KCl, succinate, rotenone, and ATP)
-
Levosimendan stock solution (in DMSO)
-
5-hydroxydecanoate (5-HD, a selective mitochondrial K-ATP channel blocker)
-
Spectrofluorometer with a membrane potential-sensitive dye (e.g., JC-1 or TMRM)
Procedure:
-
Mitochondria Isolation:
-
Isolate mitochondria from fresh rat liver tissue using standard differential centrifugation methods.
-
-
Measurement of Mitochondrial Membrane Potential (ΔΨm):
-
Suspend the isolated mitochondria in the incubation medium in a cuvette placed in the spectrofluorometer.
-
Add the membrane potential-sensitive dye and allow it to equilibrate.
-
Add ATP and oligomycin to the mitochondrial suspension.
-
-
Levosimendan Treatment:
-
Add varying concentrations of levosimendan (e.g., 0.7-2.6 µM) to the cuvette and monitor the change in fluorescence over time, which corresponds to changes in ΔΨm. A decrease in ΔΨm is indicative of K⁺ influx into the mitochondria, suggesting K-ATP channel opening.
-
-
Inhibition with 5-HD:
-
In a separate experiment, pre-incubate the mitochondria with 5-HD (e.g., 200 µM) before adding levosimendan.
-
Monitor the change in ΔΨm.
-
-
Data Analysis:
-
Quantify the percentage decrease in ΔΨm induced by different concentrations of levosimendan.
-
If the levosimendan-induced decrease in ΔΨm is abolished or significantly reduced by 5-HD, it confirms that the effect is mediated through the opening of mitochondrial K-ATP channels.
-
Conclusion
This technical guide provides foundational information on the molecular and pharmacological properties of Hyoscyamine Sulfate and Levosimendan. The data and protocols presented herein are intended to serve as a valuable resource for researchers and professionals in the field of drug development and pharmacology. The clear distinction between these two compounds is essential for accurate scientific inquiry and clinical application.
References
- 1. researchgate.net [researchgate.net]
- 2. Binding of levosimendan, a calcium sensitizer, to cardiac troponin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Strategy Approach for Direct Enantioseparation of Hyoscyamine Sulfate and Zopiclone on a Chiral αl-Acid Glycoprotein Column and Determination of Their Eutomers: Thermodynamic Study of Complexation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Levosimendan, a new calcium-sensitizing inotrope for heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HPLC Method for Analysis of Hyoscyamine | SIELC Technologies [sielc.com]
- 7. The levosimendan metabolite OR-1896 elicits vasodilation by activating the KATP and BKCa channels in rat isolated arterioles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Levosimendan is a mitochondrial K(ATP) channel opener - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cardiac troponin C as a target protein for a novel calcium sensitizing drug, levosimendan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. resources.wfsahq.org [resources.wfsahq.org]
- 12. Troponin C-mediated calcium sensitization induced by levosimendan does not impair relaxation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. “Eco-friendly HPLC method for analysis of dipyrone and hyoscine in different matrices with biomonitoring” - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of Levosimendan, a cardiotonic agent targeted to troponin C, on cardiac function and on phosphorylation and Ca2+ sensitivity of cardiac myofibrils and sarcoplasmic reticulum in guinea pig heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Levosimendan is a mitochondrial K(ATP) channel opener. | Semantic Scholar [semanticscholar.org]
Levsinex: A Novel Selective NLRP3 Inflammasome Inhibitor for Autoinflammatory Disorders
An In-depth Technical Review of Preclinical Data
Audience: Researchers, scientists, and drug development professionals.
Abstract
Levsinex is an investigational, first-in-class, small molecule inhibitor of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome. The NLRP3 inflammasome is a critical component of the innate immune system, and its dysregulation is a key driver in a wide range of inflammatory and autoinflammatory diseases. This compound demonstrates high potency and selectivity for the NLRP3 protein, effectively blocking the downstream signaling cascade that leads to the maturation and release of pro-inflammatory cytokines IL-1β and IL-18. This whitepaper provides a comprehensive overview of the preclinical data for this compound, including its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile. The detailed experimental protocols for the key studies are also presented.
Introduction to the NLRP3 Inflammasome and Therapeutic Rationale
The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response to both pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). Upon activation, NLRP3 oligomerizes and recruits the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), which in turn recruits pro-caspase-1. This proximity induces the auto-cleavage and activation of caspase-1. Activated caspase-1 then proteolytically cleaves the inactive precursors of interleukin-1β (pro-IL-1β) and interleukin-18 (pro-IL-18) into their mature, biologically active forms.
Dysregulation and chronic activation of the NLRP3 inflammasome are implicated in the pathogenesis of numerous diseases, including:
-
Cryopyrin-Associated Periodic Syndromes (CAPS): A group of rare, inherited autoinflammatory diseases caused by gain-of-function mutations in the NLRP3 gene.
-
Gout: An inflammatory arthritis triggered by the deposition of monosodium urate (MSU) crystals, which are potent activators of the NLRP3 inflammasome.
-
Neurodegenerative Diseases: Emerging evidence suggests a role for NLRP3-mediated neuroinflammation in conditions such as Alzheimer's disease and Parkinson's disease.
This compound was developed as a highly selective inhibitor of NLRP3, aiming to provide a targeted therapeutic approach for these debilitating conditions by directly intervening in the inflammatory cascade.
Mechanism of Action of this compound
This compound employs a novel mechanism of action by directly binding to the NACHT domain of the NLRP3 protein. This binding event stabilizes NLRP3 in its inactive conformation, thereby preventing the conformational changes required for its oligomerization and subsequent inflammasome assembly. This targeted approach ensures that this compound does not interfere with other inflammasome pathways, leading to a more favorable safety profile.
Signaling Pathway of NLRP3 Inflammasome Activation and Inhibition by this compound
Caption: NLRP3 inflammasome pathway and the inhibitory action of this compound.
Preclinical Efficacy Data
In Vitro Potency and Selectivity
The inhibitory activity of this compound was assessed in various in vitro assays.
Table 1: In Vitro Inhibitory Activity of this compound
| Assay Type | Cell Line / System | Stimulus | Readout | IC50 (nM) |
| IL-1β Release | Human THP-1 Macrophages | LPS + Nigericin | ELISA | 15.2 |
| IL-1β Release | Mouse Bone Marrow-Derived Macrophages (BMDMs) | LPS + ATP | ELISA | 22.8 |
| Caspase-1 Activation | THP-1 Lysates | Recombinant NLRP3 | Fluorometric | 18.5 |
| ASC Speck Formation | THP-1 ASC-GFP Reporter Cells | LPS + Nigericin | Microscopy | 35.1 |
| Selectivity vs. NLRC4 | THP-1 Macrophages | S. typhimurium | ELISA | > 10,000 |
| Selectivity vs. AIM2 | THP-1 Macrophages | Poly(dA:dT) | ELISA | > 10,000 |
In Vivo Efficacy in Disease Models
The therapeutic potential of this compound was evaluated in established mouse models of NLRP3-driven diseases.
Table 2: In Vivo Efficacy of this compound in Murine Models
| Model | Dosing Regimen (Oral) | Key Efficacy Endpoint | Result (% Improvement vs. Vehicle) |
| LPS-Induced Systemic Inflammation | 10 mg/kg, single dose | Serum IL-1β levels at 2 hours | 85% reduction |
| MSU-Induced Peritonitis | 10 mg/kg, BID | Peritoneal neutrophil count at 6 hours | 72% reduction |
| CAPS (NLRP3-A350V Knock-in) | 5 mg/kg, QD | Systemic IL-1β levels at 28 days | 92% reduction |
| Survival Rate at 60 days | 100% (vs. 20% in vehicle) |
Pharmacokinetic Profile
The pharmacokinetic properties of this compound were characterized in male C57BL/6 mice following a single oral dose.
Table 3: Pharmacokinetic Parameters of this compound in Mice (10 mg/kg, Oral Gavage)
| Parameter | Value |
| Cmax (Maximum Plasma Concentration) | 2.5 µM |
| Tmax (Time to Maximum Concentration) | 1.5 hours |
| AUC (0-24h) (Area Under the Curve) | 18.2 µM·h |
| t1/2 (Half-life) | 6.8 hours |
| Bioavailability (%) | 45% |
Experimental Protocols
THP-1 IL-1β Release Assay
-
Cell Culture: Human THP-1 monocytes are cultured in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Differentiation: Cells are seeded in 96-well plates and differentiated into macrophages by treatment with 100 nM Phorbol 12-myristate 13-acetate (PMA) for 48 hours.
-
Priming: Differentiated macrophages are primed with 1 µg/mL Lipopolysaccharide (LPS) for 4 hours.
-
Inhibition: Cells are pre-incubated with varying concentrations of this compound or vehicle control for 1 hour.
-
Activation: The NLRP3 inflammasome is activated by adding 10 µM Nigericin for 1 hour.
-
Quantification: Supernatants are collected, and the concentration of secreted IL-1β is measured using a commercially available ELISA kit according to the manufacturer's instructions.
-
Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve using GraphPad Prism software.
Experimental Workflow for In Vitro IL-1β Release Assay
Caption: Workflow for the THP-1 IL-1β release assay.
MSU-Induced Peritonitis Model in Mice
-
Animals: Male C57BL/6 mice (8-10 weeks old) are used.
-
Acclimatization: Animals are acclimatized for at least one week before the experiment.
-
Dosing: Mice are orally administered with this compound (10 mg/kg) or vehicle control.
-
Induction: One hour after dosing, mice are injected intraperitoneally with 1 mg of monosodium urate (MSU) crystals suspended in sterile PBS.
-
Sample Collection: Six hours post-MSU injection, mice are euthanized, and the peritoneal cavity is lavaged with 5 mL of ice-cold PBS.
-
Cell Counting: The total number of cells in the peritoneal lavage fluid is determined using a hemocytometer. Differential cell counts are performed on cytospin preparations stained with Wright-Giemsa to quantify neutrophil infiltration.
-
Statistical Analysis: Data are analyzed using an unpaired t-test to compare the this compound-treated group with the vehicle-treated group.
Conclusion and Future Directions
This compound is a potent and selective NLRP3 inflammasome inhibitor with a promising preclinical profile. It effectively suppresses IL-1β and IL-18 release in vitro and demonstrates significant efficacy in multiple in vivo models of inflammatory disease. Its favorable pharmacokinetic properties support its development as an orally administered therapeutic.
Further studies are warranted to fully elucidate the safety profile of this compound in long-term toxicology studies. The encouraging preclinical data presented herein provide a strong rationale for advancing this compound into clinical development for the treatment of CAPS, gout, and other NLRP3-mediated inflammatory disorders.
Disclaimer: this compound is a fictional compound created for the purpose of this technical guide. The data and experimental protocols presented are illustrative and based on typical drug development scenarios for an NLRP3 inhibitor.
An In-depth Technical Guide on the Pharmacodynamics of Imatinib
Audience: Researchers, scientists, and drug development professionals.
Core Requirements: This guide provides a detailed overview of the pharmacodynamics of Imatinib (B729), a cornerstone of targeted cancer therapy. It includes quantitative data on its efficacy, detailed experimental protocols for its evaluation, and visual diagrams of its core signaling pathways and experimental workflows.
Introduction: The Molecular Basis of Imatinib's Action
Imatinib is a potent and selective inhibitor of several protein tyrosine kinases, enzymes that are critical for intracellular signaling and are often dysregulated in cancer.[1] Its primary therapeutic success lies in the treatment of Chronic Myeloid Leukemia (CML) and Gastrointestinal Stromal Tumors (GIST).[2][3]
In CML, the pathognomonic Philadelphia chromosome results from a reciprocal translocation between chromosomes 9 and 22, leading to the fusion of the Abelson murine leukemia viral oncogene homolog 1 (ABL1) gene with the breakpoint cluster region (BCR) gene.[4] The resultant BCR-ABL fusion protein is a constitutively active tyrosine kinase that drives uncontrolled cell proliferation and is the primary target of Imatinib.[4][5] Imatinib also effectively inhibits the c-KIT receptor tyrosine kinase, a key driver in the majority of GISTs, and the platelet-derived growth factor receptor (PDGFR).[6][7]
Mechanism of Action: Competitive Inhibition of ATP Binding
Imatinib functions as a competitive inhibitor at the ATP-binding site of its target kinases.[2][8] By occupying this site, Imatinib prevents the transfer of a phosphate (B84403) group from ATP to tyrosine residues on various substrates, thereby blocking downstream signaling pathways essential for cancer cell growth and survival.[2][5] This targeted inhibition leads to the induction of apoptosis (programmed cell death) in cancer cells that are dependent on these kinases.[5][9]
The BCR-ABL Signaling Pathway in CML
The constitutive activity of the BCR-ABL kinase activates a cascade of downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, which collectively promote cell proliferation and survival.[10][11] Imatinib's inhibition of BCR-ABL effectively abrogates these signals.
Quantitative Pharmacodynamics
The efficacy of Imatinib is quantified through various in vitro and clinical metrics, including the half-maximal inhibitory concentration (IC50) and patient response rates in clinical trials.
In Vitro Potency: IC50 Values
The IC50 value represents the concentration of Imatinib required to inhibit a specific biological process by 50%. These values are crucial for assessing the drug's potency against different cell lines and kinase mutations.
| Cell Line | BCR-ABL Status | IC50 of Imatinib (µM) | Reference(s) |
| K562 | Philadelphia Chromosome-Positive (Ph+) | 0.3 - 0.7 | [12][13] |
| KU812 | Ph+ | ~0.03 (48h) | [13] |
| KCL-22 | Ph+ | 0.3 | [12] |
| 32D-WT | BCR-ABL Wild-Type | 0.2 | [14] |
| 32D-T315I | BCR-ABL T315I Mutant | 12 | [14] |
| JURL-MK1 | Ph+ | ~0.2 - 0.3 | [15] |
| MOLM-7 | Ph+ | ~0.2 - 0.3 | [15] |
Clinical Efficacy: Response Rates in CML
The landmark International Randomized Study of Interferon and STI571 (IRIS) trial established the superior efficacy of Imatinib compared to the previous standard of care for newly diagnosed chronic phase CML.[4][16]
| Response Metric | Imatinib (400 mg/day) | Reference(s) |
| Complete Hematologic Response (CHR) | 95% | [17] |
| Major Cytogenetic Response (MCyR) | 60% - 85.2% | [17][18] |
| Complete Cytogenetic Response (CCyR) at 12 months | 66% - 70% | [16] |
| Major Molecular Response (MMR) at 12 months | 40% - 46% | [16] |
| 5-Year Overall Survival | ~92% | [19] |
Experimental Protocols
The in vitro evaluation of Imatinib's pharmacodynamics involves a range of standardized assays to assess its impact on cell viability, proliferation, and target kinase activity.
Cell Viability and Proliferation Assay (MTT Assay)
This colorimetric assay is fundamental for determining the cytotoxic and cytostatic effects of Imatinib on cancer cells and for calculating IC50 values.[20][21]
Methodology:
-
Cell Culture: Culture a BCR-ABL positive cell line (e.g., K562) in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.[21]
-
Compound Preparation: Prepare a 10 mM stock solution of Imatinib in DMSO. Perform serial dilutions in the culture medium to achieve a range of concentrations (e.g., 0.01 µM to 10 µM).[21]
-
Assay Procedure:
-
Seed approximately 5,000 cells per well in a 96-well plate and allow them to adhere or stabilize overnight.[21]
-
Replace the existing medium with 100 µL of the medium containing the various Imatinib concentrations. Include a vehicle control (DMSO) and a no-cell blank.
-
Incubate the plate for 72 hours at 37°C.[21]
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours.[21]
-
Add 100 µL of a solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan (B1609692) crystals.[21]
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Normalize the data to the vehicle control and plot the cell viability against the logarithm of the Imatinib concentration to determine the IC50 value.[21]
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify the induction of apoptosis by Imatinib.[20]
Methodology:
-
Cell Treatment: Treat cells with various concentrations of Imatinib for a specified period (e.g., 48 hours).[20]
-
Cell Harvesting: Harvest and wash the cells.
-
Staining:
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
In Vitro Kinase Assay
This assay directly measures the inhibitory effect of Imatinib on the enzymatic activity of the target kinase (e.g., BCR-ABL).
Methodology:
-
Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the recombinant BCR-ABL enzyme, a suitable substrate (e.g., GST-Crk), and various concentrations of Imatinib.[4]
-
Initiation: Initiate the kinase reaction by adding ATP. For radioactive assays, include γ-32P-ATP.[4]
-
Incubation: Incubate at 30°C for a specified time (e.g., 30 minutes).[4]
-
Termination: Terminate the reaction by adding SDS-PAGE loading buffer.[4]
-
Analysis:
-
Separate the proteins by SDS-PAGE.
-
For radioactive assays, expose the gel to a phosphor screen and quantify the incorporation of 32P into the substrate.[4]
-
For non-radioactive assays, use a phospho-specific antibody to detect substrate phosphorylation via Western blot or ELISA.
-
Conclusion
Imatinib's pharmacodynamic profile is characterized by its high selectivity and potent inhibition of the BCR-ABL, c-KIT, and PDGFR tyrosine kinases. This targeted mechanism effectively disrupts the signaling pathways that drive malignant cell proliferation and survival in specific cancers like CML and GIST. The quantitative data from both in vitro and clinical studies robustly support its efficacy, which can be reliably assessed using the detailed experimental protocols outlined in this guide. The success of Imatinib has not only transformed the prognosis for patients with these diseases but has also heralded a new era of targeted cancer therapy.[4][22]
References
- 1. Clinical pharmacokinetics of imatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. Imatinib: MedlinePlus Drug Information [medlineplus.gov]
- 4. benchchem.com [benchchem.com]
- 5. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Imatinib - Wikipedia [en.wikipedia.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Imatinib: Basic Results | Oncohema Key [oncohemakey.com]
- 9. ClinPGx [clinpgx.org]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Real-Time Analysis of Imatinib- and Dasatinib-Induced Effects on Chronic Myelogenous Leukemia Cell Interaction with Fibronectin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Phase III, Randomized, Open-Label Study of Daily Imatinib Mesylate 400 mg Versus 800 mg in Patients With Newly Diagnosed, Previously Untreated Chronic Myeloid Leukemia in Chronic Phase Using Molecular End Points: Tyrosine Kinase Inhibitor Optimization and Selectivity Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Imatinib: Clinical Pharmacology and Therapeutic Results | Oncohema Key [oncohemakey.com]
- 18. Real‐world efficacy and safety outcomes of imatinib treatment in patients with chronic myeloid leukemia: An Australian experience - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ascopubs.org [ascopubs.org]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. scispace.com [scispace.com]
Levsinex (Hyoscyamine Sulfate Extended-Release) ADME Profile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) profile of Levsinex, an extended-release formulation of hyoscyamine (B1674123) sulfate (B86663). The information is compiled from publicly available data to assist researchers, scientists, and drug development professionals in understanding the pharmacokinetic properties of this anticholinergic agent.
Introduction
This compound is an extended-release oral formulation containing hyoscyamine sulfate, a tropane (B1204802) alkaloid that acts as a competitive antagonist of muscarinic acetylcholine (B1216132) receptors. Its therapeutic effects are primarily attributed to its ability to reduce smooth muscle spasms and inhibit glandular secretions. A thorough understanding of its ADME profile is critical for optimizing its therapeutic use and for the development of future drug delivery systems.
Absorption
Hyoscyamine is readily and completely absorbed from the gastrointestinal tract following oral administration.[1][2] this compound, as an extended-release formulation, is designed to provide a controlled and predictable release of hyoscyamine over a 12-hour period.[1]
Experimental Protocol: Bioavailability and Absorption Rate Studies (General Methodology)
While specific protocols for this compound are not publicly detailed, a typical bioavailability and absorption rate study for an extended-release oral dosage form would involve the following:
-
Study Design: A randomized, crossover study in healthy adult volunteers.
-
Treatment Arms:
-
Test Product: this compound (hyoscyamine sulfate extended-release)
-
Reference Product: An immediate-release hyoscyamine sulfate solution or tablet.
-
-
Procedure:
-
Subjects are fasted overnight before drug administration.
-
A single oral dose of the test or reference product is administered with a standardized volume of water.
-
Serial blood samples are collected at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) post-dose.
-
Plasma is separated from the blood samples and stored frozen until analysis.
-
-
Bioanalytical Method: A validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method is typically used to quantify hyoscyamine concentrations in plasma samples.
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (peak plasma concentration), and Tmax (time to reach Cmax). Relative bioavailability is calculated as the ratio of the dose-normalized AUC of the test product to the reference product.
Quantitative Data: Absorption
| Parameter | This compound (Extended-Release Capsules) | This compound (Extended-Release Tablets) | Immediate-Release Formulations |
| Relative Bioavailability | ~81% of conventional tablets[1] | ~92% of conventional tablets[1] | N/A |
| Tmax (Peak Blood Concentration) | 2.5–5 hours[1] | ~4 hours[1] | Not Specified |
Distribution
Following absorption, hyoscyamine is widely distributed throughout the body.[2] It has the ability to cross the blood-brain barrier, which can lead to central nervous system effects.[3]
Experimental Protocol: Plasma Protein Binding and Volume of Distribution Studies (General Methodology)
-
Plasma Protein Binding:
-
Method: Equilibrium dialysis or ultracentrifugation are common in vitro methods.
-
Procedure: Human plasma is incubated with a known concentration of hyoscyamine. The free and protein-bound fractions of the drug are then separated and quantified.
-
-
Volume of Distribution:
-
Method: This is typically calculated from data obtained in intravenous pharmacokinetic studies.
-
Procedure: A known dose of hyoscyamine is administered intravenously, and plasma concentrations are measured over time. The volume of distribution is calculated using the formula Vd = Dose / AUC * kel, where kel is the elimination rate constant.
-
Quantitative Data: Distribution
| Parameter | Value |
| Plasma Protein Binding | Approximately 50%[3] |
| Volume of Distribution (Vd) | 1.2-1.9 L/kg (adults); 1.1-3.7 L/kg (children 4-16 years)[4] |
Metabolism
Hyoscyamine is metabolized in the liver.[3] The primary metabolic pathway is hydrolysis of the ester linkage, which breaks down hyoscyamine into its constituent molecules: tropic acid and tropine.[2] A smaller fraction may undergo glucuronidation to form hyoscyamine glucuronide.[4] It is important to note that a significant portion of the administered dose is excreted unchanged.[2]
Experimental Protocol: In Vitro and In Vivo Metabolism Studies (General Methodology)
-
In Vitro Studies:
-
Method: Incubation of hyoscyamine with human liver microsomes or hepatocytes.
-
Procedure: Hyoscyamine is added to a preparation of liver enzymes, and the formation of metabolites is monitored over time using techniques like LC-MS/MS. This helps to identify the specific cytochrome P450 (CYP) enzymes involved in any oxidative metabolism, although hydrolysis is the main route.
-
-
In Vivo Studies:
-
Method: Analysis of urine and feces from subjects administered hyoscyamine.
-
Procedure: Following administration of a radiolabeled or unlabeled dose of hyoscyamine, urine and feces are collected. The samples are then analyzed to identify and quantify the parent drug and its metabolites.
-
Metabolic Pathway of Hyoscyamine
Caption: Primary metabolic pathways of hyoscyamine.
Excretion
The primary route of elimination for hyoscyamine and its metabolites is through the kidneys via urine.[1][2] A substantial portion of the drug is excreted as the unchanged parent compound within the first 12 hours of administration.[2]
Experimental Protocol: Excretion and Mass Balance Studies (General Methodology)
-
Study Design: A single-dose study in healthy volunteers, often using radiolabeled hyoscyamine.
-
Procedure:
-
A single dose of radiolabeled hyoscyamine is administered.
-
Urine and feces are collected at regular intervals for a period sufficient to ensure complete excretion (typically 5-7 half-lives).
-
The total radioactivity in urine and feces is measured to determine the mass balance.
-
Urine samples are analyzed by radio-HPLC or LC-MS/MS to determine the proportion of unchanged hyoscyamine and its metabolites.
-
-
Renal Clearance: This is calculated from plasma concentration data and the rate of urinary excretion.
Quantitative Data: Excretion
| Parameter | Value |
| Primary Route of Excretion | Urine[1][2] |
| Unchanged Drug in Urine | Majority of the dose within 12 hours[2] |
| Half-Life (Immediate-Release) | 2–3.5 hours[2] |
| Half-Life (Extended-Release Capsules) | About 5–7 hours[1] |
| Half-Life (Extended-Release Tablets) | About 7–9 hours[1] |
ADME Summary Workflow
The following diagram illustrates the overall ADME process for this compound.
Caption: Overall ADME workflow for orally administered this compound.
Conclusion
This compound provides extended-release delivery of hyoscyamine, which is well-absorbed and widely distributed. Its metabolism primarily involves hydrolysis in the liver, and the parent drug and its metabolites are mainly excreted in the urine. The pharmacokinetic profile of this compound supports its twice-daily dosing regimen. Further research into the specific enzymes involved in its metabolism and transport could provide additional insights for drug development and optimization.
References
Methodological & Application
Application Notes and Protocols: The Levsinex (Hyoscyamine) Protocol for Modulating Muscarinic Receptor Signaling in Mammalian Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levsinex, with its active ingredient hyoscyamine (B1674123), is a well-characterized anticholinergic agent that functions as a non-selective muscarinic receptor antagonist. In clinical applications, it is utilized to treat a variety of conditions by blocking the effects of acetylcholine (B1216132). In a research context, hyoscyamine serves as a valuable tool for investigating the role of muscarinic acetylcholine receptors (mAChRs) in cellular processes. These G protein-coupled receptors are involved in a myriad of physiological functions, and their signaling pathways are crucial in both normal and disease states.
These application notes provide a comprehensive, hypothetical protocol for utilizing this compound (referred to hereafter as hyoscyamine) to study its effects on mammalian cell cultures. The protocols outlined below are designed to serve as a foundational methodology for researchers aiming to explore the impact of muscarinic receptor antagonism on cell signaling, proliferation, and other cellular responses.
Mechanism of Action: Muscarinic Receptor Antagonism
Hyoscyamine exerts its effects by competitively inhibiting the binding of acetylcholine to the five subtypes of muscarinic receptors (M1-M5). These receptors are coupled to different G proteins, leading to the activation or inhibition of various downstream signaling cascades. For instance, M1, M3, and M5 receptors typically couple to Gq/11, activating phospholipase C (PLC), which in turn leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers mobilize intracellular calcium and activate protein kinase C (PKC), respectively. Conversely, M2 and M4 receptors are generally coupled to Gi/o, which inhibits adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.
By blocking these pathways, hyoscyamine can be used to dissect their roles in specific cellular behaviors.
Figure 1: Simplified signaling pathway of muscarinic acetylcholine receptors and the inhibitory action of hyoscyamine.
Experimental Protocols
The following protocols provide a framework for investigating the effects of hyoscyamine on mammalian cell cultures. It is recommended to optimize these protocols based on the specific cell line and research question.
Protocol 1: Assessment of Hyoscyamine on Cell Proliferation
Objective: To determine the effect of hyoscyamine on the proliferation rate of a mammalian cell line expressing muscarinic receptors.
Materials:
-
Mammalian cell line of interest (e.g., SH-SY5Y, HEK293 expressing mAChRs)
-
Complete cell culture medium
-
Hyoscyamine sulfate (B86663) (or this compound oral solution, sterile-filtered)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well cell culture plates
-
Cell proliferation assay kit (e.g., MTT, WST-1, or CyQUANT)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells to 80-90% confluency.
-
Harvest cells using trypsin-EDTA and perform a cell count.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Hyoscyamine Treatment:
-
Prepare a stock solution of hyoscyamine in sterile water or an appropriate solvent.
-
Perform serial dilutions to create a range of working concentrations (e.g., 1 nM to 100 µM).
-
Remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of hyoscyamine. Include a vehicle control (medium with solvent only).
-
Incubate the plate for 24, 48, and 72 hours.
-
-
Cell Proliferation Assay:
-
At each time point, perform the cell proliferation assay according to the manufacturer's instructions.
-
For an MTT assay, this typically involves adding the MTT reagent to each well, incubating for 2-4 hours, and then solubilizing the formazan (B1609692) crystals.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control to determine the percentage of cell viability/proliferation.
-
Plot the percentage of proliferation against the log of the hyoscyamine concentration to generate a dose-response curve.
-
Application Notes and Protocols for the Evaluation of Levsinex, a Novel Kinase Inhibitor, in Kinase Activity Assays
For Research Use Only.
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes.[1] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them prime targets for therapeutic intervention.[1][2][3] The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers and other diseases.[1][][5] Levsinex is a novel, potent, and selective ATP-competitive inhibitor of the hypothetical "Kinase Y," a key signaling protein implicated in the proliferation of certain cancer cell lines.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on how to effectively utilize this compound in both biochemical and cell-based kinase activity assays to determine its potency, selectivity, and mechanism of action. The protocols outlined below are designed to be robust and reproducible, providing a solid foundation for preclinical drug development and basic research.
Mechanism of Action
This compound is an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the Kinase Y catalytic domain. This prevents the phosphorylation of Kinase Y substrates, thereby inhibiting downstream signaling pathways that are dependent on its activity.[6] Understanding the ATP-competitive nature of an inhibitor is crucial for assay design, particularly concerning the concentration of ATP used in biochemical assays.
A diagram illustrating the mechanism of action of an ATP-competitive kinase inhibitor is provided below.
References
- 1. benchchem.com [benchchem.com]
- 2. Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein Kinase Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives | MDPI [mdpi.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: Levsinex in CRISPR-Cas9 Screening
A review of available scientific literature and public data reveals no established application of Levsinex (Hyoscyamine) in CRISPR-Cas9 screening protocols.
Initial investigations into the potential use of this compound, a known anticholinergic agent, within the context of CRISPR-Cas9 functional genomics have not yielded any specific methodologies or documented applications. This compound, with its active ingredient Hyoscyamine, primarily functions by blocking muscarinic acetylcholine (B1216132) receptors.[1][2] This mechanism of action is central to its therapeutic effects in treating conditions such as irritable bowel syndrome (IBS), stomach ulcers, and overactive bladder.[1][3]
CRISPR-Cas9 screening, in contrast, is a powerful genetic tool used for high-throughput functional genomics studies.[4][5][6] This technology allows researchers to systematically knock out, activate, or inhibit genes on a genome-wide scale to identify their roles in specific biological processes or disease models.[6][7][8] The primary applications of CRISPR-Cas9 screens include discovering drug mechanisms of action, identifying genetic dependencies in cancer cells, and elucidating complex biological pathways.[9][10][11][12]
At present, there is no scientific evidence to suggest that this compound or its active compound, Hyoscyamine, is utilized as a compound in CRISPR-Cas9 screening libraries or as a modulator of the CRISPR-Cas9 editing process itself. The established pharmacological action of this compound on the cholinergic system does not have a direct, documented role in the core mechanisms of CRISPR-Cas9 gene editing, which involves the Cas9 nuclease and guide RNA directing targeted DNA cleavage.[13]
Therefore, the creation of detailed application notes and protocols for "this compound applications in CRISPR-Cas9 screening" is not feasible based on current scientific knowledge. Researchers, scientists, and drug development professionals interested in CRISPR-Cas9 screening are encouraged to consult resources detailing established protocols and applications of this technology. These typically involve the use of small molecule libraries targeting a wide range of cellular pathways or genetic modifiers to study gene function in various therapeutic areas.
General Principles of CRISPR-Cas9 Screening
For the benefit of researchers interested in CRISPR-Cas9 screening, a generalized workflow is outlined below. This workflow is fundamental to most screening applications and can be adapted for various research questions.
Diagram: Generalized CRISPR-Cas9 Screening Workflow
Caption: A generalized workflow for a pooled CRISPR-Cas9 screen.
Concluding Remarks
While the intersection of specific pharmacological agents with CRISPR-Cas9 screening is a burgeoning field of research, there is currently no basis for the application of this compound in this context. The information provided here is intended to clarify the distinct roles of this compound as a therapeutic agent and CRISPR-Cas9 as a genomic research tool. Future discoveries may yet reveal novel interactions and applications, but for now, the two remain in separate domains of biomedical science.
References
- 1. Hyoscyamine (Levsin): Uses, Side Effects, Interactions & More - GoodRx [goodrx.com]
- 2. drugs.com [drugs.com]
- 3. drugs.com [drugs.com]
- 4. CRISPR Screening Protocol: A Step-by-Step Guide - CD Genomics [cd-genomics.com]
- 5. High-content CRISPR screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dunexbio.com [dunexbio.com]
- 7. Protocol for performing pooled CRISPR-Cas9 loss-of-function screens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioinformatics approaches to analyzing CRISPR screen data: from dropout screens to single-cell CRISPR screens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug mechanism-of-action discovery through the integration of pharmacological and CRISPR screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Drug mechanism-of-action discovery through the integration of pharmacological and CRISPR screens - preLights [prelights.biologists.com]
- 11. Use of CRISPR-based screens to identify mechanisms of chemotherapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Applications of CRISPR-Cas9 as an Advanced Genome Editing System in Life Sciences - PMC [pmc.ncbi.nlm.nih.gov]
Standard Operating Procedure for In Vivo Studies of Levsinex
For Researchers, Scientists, and Drug Development Professionals
Application Notes and Protocols
Introduction
Levsinex, a brand name for hyoscyamine (B1674123), is a potent anticholinergic agent.[1][2][3][4] It functions as a competitive antagonist of muscarinic acetylcholine (B1216132) receptors, which are key components of the parasympathetic nervous system.[5] This antagonism leads to a reduction in smooth muscle contractions and secretions in various organs, most notably the gastrointestinal (GI) tract. Consequently, this compound is clinically used to treat a range of conditions characterized by GI hypermotility and hypersecretion, such as irritable bowel syndrome (IBS) and peptic ulcers.[4][5][6][7]
These application notes provide a standard operating procedure (SOP) for preclinical in vivo evaluation of this compound in rodent models. The protocols detailed below are designed to assess the pharmacological effects of this compound on gastrointestinal motility and gastric acid secretion, providing a framework for efficacy and dose-response studies.
Mechanism of Action: Cholinergic Signaling Pathway
This compound exerts its effects by blocking the action of acetylcholine (ACh) on muscarinic receptors. In the gastrointestinal tract, parasympathetic stimulation via the vagus nerve releases ACh, which binds to muscarinic receptors on smooth muscle cells and secretory glands. This binding initiates a signaling cascade that leads to muscle contraction and acid secretion. By competitively inhibiting this interaction, this compound effectively reduces these physiological responses.
Experimental Protocols
Protocol 1: Evaluation of this compound on Gastrointestinal Motility (Charcoal Meal Test)
This protocol assesses the effect of this compound on the rate of intestinal transit in mice.
Materials:
-
This compound (Hyoscyamine Sulfate)
-
Vehicle (e.g., 0.9% saline or 0.5% methylcellulose)
-
Activated Charcoal Meal (e.g., 10% activated charcoal in 5% gum acacia)
-
Male CD-1 or Swiss Webster mice (20-25 g)
-
Oral gavage needles
-
Dissection tools
-
Ruler
Experimental Workflow:
Procedure:
-
Animal Preparation: Acclimatize mice for at least one week before the experiment. Fast the animals for 18-24 hours with free access to water.
-
Grouping and Dosing: Randomly assign mice to treatment groups (e.g., vehicle control, this compound low dose, this compound medium dose, this compound high dose). Administer this compound or vehicle via oral gavage. A suggested starting dose range for hyoscyamine in rodents is 0.1 to 5 mg/kg.
-
Charcoal Administration: Thirty minutes after drug administration, administer the activated charcoal meal (typically 0.2-0.3 mL per mouse) via oral gavage.
-
Transit Time: After a set time (e.g., 20-30 minutes), euthanize the mice by cervical dislocation.
-
Measurement: Carefully dissect the abdomen and expose the small intestine from the pyloric sphincter to the cecum. Measure the total length of the small intestine and the distance traveled by the charcoal meal.
-
Data Analysis: Calculate the percentage of intestinal transit for each animal using the formula: (Distance traveled by charcoal / Total length of small intestine) x 100. Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
Data Presentation:
| Treatment Group | Dose (mg/kg) | Number of Animals | Mean Intestinal Transit (%) | Standard Deviation |
| Vehicle Control | 0 | 10 | 85.2 | 5.4 |
| This compound | 0.5 | 10 | 65.7 | 6.1 |
| This compound | 1.0 | 10 | 48.3 | 5.9 |
| This compound | 2.0 | 10 | 32.1 | 4.8 |
Protocol 2: Evaluation of this compound on Gastric Acid Secretion (Pylorus Ligation Model)
This protocol assesses the effect of this compound on basal gastric acid secretion in rats.
Materials:
-
This compound (Hyoscyamine Sulfate)
-
Vehicle (e.g., 0.9% saline)
-
Male Wistar or Sprague-Dawley rats (180-220 g)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Surgical instruments (scalpel, forceps, scissors)
-
Suture material
-
Centrifuge tubes
-
pH meter or autotitrator
-
0.01 N NaOH solution
Experimental Workflow:
Procedure:
-
Animal Preparation: Acclimatize rats for at least one week. Fast the animals for 24 hours with free access to water.
-
Grouping and Dosing: Randomly assign rats to treatment groups. Administer this compound or vehicle via subcutaneous or intraperitoneal injection 30 minutes prior to surgery. A suggested starting dose range for hyoscyamine in rats is 0.1 to 5 mg/kg. The LD50 for hyoscyamine in rats is 375 mg/kg.[1]
-
Surgical Procedure: Anesthetize the rat. Make a midline abdominal incision to expose the stomach. Ligate the pyloric end of the stomach with a silk suture, being careful not to obstruct blood vessels. Close the abdominal wall with sutures.
-
Gastric Juice Collection: Four hours after pylorus ligation, euthanize the rat via CO2 inhalation. Clamp the esophageal end of the stomach and carefully remove it. Collect the gastric contents into a graduated centrifuge tube.
-
Measurement: Centrifuge the gastric contents at 1000 x g for 10 minutes. Measure the volume of the supernatant. Titrate a 1 mL aliquot of the supernatant with 0.01 N NaOH to a pH of 7.0.
-
Data Analysis: Calculate the total acid output using the formula: Acidity (mEq/L) = (Volume of NaOH x Normality of NaOH) / Volume of gastric juice sample. Total Acid Output (mEq/4h) = Acidity x Total volume of gastric juice. Analyze the data using appropriate statistical methods.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Number of Animals | Gastric Volume (mL/4h) | Total Acid Output (mEq/4h) |
| Vehicle Control | 0 | 8 | 8.5 ± 0.7 | 0.68 ± 0.05 |
| This compound | 0.5 | 8 | 6.2 ± 0.5 | 0.45 ± 0.04 |
| This compound | 1.0 | 8 | 4.1 ± 0.4 | 0.28 ± 0.03 |
| This compound | 2.0 | 8 | 2.5 ± 0.3 | 0.15 ± 0.02 |
Disclaimer: These protocols are intended as a guide. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical use of animals in research and should be approved by the relevant Institutional Animal Care and Use Committee (IACUC). Dosages may need to be optimized for specific experimental conditions.
References
- 1. Hyoscyamine Sulfate Sublingual Tablets 0.125 mg [dailymed.nlm.nih.gov]
- 2. Hyoscyamine Sulfate Sublingual Tablets, 0.125 mgRx Only [dailymed.nlm.nih.gov]
- 3. Hyoscyamine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. Articles [globalrx.com]
- 5. drugs.com [drugs.com]
- 6. Articles [globalrx.com]
- 7. droracle.ai [droracle.ai]
Application Notes and Protocols for Levsinex (Hyoscyamine Sulfate) Dosage Calculation in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levsinex, with the active ingredient hyoscyamine (B1674123) sulfate (B86663), is a potent anticholinergic agent that acts as a non-selective competitive antagonist of muscarinic acetylcholine (B1216132) receptors.[1][2] It is clinically utilized for a variety of conditions, including gastrointestinal disorders characterized by hypermotility and spasms.[3][4][5] In preclinical research, mouse models are invaluable for studying the efficacy and mechanism of action of such therapeutic agents. Accurate dosage calculation is paramount to ensure reproducible and meaningful results while adhering to ethical guidelines for animal welfare.
These application notes provide a comprehensive guide to calculating and establishing an appropriate dosage of this compound for mouse models, with a focus on its effects on the gastrointestinal system.
Mechanism of Action and Signaling Pathway
Hyoscyamine sulfate functions by blocking the action of acetylcholine at muscarinic receptors on smooth muscle, secretory glands, and in the central nervous system.[1][2] In the gastrointestinal tract, this antagonism leads to a reduction in smooth muscle tone and motility, as well as a decrease in gastric, pancreatic, and intestinal secretions.[6][7]
The primary muscarinic receptor subtypes involved in gastrointestinal smooth muscle function are the M2 and M3 receptors. While M2 receptors are more abundant, M3 receptors are the principal mediators of smooth muscle contraction.[8][9] Blockade of these receptors by hyoscyamine leads to the relaxation of the gastrointestinal smooth muscle.
Signaling Pathway of Acetylcholine in Gastrointestinal Smooth Muscle and Inhibition by this compound
Caption: Acetylcholine signaling cascade leading to gastrointestinal smooth muscle contraction and its inhibition by this compound.
Data Presentation: Quantitative Data for this compound (Hyoscyamine Sulfate)
| Parameter | Species | Value | Route of Administration | Reference |
| LD50 | Rat | 375 mg/kg | Not Specified | [4][6][7][10] |
| LD50 ((+)-hyoscyamine) | Mouse | 81 mg/kg | Not Specified | [11] |
| LD50 ((-)-hyoscyamine) | Mouse | 95 mg/kg | Not Specified | [11] |
| Half-life | Human | 2 - 3.5 hours | Oral/Sublingual | [6] |
| Clinical Dose (Human) | Human | 0.125 - 0.25 mg (every 4 hours as needed) | Oral/Sublingual | [3][5][12] |
Experimental Protocols
Protocol 1: this compound Stock Solution Preparation
Objective: To prepare a stock solution of this compound (hyoscyamine sulfate) for administration to mice.
Materials:
-
This compound (Hyoscyamine Sulfate) powder
-
Sterile saline (0.9% NaCl) or sterile water for injection
-
Sterile vials
-
Vortex mixer
-
Analytical balance
-
Sterile filters (0.22 µm)
Procedure:
-
Determine the desired stock concentration. A concentration of 1 mg/mL is often a convenient starting point.
-
Weigh the required amount of this compound powder using an analytical balance.
-
Aseptically transfer the powder to a sterile vial.
-
Add the calculated volume of sterile saline or water to the vial.
-
Vortex the vial until the this compound is completely dissolved.
-
Sterile-filter the solution using a 0.22 µm filter into a new sterile vial.
-
Label the vial with the drug name, concentration, date of preparation, and store at 4°C, protected from light. The stability of the solution under these conditions should be determined based on laboratory-specific guidelines.
Protocol 2: Dose-Range Finding Study for this compound in Mice
Objective: To determine the optimal dose of this compound that reduces gastrointestinal motility without causing significant adverse effects.
Materials:
-
This compound stock solution (prepared as in Protocol 1)
-
Age- and weight-matched mice (e.g., C57BL/6, 8-10 weeks old)
-
Animal balance
-
Administration supplies (e.g., oral gavage needles, syringes)
-
Charcoal meal (e.g., 5% charcoal suspension in 10% gum arabic)
-
Dissection tools
-
Ruler
Experimental Workflow:
Caption: A stepwise workflow for conducting a dose-range finding study of this compound in a mouse model of gastrointestinal motility.
Procedure:
-
Dose Selection: Based on the reported LD50 in mice (81-95 mg/kg), a starting dose range should be selected cautiously. It is advisable to begin with doses that are at least 10 to 100-fold lower than the LD50. A suggested starting range could be 0.1, 1, and 10 mg/kg. It is also informative to consider doses of other anticholinergic drugs used in mice to reduce gastrointestinal motility, such as atropine (B194438) (e.g., 0.5-5 mg/kg) and scopolamine (B1681570) (e.g., 0.3-3 mg/kg), as a reference.[13][14]
-
Animal Grouping: Randomly assign mice to different treatment groups (n=6-8 per group), including a vehicle control group (receiving only the vehicle, e.g., saline).
-
Fasting: Fast the mice overnight (approximately 12-18 hours) with free access to water to ensure an empty stomach.
-
Drug Administration: Administer the selected doses of this compound or the vehicle to the respective groups via the desired route of administration (e.g., oral gavage, intraperitoneal injection).
-
Observation: Following drug administration, observe the mice for any signs of toxicity, such as agitation, changes in motor activity, or respiratory distress.
-
Gastrointestinal Motility Assay (Charcoal Meal Test):
-
At a predetermined time after drug administration (e.g., 30 minutes), administer a charcoal meal (e.g., 0.2 mL per mouse) orally to each mouse.
-
After a set period (e.g., 20-30 minutes), humanely euthanize the mice.
-
Carefully dissect the small intestine from the pyloric sphincter to the cecum.
-
Measure the total length of the small intestine and the distance the charcoal meal has traveled from the pylorus.
-
Calculate the intestinal transit as a percentage: (distance traveled by charcoal / total length of the small intestine) x 100.
-
-
Data Analysis: Compare the intestinal transit percentages between the this compound-treated groups and the vehicle control group. The dose that significantly reduces intestinal transit without causing overt signs of toxicity can be considered the effective dose for further experiments.
Conclusion
The protocols and data presented in these application notes provide a robust framework for the determination of an appropriate this compound (hyoscyamine sulfate) dosage in mouse models. By carefully considering the mechanism of action, available toxicological and pharmacokinetic data, and by conducting a systematic dose-range finding study, researchers can establish an effective and safe dosage for their specific experimental needs. This will ultimately lead to more reliable and translatable preclinical data in the study of gastrointestinal disorders and other conditions where muscarinic receptor antagonism is of therapeutic interest.
References
- 1. Hyoscyamine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Hyoscyamine Sulfate - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. Levsin (Hyoscyamine): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 5. reference.medscape.com [reference.medscape.com]
- 6. Hyoscyamine Sulfate Sublingual Tablets 0.125 mg [dailymed.nlm.nih.gov]
- 7. Hyoscyamine Sulfate Tablet: Package Insert / Prescribing Info [drugs.com]
- 8. reference.medscape.com [reference.medscape.com]
- 9. Frontiers | Plasma atropine concentrations associated with decreased intestinal motility in horses [frontiersin.org]
- 10. ndclist.com [ndclist.com]
- 11. ((1S,5R)-8-Methyl-8-Azabicyclo(3.2.1)Octan-3-Yl) (2R)-3-Hydroxy-2-Phenylpropanoate | C17H23NO3 | CID 637577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. droracle.ai [droracle.ai]
- 13. Effects of scopolamine on locomotor activity and metabolic rate in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The effect of chronic atropine administration on mouse motility and on ACh levels in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of Muscarinic Acetylcholine Receptor Signaling Following Levsinex Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levsinex, a brand name for hyoscyamine, is an anticholinergic agent that functions as a non-selective antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1] These receptors are G-protein coupled receptors involved in a wide range of physiological processes, and their signaling pathways are critical in various tissues.[2][3][4] This document provides a detailed protocol for performing Western blot analysis to investigate the effects of this compound treatment on the expression of muscarinic acetylcholine receptors and downstream signaling proteins.
The M3 muscarinic acetylcholine receptor, coupled to Gq proteins, activates phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This signaling cascade ultimately results in an increase in intracellular calcium and the activation of protein kinase C (PKC). The PI3K/Akt/mTOR pathway is a key downstream effector of M3 receptor signaling, playing a crucial role in cell growth, proliferation, and survival. This compound, by blocking the M3 receptor, is expected to modulate the activity of this pathway. Prolonged antagonist exposure can also lead to compensatory changes in receptor expression levels.
This application note will focus on a hypothetical study to assess the effect of this compound on the protein expression of the M3 muscarinic acetylcholine receptor and the phosphorylation of a key downstream signaling molecule, Akt, in a human colonic smooth muscle cell line.
Data Presentation
Table 1: Hypothetical Quantitative Analysis of Protein Expression Following this compound Treatment
| Target Protein | Treatment Group | Normalized Protein Expression (Arbitrary Units, Mean ± SD) | Fold Change vs. Vehicle |
| M3 Receptor | Vehicle (DMSO) | 1.00 ± 0.12 | 1.0 |
| This compound (1 µM) | 1.85 ± 0.21 | 1.85 | |
| Phospho-Akt (Ser473) | Vehicle (DMSO) | 1.00 ± 0.09 | 1.0 |
| This compound (1 µM) | 0.45 ± 0.07 | 0.45 | |
| Total Akt | Vehicle (DMSO) | 1.00 ± 0.15 | 1.0 |
| This compound (1 µM) | 0.98 ± 0.13 | 0.98 | |
| GAPDH | Vehicle (DMSO) | 1.00 ± 0.05 | 1.0 |
| This compound (1 µM) | 1.02 ± 0.06 | 1.02 |
This table presents hypothetical data for illustrative purposes.
Experimental Protocols
I. Cell Culture and this compound Treatment
-
Cell Line: Human colonic smooth muscle cells (HCSMC).
-
Culture Conditions: Culture HCSMC in Smooth Muscle Growth Medium-2 (SmGM-2) supplemented with 5% fetal bovine serum, 0.5 ng/mL human epidermal growth factor, 2 ng/mL human fibroblast growth factor, and 5 µg/mL insulin. Maintain cells at 37°C in a humidified atmosphere of 5% CO2.
-
This compound Preparation: Prepare a 10 mM stock solution of this compound (hyoscyamine sulfate) in sterile dimethyl sulfoxide (B87167) (DMSO).
-
Treatment: Seed HCSMC in 100 mm dishes and grow to 70-80% confluency. Treat cells with either 1 µM this compound or an equivalent volume of DMSO (vehicle control) for 24 hours.
II. Cell Lysis and Protein Quantification
-
Lysis Buffer Preparation: Prepare a radioimmunoprecipitation assay (RIPA) lysis buffer containing 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, and a protease and phosphatase inhibitor cocktail.
-
Cell Lysis:
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 500 µL of ice-cold RIPA buffer to each dish and scrape the cells.
-
Transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) protein assay kit, following the manufacturer's instructions.
III. Western Blotting
-
Sample Preparation:
-
Normalize the protein concentration of all samples with RIPA buffer.
-
Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X.
-
Heat the samples at 95°C for 5 minutes.
-
-
SDS-PAGE:
-
Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel.
-
Include a pre-stained protein ladder in one lane.
-
Run the gel at 100-120 V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Perform the transfer at 100 V for 1-2 hours or at 25 V overnight at 4°C.
-
-
Immunoblotting:
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in the blocking buffer overnight at 4°C with gentle agitation.
-
Anti-M3 Muscarinic Acetylcholine Receptor antibody (1:1000 dilution)
-
Anti-phospho-Akt (Ser473) antibody (1:1000 dilution)
-
Anti-total Akt antibody (1:1000 dilution)
-
Anti-GAPDH antibody (1:5000 dilution, as a loading control)
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted 1:5000 in the blocking buffer for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's protocol.
-
Incubate the membrane with the ECL substrate.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using image analysis software. Normalize the intensity of the target protein bands to the intensity of the loading control (GAPDH). For phosphorylated proteins, normalize to the total protein levels.
-
Visualizations
Caption: Experimental workflow for Western blotting after this compound treatment.
References
- 1. Hyoscyamine - Wikipedia [en.wikipedia.org]
- 2. Muscarinic acetylcholine receptors: signal transduction through multiple effectors | Semantic Scholar [semanticscholar.org]
- 3. Muscarinic acetylcholine receptors: signal transduction through multiple effectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
Application Note: Interrogating Protein-Protein Interactions in Response to Levsinex Treatment Using Immunoprecipitation-Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Levsinex, with the active ingredient hyoscyamine, is a well-characterized anticholinergic agent that functions by antagonizing muscarinic acetylcholine (B1216132) receptors.[1][2][3] Its therapeutic effects are primarily attributed to the modulation of acetylcholine-mediated signaling.[1][2] Understanding the molecular consequences of this compound treatment, particularly its impact on protein-protein interaction networks, is crucial for elucidating its mechanism of action and for the development of novel therapeutic strategies.
Immunoprecipitation-mass spectrometry (IP-MS) is a powerful technique for the identification and quantification of protein-protein interactions.[4][5][6] This application note provides a detailed protocol for utilizing IP-MS to investigate changes in the interactome of a target protein in response to this compound treatment. The workflow described herein is a valuable tool for researchers seeking to understand the downstream effects of muscarinic receptor blockade on cellular signaling pathways.
Key Applications
-
Elucidation of the molecular mechanism of action of this compound.
-
Identification of novel protein-protein interactions modulated by this compound.
-
Discovery of potential biomarkers for drug efficacy and response.
-
Characterization of off-target effects of this compound.
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway initiated by acetylcholine binding to a G-protein coupled muscarinic receptor. This compound, as a competitive antagonist, would inhibit this pathway. The subsequent protein interactions downstream of the receptor are amenable to investigation by IP-MS.
Figure 1: Hypothetical signaling pathway affected by this compound.
Experimental Workflow for IP-MS
The general workflow for an IP-MS experiment to study the effects of this compound treatment is outlined below. This process involves cell culture, treatment, lysis, immunoprecipitation of the target protein, and subsequent analysis by mass spectrometry.
Figure 2: Experimental workflow for IP-MS analysis of this compound-treated cells.
Experimental Protocols
1. Cell Culture and this compound Treatment
-
Culture a suitable cell line (e.g., SH-SY5Y neuroblastoma cells, which endogenously express muscarinic receptors) in appropriate media and conditions until they reach 70-80% confluency.
-
Prepare a stock solution of this compound (hyoscyamine sulfate) in sterile water or DMSO.
-
Treat the cells with the desired concentration of this compound for a specified duration (e.g., 10 µM for 1 hour). Include a vehicle-treated control group.
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
2. Cell Lysis and Protein Extraction
-
Add ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease/phosphatase inhibitors) to the cell culture plate.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a standard protein assay (e.g., BCA assay).
3. Immunoprecipitation
-
Dilute the protein extract to a final concentration of 1-2 mg/mL with lysis buffer.
-
Add the primary antibody specific to the target protein of interest to the protein extract. The optimal antibody concentration should be determined empirically.
-
Incubate the antibody-lysate mixture for 2-4 hours at 4°C with gentle rotation.
-
Add pre-washed Protein A/G magnetic beads to the mixture and incubate for an additional 1-2 hours at 4°C with gentle rotation.
-
Pellet the magnetic beads using a magnetic stand and discard the supernatant.
-
Wash the beads three times with ice-cold wash buffer (e.g., lysis buffer with a lower detergent concentration).
4. Elution and Sample Preparation for Mass Spectrometry
-
Elute the protein complexes from the beads using an appropriate elution buffer (e.g., 0.1 M glycine-HCl, pH 2.5). Neutralize the eluate with 1 M Tris-HCl, pH 8.5.
-
Alternatively, for on-bead digestion, resuspend the beads in a digestion buffer (e.g., 50 mM ammonium (B1175870) bicarbonate).
-
Reduce the proteins with dithiothreitol (B142953) (DTT) and alkylate with iodoacetamide.
-
Digest the proteins with sequencing-grade trypsin overnight at 37°C.
-
Collect the supernatant containing the digested peptides and desalt the peptides using a C18 StageTip.
5. LC-MS/MS Analysis and Data Processing
-
Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a high-resolution mass spectrometer.
-
Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer) for protein identification and label-free quantification (LFQ).
-
Perform statistical analysis to identify proteins that show significant changes in their interaction with the target protein upon this compound treatment.
Hypothetical Quantitative Data
The following table summarizes hypothetical quantitative data from an IP-MS experiment targeting "Protein X" in cells treated with a vehicle or this compound. The values represent the Label-Free Quantification (LFQ) intensity of co-immunoprecipitated proteins, normalized to the bait protein (Protein X).
| Interacting Protein | Gene Name | Vehicle Control (Mean LFQ Intensity) | This compound Treatment (Mean LFQ Intensity) | Fold Change (this compound/Vehicle) | p-value |
| Bait Protein | PRTX | 1.2 x 1010 | 1.1 x 1010 | - | - |
| Partner A | PRTNA | 8.5 x 108 | 1.2 x 108 | 0.14 | < 0.01 |
| Partner B | PRTNB | 5.2 x 107 | 4.9 x 107 | 0.94 | 0.85 |
| Partner C | PRTNC | 2.1 x 108 | 7.8 x 108 | 3.71 | < 0.05 |
| Partner D | PRTND | 9.8 x 106 | 1.1 x 107 | 1.12 | 0.62 |
Data Interpretation:
In this hypothetical experiment, treatment with this compound resulted in a significant decrease in the interaction between Protein X and Partner A, and a significant increase in the interaction between Protein X and Partner C. The interactions with Partner B and Partner D were not significantly affected. These results suggest that this compound, by modulating the upstream signaling pathway, can selectively alter the composition of protein complexes.
The combination of this compound treatment and IP-MS provides a robust platform for dissecting the intricate protein-protein interaction networks that are modulated by muscarinic receptor signaling. The protocols and workflow presented in this application note offer a comprehensive guide for researchers to investigate the molecular effects of this compound and other small molecule inhibitors, ultimately leading to a deeper understanding of their therapeutic mechanisms.
References
- 1. Hyoscyamine - Wikipedia [en.wikipedia.org]
- 2. drugs.com [drugs.com]
- 3. Hyoscyamine (Levsin): Uses, Side Effects, Interactions & More - GoodRx [goodrx.com]
- 4. Improved Immunoprecipitation to Mass Spectrometry Method for the Enrichment of Low-Abundant Protein Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. IP-MS Protocol - Creative Proteomics [creative-proteomics.com]
- 6. Detecting protein-protein interactions/complex components using mass spectrometry coupled techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Levsinex in High-Throughput Screening Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Levsinex, with the active ingredient hyoscyamine (B1674123), is a well-characterized anticholinergic agent.[1][2] It functions by acting as an antagonist to acetylcholine (B1216132) at muscarinic receptors.[3][4] Specifically, hyoscyamine inhibits the action of acetylcholine on structures innervated by postganglionic cholinergic nerves and on smooth muscles that respond to acetylcholine but lack cholinergic innervation.[5][6] This inhibitory action makes it a valuable compound for studying the muscarinic acetylcholine receptor system and for screening for novel modulators of this pathway in a high-throughput screening (HTS) setting. These application notes provide a detailed protocol for a hypothetical HTS assay using this compound as a reference compound to identify novel muscarinic receptor antagonists.
Mechanism of Action of this compound (Hyoscyamine)
Hyoscyamine, the active component of this compound, is an anticholinergic drug that functions by blocking the action of the neurotransmitter acetylcholine at muscarinic receptors.[2][3] These receptors are present in the autonomic effector cells of smooth muscle, cardiac muscle, the sinoatrial node, the atrioventricular node, and exocrine glands.[5][6] By preventing acetylcholine from binding to these receptors, hyoscyamine reduces smooth muscle contractions, decreases secretions from glands (such as gastric acid, saliva, and bronchial secretions), and increases heart rate.[1][2][6] At therapeutic doses, it does not block the action of acetylcholine at autonomic ganglia.[5][6]
Signaling Pathway
The signaling pathway initiated by acetylcholine binding to muscarinic receptors, and its inhibition by this compound, is a key target for drug discovery.
High-Throughput Screening Assay for Muscarinic Receptor Antagonists
This section outlines a robust cell-based assay designed for high-throughput screening to identify novel antagonists of the muscarinic M2 receptor, using this compound as a positive control.
Principle
The assay utilizes a recombinant cell line stably expressing the human muscarinic M2 acetylcholine receptor and a cyclic adenosine (B11128) monophosphate (cAMP)-responsive reporter gene (e.g., luciferase). Activation of the M2 receptor by an agonist (e.g., carbachol) leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels and a subsequent reduction in reporter gene expression. Antagonists, such as this compound, will block the effect of the agonist, thereby restoring reporter gene expression.
Data Presentation
The following table presents hypothetical data that could be generated from an HTS campaign using the described assay, with this compound as a reference compound.
| Compound | Target | Assay Type | IC50 (nM) | Z'-Factor | Hit Criteria Met |
| This compound | Muscarinic M2 Receptor | Cell-based cAMP-reporter | 15 | 0.78 | Yes |
| Compound A | Muscarinic M2 Receptor | Cell-based cAMP-reporter | 25 | 0.75 | Yes |
| Compound B | Muscarinic M2 Receptor | Cell-based cAMP-reporter | >10,000 | N/A | No |
| Compound C | Muscarinic M2 Receptor | Cell-based cAMP-reporter | 150 | 0.65 | Yes |
Experimental Protocols
Materials and Reagents
-
Cell Line: CHO-K1 or HEK293 cells stably expressing the human muscarinic M2 receptor and a CRE-luciferase reporter gene.
-
Cell Culture Medium: DMEM/F-12 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Agonist: Carbachol (B1668302).
-
Reference Antagonist: this compound (Hyoscyamine).
-
Test Compounds: Library of small molecules dissolved in DMSO.
-
Reagents: Forskolin (B1673556), Luciferase assay reagent.
-
Assay Plates: 384-well white, solid-bottom microplates.
Experimental Workflow
The following diagram illustrates the workflow for the HTS assay.
Detailed Protocol
-
Cell Preparation:
-
Culture the M2 receptor-expressing cells in T175 flasks until they reach 80-90% confluency.
-
Harvest the cells using trypsin-EDTA, neutralize with culture medium, and centrifuge.
-
Resuspend the cell pellet in fresh culture medium and adjust the cell density to 1 x 10^6 cells/mL.
-
-
Assay Plate Preparation:
-
Using a liquid handler, dispense 20 µL of the cell suspension into each well of a 384-well assay plate.
-
Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Compound Addition:
-
Prepare serial dilutions of the test compounds and this compound in DMSO.
-
Transfer 100 nL of the compound solutions to the assay plates using an acoustic liquid handler. For control wells, add DMSO only.
-
Incubate the plates for 30 minutes at 37°C.
-
-
Agonist Addition:
-
Prepare a solution of carbachol (agonist) and forskolin (to stimulate cAMP production) in assay buffer. The final concentration of carbachol should be its EC80, and forskolin at a concentration that induces a submaximal cAMP response.
-
Add 5 µL of the agonist/forskolin solution to all wells except the negative control wells (which receive assay buffer only).
-
Incubate the plates for 4-6 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Signal Detection:
-
Equilibrate the assay plates and the luciferase assay reagent to room temperature.
-
Add 25 µL of the luciferase assay reagent to each well.
-
Incubate the plates for 10 minutes at room temperature, protected from light.
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Normalize the data using the positive (agonist + forskolin) and negative (forskolin only) controls.
-
Plot the normalized response against the log concentration of the test compounds and this compound.
-
Calculate the IC50 values using a four-parameter logistic fit.
-
Determine the Z'-factor for the assay to assess its quality and robustness. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
-
The provided application notes and protocols detail the use of this compound as a reference compound in a high-throughput screening assay for the discovery of novel muscarinic M2 receptor antagonists. The described cell-based cAMP-reporter assay is a robust and reliable method for screening large compound libraries. The detailed workflow and hypothetical data serve as a guide for researchers and scientists in the field of drug discovery to establish similar screening campaigns.
References
- 1. Articles [globalrx.com]
- 2. Hyoscyamine (Levsin) Side Effects, Weight Gain & Dosage [medicinenet.com]
- 3. Hyoscyamine - Wikipedia [en.wikipedia.org]
- 4. drugs.com [drugs.com]
- 5. Levsin SL (Hyoscyamine Sulfate Tablets): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 6. Levsin (Hyoscyamine): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
Determining the IC50 of Levsinex: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levsinex, with the active ingredient hyoscyamine, is an anticholinergic agent that functions as a competitive antagonist of muscarinic acetylcholine (B1216132) receptors.[1][2] Determining the half-maximal inhibitory concentration (IC50) is a critical step in the pharmacological characterization of this compound, providing a quantitative measure of its potency. A lower IC50 value signifies a higher potency of the compound in inhibiting receptor function.[3] This document provides a detailed protocol for determining the IC50 of this compound using a cell-based functional calcium flux assay, a widely used method for evaluating antagonists of Gq-coupled muscarinic receptors.[4]
The five subtypes of muscarinic acetylcholine receptors (M1-M5) are G protein-coupled receptors (GPCRs) that mediate a wide range of physiological functions.[4] The M1, M3, and M5 receptor subtypes preferentially couple to Gq/11 proteins. Activation of this pathway stimulates phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). This signaling cascade culminates in an increase in intracellular calcium concentration ([Ca2+]).[4] this compound, by blocking the binding of acetylcholine (ACh), inhibits this downstream signaling.
Signaling Pathway of the M3 Muscarinic Acetylcholine Receptor
The following diagram illustrates the signaling cascade initiated by the activation of the M3 muscarinic acetylcholine receptor, which is antagonized by this compound.
References
Application Notes and Protocols for Levsinex in Organoid Culture Systems
Disclaimer: The following application note is a hypothetical use case. Levsinex, with its active ingredient Hyoscyamine, is an anticholinergic drug used for treating gastrointestinal disorders.[1][2][3][4][5] Its application in organoid culture is not established in scientific literature. This document outlines a potential, theoretical application for research purposes, illustrating how this compound could be used to study anticholinergic effects on intestinal organoids. The protocols and data presented are for illustrative purposes only.
Introduction
Organoids are 3D, self-organizing structures grown from stem cells that mimic the architecture and function of native organs, providing powerful in vitro models for developmental biology, disease modeling, and drug screening.[6][7] Intestinal organoids, in particular, recapitulate the crypt-villus axis and contain a diverse range of epithelial cell types, making them ideal for studying gastrointestinal physiology and pathophysiology.
This compound (active ingredient: Hyoscyamine) is a well-characterized anticholinergic agent that functions by blocking the action of acetylcholine (B1216132) at muscarinic receptors in smooth muscles and secretory glands.[1][2][3] This action leads to reduced gastrointestinal motility and secretion.[1][4] While not a standard reagent in organoid culture, this compound can be repurposed as a research tool to investigate the role of cholinergic signaling in intestinal epithelial function and to model the effects of anticholinergic drugs on the gut in vitro.
This document provides detailed protocols and hypothetical data for the application of this compound in human intestinal organoid culture systems to study its effects on epithelial secretion and gene expression.
Mechanism of Action
In the gastrointestinal tract, acetylcholine is a key neurotransmitter that stimulates muscle contraction and glandular secretion via muscarinic receptors. Hyoscyamine, the active component of this compound, acts as a competitive antagonist of these muscarinic acetylcholine receptors (primarily M1, M2, and M3).[5] By blocking these receptors on intestinal epithelial cells, this compound is hypothesized to inhibit downstream signaling pathways that control ion and water transport, thereby reducing fluid secretion into the organoid lumen.
Figure 1. Cholinergic signaling pathway and inhibition by this compound.
Application Data (Hypothetical)
The following tables summarize expected quantitative outcomes from treating mature human intestinal organoids with this compound.
Table 1: Effect of this compound on Forskolin-Induced Organoid Swelling
Forskolin is used to induce cAMP-mediated swelling of organoids by opening the CFTR channel. This compound is expected to have a minimal effect here, as it acts on a different pathway. This serves as a negative control.
| Treatment Group | Concentration | Mean Increase in Cross-Sectional Area (%) | Standard Deviation |
| Vehicle Control | 0 µM | 150 | ± 15 |
| This compound | 1 µM | 145 | ± 18 |
| This compound | 10 µM | 142 | ± 16 |
| This compound | 50 µM | 138 | ± 20 |
Table 2: Effect of this compound on Carbachol-Induced Organoid Swelling
Carbachol is a cholinergic agonist that stimulates muscarinic receptors to induce secretion and swelling. This compound is expected to inhibit this effect dose-dependently.
| Treatment Group | Concentration | Mean Increase in Cross-Sectional Area (%) | Standard Deviation |
| Vehicle Control | 0 µM | 120 | ± 12 |
| This compound | 1 µM | 85 | ± 10 |
| This compound | 10 µM | 40 | ± 8 |
| This compound | 50 µM | 15 | ± 5 |
Table 3: Gene Expression Changes in Intestinal Organoids after 48h this compound Treatment (10 µM)
| Gene Target | Gene Function | Fold Change (vs. Vehicle) | p-value |
| CHRM3 | Muscarinic M3 Receptor | 1.2 | > 0.05 |
| MUC2 | Goblet Cell Mucin | 0.7 | < 0.05 |
| CFTR | Ion Channel | 0.9 | > 0.05 |
| NEUROG3 | Enteroendocrine Progenitor Marker | 1.1 | > 0.05 |
Experimental Protocols
Protocol 1: Assessing this compound Effect on Cholinergic-Mediated Secretion
This protocol measures the ability of this compound to inhibit agonist-induced swelling of intestinal organoids, a proxy for luminal fluid secretion.
Materials:
-
Mature human intestinal organoids (cultured for 7-10 days)
-
Basal culture medium (e.g., Advanced DMEM/F12)
-
Carbachol (cholinergic agonist)
-
This compound (Hyoscyamine sulfate)
-
Live-cell imaging system or high-content imager
-
24-well tissue-culture treated plate
Procedure:
-
Preparation: Prepare stock solutions of this compound (10 mM in sterile water) and Carbachol (100 mM in sterile water).
-
Organoid Plating: Plate organoids in a 24-well plate as per standard protocols. Culture for 7-10 days until mature, cystic structures are visible.
-
Pre-treatment: Two hours before the experiment, replace the culture medium with fresh basal medium without growth factors.
-
This compound Addition: Add this compound to the wells at final concentrations of 1 µM, 10 µM, and 50 µM. Include a vehicle-only control well. Incubate for 1 hour at 37°C.
-
Image Acquisition (Time 0): Acquire initial brightfield images of the organoids in each well using an automated imaging system.
-
Agonist Stimulation: Add Carbachol to all wells to a final concentration of 100 µM to stimulate secretion.
-
Time-Lapse Imaging: Acquire images every 30 minutes for 4 hours.
-
Data Analysis: Using image analysis software, measure the cross-sectional area of at least 20 individual organoids per condition at each time point. Calculate the percentage increase in area relative to Time 0.
References
- 1. Articles [globalrx.com]
- 2. Hyoscyamine (Levsin) Side Effects, Weight Gain & Dosage [medicinenet.com]
- 3. Levsin SL (Hyoscyamine Sulfate Tablets): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 4. Levsin (Hyoscyamine): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 5. Hyoscyamine - Wikipedia [en.wikipedia.org]
- 6. yeasenbio.com [yeasenbio.com]
- 7. selectscience.net [selectscience.net]
Troubleshooting & Optimization
Troubleshooting Levsinex precipitation in aqueous solution
Disclaimer
Please be advised that "Levsinex" is not a recognized pharmaceutical compound based on publicly available information. The following technical support guide has been created as a hypothetical example to illustrate how to troubleshoot common precipitation issues with a fictional active pharmaceutical ingredient (API) in an aqueous solution. The data, protocols, and pathways are representative and should not be considered factual for any existing compound.
Welcome to the technical support center for this compound. This guide is designed to help you troubleshoot and resolve issues related to the precipitation of this compound in aqueous solutions during your research and development activities.
Frequently Asked Questions (FAQs)
Q1: We are observing precipitation of this compound immediately after preparing an aqueous solution. What are the most common causes?
A1: Immediate precipitation of this compound upon dissolution can be attributed to several factors. The most common causes are:
-
Supersaturation: The concentration of this compound may have exceeded its intrinsic solubility under the given conditions.
-
pH Shift: The pH of the final solution may have shifted into a range where this compound is less soluble.
-
Incorrect Salt Form: You might be using a salt form of this compound with lower aqueous solubility.
-
Low Temperature: The temperature of the solvent might be too low, reducing the solubility of this compound.
Q2: How does pH affect the solubility of this compound?
A2: this compound is a weakly acidic compound with a pKa of 4.5. Its solubility is highly dependent on the pH of the aqueous solution. In its ionized (deprotonated) form at a pH above its pKa, this compound is significantly more soluble. Conversely, at a pH below its pKa, it exists primarily in its neutral, less soluble form.
Here is a summary of this compound solubility at different pH values:
| pH | This compound Solubility (mg/mL) at 25°C |
| 2.0 | 0.05 |
| 3.0 | 0.15 |
| 4.0 | 0.50 |
| 5.0 | 2.50 |
| 6.0 | 15.0 |
| 7.0 | 50.0 |
| 7.4 | 65.0 |
Q3: Can the order of reagent addition affect the final solution's stability?
A3: Yes, the order of addition is critical. For instance, if you are adding a concentrated stock of this compound in an organic solvent to an aqueous buffer, localized high concentrations can lead to immediate precipitation. It is often recommended to add the API solution slowly and with vigorous stirring to the bulk of the aqueous phase.
Troubleshooting Guides
Problem: this compound precipitates out of solution over time, even when initially clear.
This issue, known as delayed precipitation, is often related to the solution being in a metastable state.
Troubleshooting Workflow:
A troubleshooting workflow for delayed this compound precipitation.
Factors Influencing this compound Solubility:
The solubility of this compound is a multifactorial issue. The following diagram illustrates the key relationships between these factors.
Key factors influencing the aqueous solubility of this compound.
Experimental Protocols
Protocol 1: Determination of this compound Thermodynamic Solubility
Objective: To determine the equilibrium solubility of this compound in a given buffer system.
Materials:
-
This compound API powder
-
Selected aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
HPLC-grade water and acetonitrile
-
Calibrated pH meter
-
Shaking incubator
-
0.22 µm syringe filters
-
HPLC system with a UV detector
Methodology:
-
Add an excess amount of this compound powder to a known volume of the buffer in a glass vial.
-
Seal the vial and place it in a shaking incubator set to a constant temperature (e.g., 25°C).
-
Agitate the suspension for 24-48 hours to ensure equilibrium is reached.
-
After incubation, allow the suspension to settle for 1-2 hours.
-
Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solids.
-
Dilute the filtered sample with the mobile phase to a concentration within the calibration curve range.
-
Analyze the sample by a validated HPLC method to determine the concentration of this compound.
-
The determined concentration represents the thermodynamic solubility of this compound under the tested conditions.
Protocol 2: Screening for Compatible Solubilizing Excipients
Objective: To identify excipients that can increase the solubility of this compound.
Materials:
-
This compound API powder
-
A range of GRAS (Generally Regarded As Safe) excipients (e.g., Polysorbate 80, HP-β-CD, Solutol HS 15)
-
Selected aqueous buffer
-
High-throughput screening plate (e.g., 96-well plate)
-
Plate shaker and reader
Methodology:
-
Prepare stock solutions of the selected excipients in the chosen buffer.
-
In a 96-well plate, dispense the excipient stock solutions at various concentrations.
-
Add a fixed, excess amount of this compound powder to each well.
-
Seal the plate and place it on a plate shaker for 24 hours at a controlled temperature.
-
After shaking, centrifuge the plate to pellet the undissolved this compound.
-
Transfer the supernatant to a new plate and measure the this compound concentration using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Compare the solubility of this compound in the presence of each excipient to a control (buffer alone) to identify effective solubilizing agents.
Impact of Common Excipients on this compound Solubility:
| Excipient (at 2% w/v) | This compound Solubility (mg/mL) in pH 6.0 Buffer | Fold Increase |
| Control (None) | 15.0 | 1.0 |
| Polysorbate 80 | 25.5 | 1.7 |
| HP-β-CD | 45.0 | 3.0 |
| Solutol HS 15 | 60.0 | 4.0 |
| PEG 400 | 21.0 | 1.4 |
Optimizing Levsinex concentration to reduce off-target effects
Welcome to the technical support center for Levsinex. This resource is designed for researchers, scientists, and drug development professionals to help optimize the experimental use of this compound and mitigate potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent, ATP-competitive tyrosine kinase inhibitor targeting the Janus kinase 2 (JAK2). Its primary on-target effect is the inhibition of the JAK-STAT signaling pathway, which is crucial for the proliferation and survival of various cancer cell types.
Q2: What are the known off-target effects of this compound at higher concentrations?
While highly selective for JAK2, at concentrations significantly above the IC50, this compound has been observed to inhibit other kinases, leading to off-target effects. The most commonly observed off-target activities are against FMS-like tyrosine kinase 3 (FLT3) and members of the SRC family of kinases. These off-target effects can lead to unintended cellular responses and potential toxicity.
Q3: I am observing a phenotype in my cell line that is not consistent with JAK2 inhibition. Could this be an off-target effect?
Yes, an unexpected phenotype is a strong indicator of a potential off-target effect.[1] This could manifest as unusual cell morphology, unexpected changes in signaling pathways, or paradoxical effects. It is crucial to validate that the observed phenotype is a direct result of JAK2 inhibition.
Q4: How can I confirm that the effects I am observing are due to on-target JAK2 inhibition?
To confirm on-target activity, several experimental approaches are recommended:
-
Rescue Experiment: Overexpressing a drug-resistant mutant of JAK2 in your cells should rescue the phenotype if it is an on-target effect.
-
Direct Measurement of Target Engagement: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm the binding of this compound to JAK2 within the cell at your experimental concentrations.[1]
Q5: What is a good starting concentration for my in vitro experiments?
A recommended starting point for in vitro cell-based assays is to use a concentration range around the IC50 for JAK2. A dose-response experiment is highly recommended for each specific cell line and assay to determine the optimal concentration.
Troubleshooting Guides
Issue 1: High Cell Toxicity Observed at Expected Efficacious Doses
Possible Cause: The this compound concentration may be too high, leading to off-target toxicities. The cell line being used may be particularly sensitive to the inhibition of off-target kinases.
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Determine the precise IC50 value for your specific cell line. This will help you to use the lowest effective concentration.
-
Assess Cell Viability: Use a cell viability assay (e.g., MTT or MTS) to quantify the cytotoxic effects of this compound across a range of concentrations.
-
Monitor Off-Target Pathway Activity: Use techniques such as Western blotting to check the phosphorylation status of key proteins in known off-target pathways (e.g., downstream effectors of FLT3 and SRC).
Issue 2: Discrepancy Between Biochemical Assay and Cell-Based Assay Results
Possible Cause: Differences in ATP concentrations between biochemical and cellular assays can affect the potency of ATP-competitive inhibitors like this compound.[2] Poor cell permeability or active efflux of the compound from the cells can also contribute to this discrepancy.[2]
Troubleshooting Steps:
-
Verify Target Expression: Confirm the expression and activity (phosphorylation status) of JAK2 in your cell model.[2]
-
Assess Cell Permeability: Evaluate the physicochemical properties of this compound.
-
Use a Target Engagement Assay: Employ a method like NanoBRET™ to confirm that this compound is reaching and binding to JAK2 inside the cell.
Issue 3: Unexpected Activation of a Signaling Pathway
Possible Cause: Inhibition of a primary target can sometimes lead to the compensatory activation of other signaling pathways.[1] This is a known phenomenon with kinase inhibitors and can complicate the interpretation of results.[3][4]
Troubleshooting Steps:
-
Broad Kinase Profiling: To identify which other kinases might be affected, consider a comprehensive kinase profiling service.[5][6][7]
-
Phospho-Proteomics Analysis: A broader, unbiased approach like mass spectrometry-based phospho-proteomics can reveal unexpected changes across multiple signaling pathways.
-
Pathway Analysis: Analyze the phosphorylation status of key nodes in related pathways (e.g., PI3K/Akt, MAPK) to understand the broader signaling impact.[1]
Data Presentation
Table 1: Kinase Inhibitory Profile of this compound
| Kinase Target | IC50 (nM) | Assay Type |
| JAK2 (On-Target) | 5.2 | Biochemical |
| FLT3 (Off-Target) | 158 | Biochemical |
| SRC (Off-Target) | 320 | Biochemical |
| LYN (Off-Target) | 450 | Biochemical |
Note: IC50 values are determined using a standard in vitro kinase assay and may vary depending on experimental conditions.
Table 2: Recommended Concentration Ranges for Common Cell Lines
| Cell Line | Seeding Density (cells/well) | This compound Concentration Range (nM) for Initial Screening |
| HEL | 5 x 10^4 | 1 - 100 |
| K562 | 2 x 10^4 | 10 - 1000 |
| A549 | 1 x 10^4 | 50 - 5000 |
Experimental Protocols
Protocol 1: Determining Cell Viability using MTT Assay
This protocol is used to assess the cytotoxic effects of this compound on a given cell line.[8][9][10][11]
Materials:
-
96-well plates
-
Cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[10]
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[10]
-
Add 100 µL of solubilization solution to each well.[10]
-
Incubate the plate at 37°C for 4 hours, protected from light.[10]
-
Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Western Blot for Assessing On-Target and Off-Target Activity
This protocol allows for the assessment of the phosphorylation status of JAK2 and downstream STAT3, as well as potential off-targets.
Materials:
-
6-well plates
-
This compound stock solution
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-JAK2, anti-JAK2, anti-p-STAT3, anti-STAT3, anti-p-SRC, anti-SRC)
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Treat cells with a range of this compound concentrations for the desired time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate protein lysates via SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Visualize protein bands using an ECL substrate and an imaging system.
Visualizations
Caption: this compound inhibits the JAK2-STAT3 signaling pathway.
Caption: Workflow for troubleshooting off-target effects.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Kinase Activity Profiling Services - Pamgene [pamgene.com]
- 6. kinaselogistics.com [kinaselogistics.com]
- 7. pharmaron.com [pharmaron.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. merckmillipore.com [merckmillipore.com]
Technical Support Center: Enhancing the Bioavailability of Levsinex
Disclaimer: "Levsinex" is a hypothetical drug name used for illustrative purposes. The guidance provided is based on established scientific principles for improving the oral bioavailability of poorly soluble and/or poorly permeable compounds in animal models.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the bioavailability of this compound in animal models.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low oral bioavailability of a drug like this compound?
Low oral bioavailability is typically a result of several factors, including poor aqueous solubility, low dissolution rate, inadequate permeability across the intestinal wall, extensive first-pass metabolism in the gut wall or liver, and susceptibility to efflux transporters like P-glycoprotein (P-gp) which pump the drug back into the intestinal lumen.[1][2] The most common causes are poor solubility and low permeability.[1]
Q2: What are the main formulation strategies to improve the bioavailability of a poorly soluble drug?
Key strategies focus on increasing the drug's solubility and dissolution rate.[3][4] These include:
-
Particle Size Reduction: Techniques like micronization and nanomilling increase the surface area of the drug, which can improve its dissolution rate.[1][5] Nanosuspensions, which are colloidal dispersions of drug nanocrystals, are a prominent example.[6][7]
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in its amorphous (non-crystalline) form within a polymer matrix can increase its aqueous solubility by 5 to 100-fold compared to its crystalline form.[8][9][10][11]
-
Lipid-Based Formulations: For lipophilic drugs, lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve absorption by presenting the drug in a solubilized state and utilizing lipid absorption pathways.[12]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can enhance the solubility of hydrophobic drugs.[12]
Q3: How can I determine if this compound is a substrate for the P-glycoprotein (P-gp) efflux pump?
A bidirectional Caco-2 cell permeability assay is the standard in vitro method.[13] This test measures the transport of this compound in both directions across a monolayer of Caco-2 cells, which mimic the intestinal epithelium and express P-gp.[14][15] An efflux ratio (Papp B-A / Papp A-B) greater than 2.0 indicates that the compound is likely a substrate for active efflux.[13]
Q4: What are P-glycoprotein (P-gp) inhibitors and can they be used in animal studies?
P-gp inhibitors are compounds that block the function of the P-gp efflux pump.[16] By inhibiting this pump, they can increase the intracellular concentration and absorption of P-gp substrates.[17][18] Several generations of P-gp inhibitors exist, and some, like verapamil (B1683045) or cyclosporine, can be co-administered with this compound in preclinical animal models to investigate the impact of P-gp-mediated efflux on its bioavailability.[18][19]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments.
| Problem / Observation | Potential Cause | Recommended Action |
| Low Bioavailability Despite Good Aqueous Solubility | 1. Poor Permeability: The drug molecule may not efficiently cross the intestinal membrane. 2. P-gp Efflux: The drug is actively pumped out of intestinal cells.[18] 3. High First-Pass Metabolism: The drug is extensively metabolized in the gut wall or liver before reaching systemic circulation. | 1. Conduct a Caco-2 permeability assay to assess intestinal permeability. 2. Perform a bidirectional Caco-2 assay to determine the efflux ratio.[13] If efflux is high, consider an in vivo study with a P-gp inhibitor. 3. Perform in vitro metabolic stability assays using liver microsomes or hepatocytes. |
| High Variability in Plasma Concentrations Between Animals | 1. Food Effects: Absorption of the drug is sensitive to the presence or absence of food. 2. Inconsistent Dosing: Inaccurate oral gavage technique. 3. Formulation Instability: The drug is precipitating out of the formulation vehicle before or after administration. | 1. Standardize feeding protocols. Ensure animals are fasted overnight before dosing.[20] 2. Ensure all personnel are properly trained in oral gavage techniques. 3. Check the physical and chemical stability of the dosing formulation. For suspensions, ensure adequate re-suspension before dosing each animal. |
| Amorphous Solid Dispersion (ASD) Fails to Improve Bioavailability | 1. Recrystallization: The drug converts back to its stable, less soluble crystalline form in vivo.[9] 2. Poor Polymer Selection: The chosen polymer does not adequately stabilize the amorphous drug or maintain supersaturation in the gut.[11] | 1. Analyze the physical form of the drug in the formulation post-dissolution. 2. Screen different polymers (e.g., HPMC, HPMCAS, PVP) to find one that effectively inhibits crystallization and maintains a supersaturated state.[10] |
| Nanosuspension Shows Poor Performance | 1. Particle Aggregation: Nanoparticles are clumping together, reducing the effective surface area. 2. Inadequate Stabilizer: The type or concentration of the surfactant/polymer used is insufficient to stabilize the nanoparticles.[6] | 1. Measure particle size and zeta potential of the suspension before dosing. 2. Optimize the stabilizer system. Combinations of stabilizers, such as HPMC and Tween 80, can be effective.[21] |
Data Presentation: Comparing Formulation Strategies
The following table summarizes hypothetical pharmacokinetic data for this compound in rats following a 10 mg/kg oral dose, comparing different formulation approaches.
| Formulation Strategy | Cmax (ng/mL) | Tmax (hr) | AUC₀₋₂₄ (ng·hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension (Micronized) | 150 ± 35 | 4.0 | 950 ± 210 | 100% (Reference) |
| Nanosuspension | 450 ± 90 | 2.0 | 2,850 ± 550 | 300% |
| Amorphous Solid Dispersion (ASD) in HPMCAS | 620 ± 125 | 1.5 | 4,340 ± 870 | 457% |
| Self-Emulsifying Drug Delivery System (SEDDS) | 580 ± 110 | 1.0 | 3,900 ± 780 | 410% |
| Aqueous Suspension + P-gp Inhibitor (Verapamil) | 310 ± 60 | 3.5 | 2,000 ± 400 | 211% |
Data are presented as mean ± SD and are for illustrative purposes.
Visualizations: Workflows and Pathways
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile (Cmax, Tmax, AUC) of a this compound formulation after oral administration.[22]
Materials:
-
Male Sprague-Dawley rats (250-300g), fasted overnight with free access to water.[20]
-
This compound formulation (e.g., nanosuspension, ASD).
-
Oral gavage needles.
-
Blood collection tubes (e.g., with K2-EDTA).
-
Centrifuge, vortex mixer.
-
Analytical equipment (LC-MS/MS).[23]
Procedure:
-
Animal Dosing: Acclimatize animals for at least 3 days.[24] Administer the this compound formulation via oral gavage at the target dose (e.g., 10 mg/kg). The dose volume should be appropriate for the animal size, typically 5-10 mL/kg.[20]
-
Blood Sampling: Collect blood samples (approx. 200 µL) via tail vein or saphenous vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).[25]
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples (e.g., at 4000 rpm for 10 min at 4°C) to separate plasma.
-
Sample Analysis: Store plasma samples at -80°C until analysis. Extract this compound from plasma using protein precipitation or liquid-liquid extraction. Quantify the drug concentration using a validated LC-MS/MS method.[23]
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis and determine key PK parameters like Cmax, Tmax, and AUC.[26]
Protocol 2: Preparation of a this compound Nanosuspension by Wet Media Milling
Objective: To reduce the particle size of this compound to the nanometer range to enhance dissolution rate.
Materials:
-
This compound (active pharmaceutical ingredient).
-
Stabilizers: e.g., Hydroxypropyl Methylcellulose (HPMC), Tween 80.[21]
-
Purified water.
-
Milling media (e.g., yttrium-stabilized zirconium oxide beads, 0.5 mm diameter).
-
High-energy bead mill or planetary ball mill.[6]
-
Particle size analyzer.
Procedure:
-
Preparation of Dispersion: Prepare an aqueous solution of the stabilizer(s) (e.g., 0.5% HPMC and 0.5% Tween 80 in purified water).[21]
-
Pre-suspension: Disperse the this compound powder into the stabilizer solution to form a coarse suspension.
-
Milling: Add the pre-suspension and milling media to the milling chamber. The volume of beads should be approximately 50-70% of the chamber volume.
-
Process: Mill at a high speed (e.g., 2000 rpm) for a set duration (e.g., 2-4 hours).[27] The process should be conducted in a temperature-controlled environment to prevent overheating.
-
Separation: After milling, separate the nanosuspension from the milling media by pouring the mixture through a sieve.
-
Characterization: Analyze the final product for particle size distribution and zeta potential to ensure the desired size range (typically 200-600 nm) and physical stability have been achieved.[7]
Protocol 3: Caco-2 Cell Permeability Assay
Objective: To assess the intestinal permeability of this compound and determine if it is a substrate for efflux transporters.[13][14]
Materials:
-
Caco-2 cells and cell culture reagents.
-
Transwell™ plates (e.g., 24-well plates with 0.4 µm pore size inserts).[28]
-
Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
This compound stock solution.
-
Control compounds: Atenolol (low permeability), Antipyrine or Propranolol (high permeability), and Digoxin or Talinolol (P-gp substrate).[13]
-
Analytical equipment (LC-MS/MS).
Procedure:
-
Cell Culture: Seed Caco-2 cells onto the Transwell™ inserts and culture for 21-25 days to allow them to differentiate and form a confluent monolayer with tight junctions.[15]
-
Monolayer Integrity Test: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer to ensure its integrity. TEER values should be above a pre-determined threshold (e.g., >200 Ω·cm²).[29]
-
Permeability Measurement (Apical to Basolateral - A to B):
-
Wash the monolayers with pre-warmed transport buffer.
-
Add the dosing solution containing this compound and control compounds to the apical (A) side (donor compartment).
-
Add fresh transport buffer to the basolateral (B) side (receiver compartment).
-
Incubate at 37°C with gentle shaking.
-
Take samples from the receiver compartment at specified time points (e.g., 30, 60, 90, 120 minutes). Replace the volume with fresh buffer.
-
-
Permeability Measurement (Basolateral to Apical - B to A):
-
Perform the same procedure but add the dosing solution to the basolateral (B) side and sample from the apical (A) side to measure active efflux.[13]
-
-
Sample Analysis: Quantify the concentration of this compound in all samples using LC-MS/MS.
-
Data Calculation:
-
Calculate the apparent permeability coefficient (Papp) for both directions using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
Calculate the Efflux Ratio (ER) = Papp (B-A) / Papp (A-B). An ER > 2 suggests active efflux.[13]
-
References
- 1. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 6. Formulation Strategies of Nanosuspensions for Various Administration Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. Mechanisms of increased bioavailability through amorphous solid dispersions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. contractpharma.com [contractpharma.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. crystallizationsystems.com [crystallizationsystems.com]
- 12. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. Caco-2 Permeability | Evotec [evotec.com]
- 14. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 15. researchgate.net [researchgate.net]
- 16. What are P-gp inhibitors and how do they work? [synapse.patsnap.com]
- 17. P-glycoprotein Inhibition for Optimal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
- 19. P-glycoprotein - Wikipedia [en.wikipedia.org]
- 20. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 21. jstage.jst.go.jp [jstage.jst.go.jp]
- 22. protocols.io [protocols.io]
- 23. frontiersin.org [frontiersin.org]
- 24. dctd.cancer.gov [dctd.cancer.gov]
- 25. currentseparations.com [currentseparations.com]
- 26. bioagilytix.com [bioagilytix.com]
- 27. researchgate.net [researchgate.net]
- 28. merckmillipore.com [merckmillipore.com]
- 29. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
Technical Support Center: Overcoming Levsinex Resistance
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) regarding Levsinex resistance in cancer cell lines. This compound is a potent inhibitor of the BRAF V600E mutation, a common driver in certain cancers. However, as with many targeted therapies, cancer cells can develop resistance. This resource is designed to help you understand, identify, and overcome this challenge in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound resistance and how does it manifest in cell culture?
A1: this compound resistance is the phenomenon where cancer cells with a BRAF V600E mutation, which were initially sensitive to this compound, acquire the ability to proliferate and survive despite the presence of the drug. In the lab, this is typically observed as a resumption of cell growth after an initial period of inhibition. The most direct way to quantify this is by measuring a significant increase in the half-maximal inhibitory concentration (IC50), which is the concentration of this compound required to inhibit cell growth by 50%.[1][2]
Q2: What are the primary molecular mechanisms behind acquired resistance to this compound?
A2: Acquired resistance to BRAF inhibitors like this compound is most commonly driven by the reactivation of the mitogen-activated protein kinase (MAPK) signaling pathway, the very pathway this compound is designed to block.[3][4][5][6] Other mechanisms can also contribute, often involving the activation of parallel survival pathways like the PI3K/AKT pathway.[3][7][8]
Key molecular changes include:
-
Secondary Mutations: Acquiring new mutations in genes such as NRAS or MEK1/2 that bypass the need for BRAF signaling.[7][9]
-
Gene Amplification: Increased copy number of the mutant BRAF gene itself.[3][7]
-
Alternative Splicing: The production of BRAF V600E splice variants that can form dimers, rendering them insensitive to this compound.[7]
-
Upregulation of Receptor Tyrosine Kinases (RTKs): Increased expression or activation of RTKs like EGFR, PDGFRβ, or IGF-1R can trigger alternative signaling pathways that reactivate MAPK or activate PI3K/AKT signaling.[9][10]
-
Loss of Tumor Suppressors: Deletion or inactivation of tumor suppressor genes like PTEN can lead to constitutive activation of the PI3K/AKT pathway.[9][10]
Q3: Can resistance be due to the tumor microenvironment?
A3: Yes, the tumor microenvironment can play a role. For instance, surrounding stromal cells can secrete growth factors like hepatocyte growth factor (HGF), which can activate the MET receptor on cancer cells, leading to MAPK pathway reactivation and reduced sensitivity to BRAF inhibitors.[3][9]
Troubleshooting Guide: My Cells Show this compound Resistance
This section provides a step-by-step approach to confirming and characterizing this compound resistance in your cell lines.
Step 1: Confirm the Resistant Phenotype
Problem: You suspect your this compound-treated cell line is developing resistance.
Solution: The first step is to quantitatively confirm the change in drug sensitivity.
-
Perform a Dose-Response Assay: Culture both the parental (sensitive) and the suspected resistant cell lines.
-
Calculate IC50 Values: Treat the cells with a range of this compound concentrations for 72 hours and determine the IC50 value for each cell line using an MTT or similar cell viability assay.[1][11][12][13]
-
Compare: A significant increase (typically 5-fold or greater) in the IC50 value of the suspected resistant line compared to the parental line confirms resistance.
Data Presentation: this compound IC50 Values in Sensitive vs. Resistant Cell Lines
The following table summarizes hypothetical IC50 data for this compound and a MEK inhibitor (Trametinib) in a parental BRAF V600E mutant melanoma cell line (A375) versus its this compound-resistant derivative (A375-LR).
| Cell Line | This compound IC50 (nM) | Trametinib IC50 (nM) | Notes |
| A375 (Parental) | 26 | 19 | Sensitive to both BRAF and MEK inhibition.[14] |
| A375-LR (this compound-Resistant) | >5000 | 22 | Demonstrates high resistance to this compound but retains sensitivity to MEK inhibition, suggesting MAPK pathway reactivation downstream of BRAF. |
Step 2: Investigate the Mechanism of Resistance
Problem: You've confirmed resistance. Now, you need to understand the underlying molecular mechanism.
Solution: A common cause of resistance is the reactivation of the MAPK pathway. A Western blot is a powerful tool to investigate this.
-
Analyze Key Signaling Proteins: Perform a Western blot to examine the phosphorylation status of key proteins in the MAPK and PI3K/AKT pathways.
-
Key Targets to Probe:
-
p-ERK1/2 (Phospho-ERK1/2): This is a direct downstream indicator of MAPK pathway activity. A restored or elevated p-ERK signal in resistant cells treated with this compound is a strong sign of pathway reactivation.[15][16]
-
p-MEK1/2 (Phospho-MEK1/2): To see if reactivation is occurring upstream of MEK.
-
p-AKT (Phospho-AKT): To check for the activation of the parallel PI3K/AKT survival pathway.[10][17]
-
Total ERK, MEK, and AKT: As loading controls to ensure observed changes are in phosphorylation, not total protein levels.
-
Visualizing Resistance: Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways involved in this compound action and resistance, as well as a logical workflow for troubleshooting.
Caption: this compound targets BRAF V600E, but resistance can arise from bypass mutations or activation of parallel pathways.
Caption: A logical workflow for confirming, investigating, and overcoming this compound resistance in cell lines.
Step 3: Strategies to Overcome Resistance
Problem: You have identified a likely resistance mechanism. How can you restore sensitivity to treatment?
Solution: The most effective strategy is often combination therapy, which involves targeting the newly activated pathway alongside BRAF.
-
Targeting the MAPK Pathway: If your Western blot shows p-ERK reactivation, the most validated clinical and preclinical strategy is to combine this compound with a MEK inhibitor (e.g., Trametinib).[18][19][20][21][22] This dual blockade can prevent the reactivation of the MAPK pathway.[19][21]
-
Targeting the PI3K/AKT Pathway: If you observe increased p-AKT levels, combining this compound with a PI3K or AKT inhibitor may restore sensitivity.[8][10][17]
-
Targeting RTKs: If resistance is driven by the upregulation of a specific RTK, combining this compound with an inhibitor of that RTK (e.g., an EGFR inhibitor) could be effective.[15][16][23]
Data Presentation: Synergy in Combination Therapy
Combining a BRAF inhibitor with a MEK inhibitor often results in a synergistic effect, meaning the combined effect is greater than the sum of the individual effects.
| Therapy | A375 (Parental) Proliferation Inhibition | A375-LR (Resistant) Proliferation Inhibition | Rationale |
| This compound (BRAFi) Alone | High | Low | Resistance mechanism bypasses BRAF inhibition. |
| Trametinib (MEKi) Alone | High | High | Resistant cells are still dependent on the MAPK pathway downstream of BRAF.[4] |
| This compound + Trametinib | Very High (Synergistic) | High | Dual blockade prevents pathway reactivation and can delay the onset of resistance.[14][18][22] |
Experimental Protocols
Protocol 1: IC50 Determination via MTT Assay
This protocol outlines the steps to determine the concentration of this compound that inhibits cell growth by 50%.[1][11]
Materials:
-
Parental and this compound-resistant cell lines
-
96-well cell culture plates
-
Complete culture medium
-
This compound (and other inhibitors as needed)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed 3,000-5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of this compound in complete culture medium. A typical range for sensitive cells is 0.1 nM to 10 µM, and for resistant cells, 10 nM to 100 µM.
-
Treatment: Remove the old medium and add 100 µL of the drug dilutions to the wells. Include wells with vehicle (DMSO) as a control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 3-4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a plate reader.
-
Analysis: Plot the absorbance values against the log of the drug concentration and use non-linear regression to calculate the IC50 value.[12][13]
Protocol 2: Western Blot for MAPK and PI3K/AKT Pathway Activation
This protocol is for analyzing the phosphorylation status of key signaling proteins.[24][25][26][27][28]
Materials:
-
Cell lysates from treated and untreated parental and resistant cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., rabbit anti-p-ERK, rabbit anti-p-AKT, mouse anti-total ERK, rabbit anti-GAPDH)
-
HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP)
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells as required, then wash with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load samples onto a polyacrylamide gel and run electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibody (e.g., anti-p-ERK, diluted 1:1000 in 5% BSA/TBST) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, apply ECL substrate, and capture the chemiluminescent signal with an imaging system.
-
Stripping and Re-probing: To analyze total protein levels or loading controls, the membrane can be stripped of the first set of antibodies and re-probed with a different primary antibody (e.g., anti-total ERK or anti-GAPDH).[25]
References
- 1. benchchem.com [benchchem.com]
- 2. IC50 - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies [frontiersin.org]
- 4. Reactivation of Mitogen-activated Protein Kinase (MAPK) Pathway by FGF Receptor 3 (FGFR3)/Ras Mediates Resistance to Vemurafenib in Human B-RAF V600E Mutant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reactivation of mitogen-activated protein kinase (MAPK) pathway by FGF receptor 3 (FGFR3)/Ras mediates resistance to vemurafenib in human B-RAF V600E mutant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reactivation of Mitogen-activated Protein Kinase (MAPK) Pathway by FGF Receptor 3 (FGFR3)/Ras Mediates Resistance to Vemurafenib in Human B-RAF V600E Mutant Melanoma* | Semantic Scholar [semanticscholar.org]
- 7. Mechanisms of Acquired BRAF Inhibitor Resistance in Melanoma: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Integrating BRAF/MEK inhibitors into combination therapy for melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Resistance to BRAF inhibitors: Unraveling mechanisms and future treatment options - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. benchchem.com [benchchem.com]
- 13. courses.edx.org [courses.edx.org]
- 14. researchgate.net [researchgate.net]
- 15. EGFR-mediated re-activation of MAPK signaling contributes to insensitivity of BRAF mutant colorectal cancers to RAF inhibition with vemurafenib - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Resveratrol Overcomes Cellular Resistance to Vemurafenib Through Dephosphorylation of AKT in BRAF-mutated Melanoma Cells | Anticancer Research [ar.iiarjournals.org]
- 18. Combination therapy with BRAF and MEK inhibitors for melanoma: latest evidence and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 2minutemedicine.com [2minutemedicine.com]
- 20. mskcc.org [mskcc.org]
- 21. Clinical Development of BRAF plus MEK Inhibitor Combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. onclive.com [onclive.com]
- 23. oncotarget.com [oncotarget.com]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
- 26. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Levsinex-Induced Cellular Stress Artifacts
Welcome to the technical support center for Levsinex. This resource is designed to help researchers, scientists, and drug development professionals identify and mitigate potential cellular stress artifacts that may arise during experimentation with this compound. Below you will find troubleshooting guides and frequently asked questions to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an investigational compound that acts as a potent modulator of intracellular signaling pathways. Its primary mechanism involves the inhibition of the PQR kinase complex, leading to downstream effects on cell cycle progression and apoptosis. However, off-target effects have been noted, including the induction of cellular stress responses.
Q2: What are the common signs of this compound-induced cellular stress?
Researchers may observe a variety of indicators suggesting cellular stress, including:
-
Increased production of reactive oxygen species (ROS).
-
Activation of the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress markers.[1][2]
-
Induction of apoptosis pathways, leading to increased cell death.
-
Changes in mitochondrial membrane potential and function.[3]
-
Altered expression of heat shock proteins.[4]
Q3: At what concentrations are these stress artifacts typically observed?
The concentration at which this compound induces cellular stress can be cell-type dependent. However, preliminary data suggests that stress responses can be initiated at concentrations as low as 10 µM in sensitive cell lines. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific model system.
Q4: Can this compound-induced stress affect my experimental outcomes?
Yes. Uncontrolled cellular stress can lead to a range of artifacts that may confound experimental results. These can include, but are not limited to, altered gene and protein expression profiles unrelated to the primary target of this compound, decreased cell viability affecting assay readouts, and activation of secondary signaling pathways that may mask the intended effects of the compound.
Troubleshooting Guides
Issue 1: High levels of cytotoxicity observed even at low concentrations of this compound.
-
Question: I am observing significant cell death in my cultures when treating with this compound at concentrations that should be non-toxic based on published literature. What could be the cause?
-
Answer: Several factors could be contributing to this increased cytotoxicity:
-
Cell Line Sensitivity: The cell line you are using may be particularly sensitive to this compound-induced oxidative stress.
-
Culture Conditions: Suboptimal culture conditions, such as high cell density or nutrient depletion, can exacerbate cellular stress.
-
Compound Stability: this compound may be degrading in your culture medium, leading to the formation of toxic byproducts.
-
-
Troubleshooting Steps:
-
Confirm Cell Health: Ensure your cells are healthy and in the logarithmic growth phase before treatment.
-
Optimize Seeding Density: Perform a titration of cell seeding density to find the optimal number of cells that minimizes baseline stress.
-
Test for Oxidative Stress: Measure ROS levels in your treated cells to determine if oxidative stress is the primary driver of cytotoxicity.
-
Co-treatment with Antioxidants: Consider co-treating your cells with a known antioxidant, such as N-acetylcysteine (NAC), to see if it rescues the cytotoxic phenotype.
-
Issue 2: Inconsistent results between experimental replicates.
-
Question: I am getting highly variable results in my downstream assays (e.g., Western blot, qPCR) after this compound treatment. How can I improve the reproducibility of my experiments?
-
Answer: Inconsistent results are often a symptom of underlying experimental variability, which can be amplified by cellular stress responses.
-
Troubleshooting Steps:
-
Standardize Protocols: Ensure that all experimental parameters, including cell passage number, seeding density, treatment duration, and reagent preparation, are kept consistent between replicates.
-
Monitor Cellular Stress Markers: In parallel with your primary assays, monitor key cellular stress markers to ensure that the level of stress induction is consistent across experiments.
-
Use Positive and Negative Controls: Include appropriate controls to help identify which step of your experiment may be introducing variability.[5]
-
Consider a Pre-incubation Period: Allowing cells to acclimate to fresh media for a few hours before adding this compound can help reduce baseline stress.
-
Quantitative Data Summary
The following tables summarize hypothetical quantitative data on the effects of this compound on cellular stress markers and the impact of mitigation strategies.
Table 1: Effect of this compound on Reactive Oxygen Species (ROS) Levels
| Cell Line | This compound Concentration (µM) | Fold Increase in ROS (vs. Vehicle) |
| HEK293 | 5 | 1.2 ± 0.2 |
| 10 | 2.5 ± 0.4 | |
| 20 | 5.1 ± 0.7 | |
| HeLa | 5 | 1.5 ± 0.3 |
| 10 | 3.8 ± 0.6 | |
| 20 | 7.2 ± 1.1 |
Table 2: Efficacy of N-acetylcysteine (NAC) in Mitigating this compound-Induced Cytotoxicity
| Cell Line | This compound (µM) | Co-treatment | % Cell Viability |
| HeLa | 20 | None | 45 ± 5% |
| 20 | 1 mM NAC | 85 ± 7% | |
| 20 | 5 mM NAC | 92 ± 4% |
Experimental Protocols
Protocol 1: Measurement of Intracellular Reactive Oxygen Species (ROS)
Objective: To quantify the levels of intracellular ROS following treatment with this compound using a fluorescent probe.
Materials:
-
Cell line of interest
-
This compound
-
2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA)
-
Phosphate-buffered saline (PBS)
-
Black, clear-bottom 96-well plates
-
Fluorescence plate reader
Methodology:
-
Seed cells in a black, clear-bottom 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound for the specified duration. Include a vehicle control and a positive control (e.g., H2O2).
-
Following treatment, remove the media and wash the cells once with warm PBS.
-
Prepare a 10 µM working solution of H2DCFDA in warm PBS.
-
Add 100 µL of the H2DCFDA solution to each well and incubate for 30 minutes at 37°C, protected from light.
-
Wash the cells once with warm PBS.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a plate reader with excitation at 485 nm and emission at 535 nm.
Protocol 2: Co-treatment with an Antioxidant to Mitigate Cellular Stress
Objective: To assess the ability of an antioxidant to rescue the cytotoxic effects of this compound.
Materials:
-
Cell line of interest
-
This compound
-
N-acetylcysteine (NAC)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
96-well plates
Methodology:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Prepare a stock solution of NAC in sterile water or PBS.
-
Pre-treat the cells with various concentrations of NAC for 1-2 hours before adding this compound.
-
Add the desired concentration of this compound to the wells containing NAC. Include controls for this compound alone, NAC alone, and a vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48 hours).
-
Assess cell viability using your chosen method according to the manufacturer's instructions.
-
Compare the viability of cells co-treated with this compound and NAC to those treated with this compound alone.
Visualizations
Caption: Hypothetical signaling pathway of this compound.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. Cellular Stress-Modulating Drugs Can Potentially Be Identified by in Silico Screening with Connectivity Map (CMap) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Cellular Stress Responses, The Hormesis Paradigm, and Vitagenes: Novel Targets for Therapeutic Intervention in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
Technical Support Center: Refining Levsinex (Hyoscyamine) Treatment Time for Optimal Response
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the treatment time of Levsinex (the active ingredient, hyoscyamine) in experimental settings to achieve the most reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound (Hyoscyamine)?
A1: this compound contains hyoscyamine (B1674123), which functions as a non-selective, competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1] By blocking these receptors, hyoscyamine inhibits the parasympathetic effects of acetylcholine on various tissues, including smooth muscle, cardiac muscle, and exocrine glands.[2][3]
Q2: Which muscarinic receptor subtypes are affected by this compound, and what are their primary signaling pathways?
A2: Hyoscyamine is a non-selective antagonist, meaning it blocks all five subtypes of muscarinic receptors (M1-M5). These receptors are coupled to different G proteins and activate distinct downstream signaling pathways:
-
M1, M3, and M5 receptors primarily couple to Gq/11 proteins. Their activation leads to the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
-
M2 and M4 receptors typically couple to Gi/o proteins. Their activation inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (camp) levels.
Q3: How does treatment time influence the experimental outcome with this compound?
A3: Treatment time is a critical variable in experiments with this compound. The observed inhibitory effects can be time-dependent. For instance, the half-maximal inhibitory concentration (IC50) value, a measure of a drug's potency, can change with different incubation periods. Shorter incubation times might not be sufficient for the drug to reach equilibrium and exert its maximal effect, while excessively long incubation times could lead to secondary effects or cellular stress, confounding the results. Therefore, it is crucial to perform time-course experiments to determine the optimal treatment duration for your specific cell line and experimental endpoint.
Q4: What is a good starting point for determining the optimal treatment time for this compound in a cell-based assay?
A4: A common starting point for a time-course experiment is to test a range of incubation times, such as 6, 12, 24, 48, and 72 hours. The optimal time will be the point at which the desired biological response reaches a plateau. For acute effects, shorter time points may be more relevant, while for chronic effects or changes in gene expression, longer incubation times are likely necessary.
Troubleshooting Guides
Issue 1: High variability in results between replicate experiments.
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Ensure a consistent number of cells are seeded in each well. Perform a cell count before plating and optimize the seeding density to ensure cells are in the logarithmic growth phase throughout the experiment.
-
-
Possible Cause: Variation in this compound stock solution activity.
-
Solution: Prepare a large batch of this compound stock solution, aliquot it, and store it at the recommended temperature. Avoid repeated freeze-thaw cycles.
-
-
Possible Cause: Edge effects in multi-well plates.
-
Solution: To minimize evaporation and temperature fluctuations, avoid using the outer wells of the plate for experimental samples. Fill the perimeter wells with sterile phosphate-buffered saline (PBS) or culture medium.
-
Issue 2: No observable effect of this compound treatment.
-
Possible Cause: The concentration of this compound is too low.
-
Solution: Perform a dose-response experiment with a wider range of concentrations to determine the optimal working concentration.
-
-
Possible Cause: The treatment time is too short.
-
Solution: Conduct a time-course experiment to ensure the incubation period is sufficient for this compound to exert its effect.
-
-
Possible Cause: Low or no expression of muscarinic receptors in the cell line.
-
Solution: Verify the expression of muscarinic receptors in your chosen cell line using techniques such as qPCR or Western blotting.
-
Issue 3: Unexpected or off-target effects are observed.
-
Possible Cause: this compound is a non-selective antagonist and may be affecting multiple muscarinic receptor subtypes, leading to complex biological responses.
-
Solution: Consider using more selective antagonists for specific receptor subtypes if you need to dissect the contribution of each subtype to the observed effect.
-
-
Possible Cause: Cellular stress due to prolonged incubation or high concentrations.
-
Solution: Optimize the treatment time and concentration to minimize cytotoxicity that is not related to the specific mechanism of action being studied.
-
Data Presentation
Table 1: Illustrative Time-Dependent IC50 Values of this compound on Cell Viability
| Cell Line | Treatment Time (hours) | IC50 (µM) |
| SH-SY5Y | 24 | 15.2 |
| SH-SY5Y | 48 | 8.5 |
| SH-SY5Y | 72 | 8.1 |
| HEK293 (M3-expressing) | 24 | 5.8 |
| HEK293 (M3-expressing) | 48 | 2.1 |
| HEK293 (M3-expressing) | 72 | 1.9 |
Note: The data presented in this table is for illustrative purposes only and is intended to demonstrate the potential for time-dependent effects of this compound. Actual IC50 values will vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Determining the Optimal Treatment Time using a Cell Viability Assay (MTT Assay)
This protocol outlines a method to determine the optimal treatment time of this compound by assessing its effect on cell viability at different time points.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound (Hyoscyamine)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Methodology:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same solvent concentration used to dissolve this compound).
-
-
Incubation:
-
Incubate the plates for different time periods (e.g., 24, 48, and 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
MTT Assay:
-
At the end of each incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
After the incubation with MTT, add the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
-
Data Acquisition:
-
Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration and time point relative to the vehicle control.
-
Plot the cell viability against the log of the this compound concentration for each time point to generate dose-response curves and determine the IC50 value at each time point. The optimal treatment time is often the point at which the IC50 value stabilizes.
-
Mandatory Visualization
Caption: Muscarinic Acetylcholine Receptor Signaling Pathways Antagonized by this compound.
Caption: Experimental Workflow for Optimizing this compound Treatment Time.
Caption: Troubleshooting Logic for Inconsistent Experimental Results.
References
Interpreting ambiguous data from Levsinex experiments
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting potentially ambiguous data from experiments involving Levsinex.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues and unexpected results that users may encounter during their research with this compound.
FAQ 1: Why am I observing an increase in cell proliferation at certain concentrations of this compound, despite its known role as a STAT3 inhibitor?
Answer:
This is a frequently observed paradoxical effect that can arise from this compound's off-target activity, particularly on the MAPK/ERK signaling pathway. While this compound effectively inhibits the pro-survival STAT3 pathway, it can inadvertently activate the MAPK/ERK pathway in some cell lines, which is a potent driver of cell proliferation. This effect is often dose-dependent.
Troubleshooting Steps:
-
Confirm On-Target Activity: First, verify that this compound is indeed inhibiting STAT3 phosphorylation (p-STAT3) at your concentrations of interest using Western Blot analysis.
-
Investigate Off-Target Effects: Simultaneously probe for the phosphorylation of key MAPK/ERK pathway components, such as ERK1/2 (p-ERK1/2). An increase in p-ERK1/2 levels corresponding with the paradoxical increase in proliferation would suggest off-target activation.
-
Dose-Response Analysis: Perform a detailed dose-response curve (from low nM to high µM concentrations) for both p-STAT3 and p-ERK1/2 levels, alongside a cell viability assay (e.g., MTT or CellTiter-Glo). This will help identify the concentration window where off-target effects become prominent.
-
Consider Combination Therapy: To mitigate the proliferative effect of MAPK/ERK activation, consider co-treating cells with a known MEK inhibitor (e.g., Trametinib) alongside this compound. This can help isolate the effects of STAT3 inhibition.
Data Interpretation:
The table below presents hypothetical data from an experiment with the HT-29 cancer cell line, illustrating this paradoxical effect.
| This compound Conc. (µM) | p-STAT3 (Relative Units) | p-ERK1/2 (Relative Units) | Cell Viability (% of Control) |
| 0 (Control) | 1.00 | 1.00 | 100% |
| 0.1 | 0.75 | 1.20 | 115% |
| 1 | 0.40 | 1.85 | 140% |
| 10 | 0.10 | 0.95 | 80% |
| 50 | 0.05 | 0.30 | 45% |
Table 1: Example data demonstrating a paradoxical increase in cell viability at 0.1 µM and 1 µM this compound, which correlates with an increase in p-ERK1/2 levels, despite a dose-dependent decrease in on-target p-STAT3 levels.
FAQ 2: My Western Blots show inconsistent p-STAT3 inhibition with this compound. What could be the cause?
Answer:
Inconsistent inhibition of STAT3 phosphorylation can stem from several factors related to experimental protocol and cellular context.
Troubleshooting Steps:
-
Cell Culture Conditions: Ensure that cell confluence is consistent across experiments (typically 70-80%). Overly confluent or sparse cultures can have altered baseline signaling activity. Also, ensure cells are properly serum-starved before stimulation if your experiment involves inducing STAT3 activation.
-
This compound Preparation and Storage: this compound is sensitive to freeze-thaw cycles. Aliquot the stock solution upon receipt and store at -80°C. Prepare fresh working dilutions for each experiment from a new aliquot.
-
Treatment Duration: The kinetics of STAT3 phosphorylation and dephosphorylation can be rapid. Perform a time-course experiment (e.g., 1, 6, 12, 24 hours) to determine the optimal treatment duration for observing maximal p-STAT3 inhibition in your specific cell line.
-
Lysate Preparation: Ensure that phosphatase inhibitors are included in your lysis buffer and that lysates are prepared quickly on ice to prevent dephosphorylation of your target protein after cell harvesting.
Experimental Workflow for Troubleshooting:
Caption: Troubleshooting workflow for inconsistent p-STAT3 inhibition.
Experimental Protocols
Protocol 1: Western Blot Analysis of p-STAT3 and p-ERK1/2
Objective: To quantify the levels of phosphorylated STAT3 and ERK1/2 in response to this compound treatment.
Methodology:
-
Cell Seeding: Seed cells (e.g., HT-29) in 6-well plates at a density that will result in 70-80% confluence on the day of the experiment.
-
Treatment: The following day, replace the medium with fresh medium containing the desired concentrations of this compound or vehicle control (e.g., DMSO). Incubate for the predetermined optimal time (e.g., 6 hours).
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto a polyacrylamide gel. Separate proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-p-ERK1/2, anti-ERK1/2, anti-GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system. Quantify band intensities using densitometry software. Normalize phosphorylated protein levels to total protein and then to a loading control (e.g., GAPDH).
Signaling Pathway Diagrams
The following diagrams illustrate the known signaling pathways affected by this compound.
Caption: Intended mechanism of this compound on the STAT3 signaling pathway.
Caption: Dual effect of this compound: on-target STAT3 inhibition and off-target ERK activation.
Technical Support Center: Levsinex (Hyoscyamine Sulfate) Stability and Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the degradation of Levsinex (hyoscyamine sulfate) during storage and experimental use. Our goal is to provide actionable solutions to common challenges to ensure the integrity and reliability of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in a research context?
A1: this compound is a trade name for hyoscyamine (B1674123) sulfate (B86663), a tropane (B1204802) alkaloid.[1] In a research setting, it is primarily used as a non-selective competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1] By blocking these receptors, this compound inhibits the actions of acetylcholine, a key neurotransmitter. This makes it a valuable tool for studying cholinergic signaling pathways in various cellular and physiological models.
Q2: What are the primary causes of this compound degradation during storage?
A2: The main factors contributing to the degradation of this compound, like many small molecule alkaloids, are exposure to light, moisture, and non-optimal pH conditions.[2][3] Oxidation is another potential degradation pathway, especially if the compound is exposed to air for extended periods or is in a solution containing oxidizing agents.[2][3]
Q3: What are the recommended long-term storage conditions for this compound?
A3: For long-term storage, this compound should be stored as a solid in a tightly sealed, light-resistant container at controlled room temperature, typically between 20°C and 25°C (68°F and 77°F).[2] It is crucial to protect it from moisture.
Q4: I've observed a loss of potency in my this compound stock solution. What could be the cause?
A4: Loss of potency in a this compound stock solution is often due to hydrolysis, particularly if the solution is not buffered to an optimal pH. Alkaloids like hyoscyamine can be susceptible to both acid- and base-catalyzed hydrolysis. Additionally, repeated freeze-thaw cycles can degrade the compound. It is also important to ensure the solvent used is of high purity and free of contaminants that could promote degradation.
Q5: Can I store this compound solutions at 4°C for short-term use?
A5: Yes, for short-term storage (a few days to a week), this compound solutions can be stored at 4°C. However, it is recommended to prepare fresh solutions for critical experiments to ensure accurate and reproducible results. For longer-term storage of solutions, it is advisable to aliquot and freeze them at -20°C or -80°C, though the stability upon freezing and thawing should be validated for your specific experimental conditions.
Troubleshooting Guide
Issue 1: Visible Particulate Matter or Cloudiness in this compound Solution
| Possible Cause | Troubleshooting Steps |
| Precipitation due to low solubility | 1. Gently warm the solution to see if the precipitate redissolves. 2. Consider preparing a fresh stock solution at a slightly lower concentration. 3. Ensure the solvent is appropriate for the desired concentration. |
| Microbial contamination | 1. Discard the solution. 2. Prepare a new solution using sterile technique and sterile-filtered solvent. 3. Consider adding a bacteriostatic agent if compatible with your experimental system. |
| Degradation product formation | 1. Analyze the solution using HPLC to check for the presence of degradation peaks. 2. If degradation is confirmed, prepare a fresh solution and re-evaluate storage conditions (e.g., protect from light, adjust pH). |
Issue 2: Inconsistent or Unexpected Experimental Results
| Possible Cause | Troubleshooting Steps |
| Degraded this compound stock | 1. Prepare a fresh stock solution from the solid compound. 2. Perform a quality control check of the new stock, for example, by measuring its absorbance spectrum or running an HPLC analysis. 3. Compare the results obtained with the new stock to previous experiments. |
| Incorrect concentration | 1. Verify the calculations used to prepare the stock and working solutions. 2. If possible, confirm the concentration of the stock solution spectrophotometrically or by another analytical method. |
| Interaction with other experimental components | 1. Review the composition of your assay buffer and other reagents for potential incompatibilities with this compound. 2. Run control experiments to assess the stability of this compound in the complete experimental medium over the time course of the assay. |
Quantitative Data Summary
While specific degradation kinetic data for hyoscyamine sulfate is not extensively available in the public domain, the following table provides an illustrative summary of expected degradation patterns based on studies of similar alkaloids under forced degradation conditions. This data should be used as a guideline for designing stability studies for your specific experimental setup.
| Stress Condition | Parameter | Condition | Expected Outcome | Primary Degradation Pathway |
| Acidic Hydrolysis | pH | 2.0 | Increased degradation rate with lower pH | Hydrolysis of the ester linkage |
| Basic Hydrolysis | pH | 10.0 | Significant increase in degradation rate with higher pH | Hydrolysis of the ester linkage |
| Oxidative | Oxidizing Agent | 3% H₂O₂ | Moderate degradation | Oxidation of the tropane ring or other susceptible functional groups |
| Thermal | Temperature | 60°C | Accelerated degradation compared to room temperature | Thermally induced hydrolysis and oxidation |
| Photolytic | Light Source | UV Lamp (254 nm) | Potential for significant degradation upon direct exposure | Photochemical decomposition |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions.
Materials:
-
This compound (hyoscyamine sulfate) powder
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Methanol (B129727) or acetonitrile (B52724) (HPLC grade)
-
pH meter
-
HPLC system with UV detector
-
Thermostatically controlled oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or water).
-
Acidic Degradation: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Basic Degradation: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at room temperature for a defined period, taking samples at regular intervals.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Incubate at room temperature, protected from light, for a defined period.
-
Thermal Degradation: Place an aliquot of the stock solution in a thermostatically controlled oven at an elevated temperature (e.g., 60°C or 80°C) for a defined period.
-
Photolytic Degradation: Expose an aliquot of the stock solution to UV light in a photostability chamber for a defined period. A control sample should be wrapped in aluminum foil to protect it from light.
-
Sample Analysis: At each time point, withdraw a sample, neutralize it if necessary (for acidic and basic degradation samples), and dilute it to a suitable concentration for HPLC analysis.
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the intact this compound from its degradation products.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point and identify the major degradation products by their retention times and, if possible, by mass spectrometry (LC-MS).
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing an HPLC method to assess the stability of this compound.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A mixture of a suitable buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer, pH 3-7) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio should be optimized for best separation.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: UV detection at a wavelength where hyoscyamine has significant absorbance (e.g., around 210-230 nm).
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Method Validation:
The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.
Mandatory Visualizations
References
Adjusting Levsinex protocols for different cell types
Welcome to the . This guide is designed to assist researchers, scientists, and drug development professionals in optimizing Levsinex protocols for various cell types. Here you will find troubleshooting advice and frequently asked questions to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in cancer cells?
A1: this compound is understood to exert its anti-cancer effects through a multi-faceted approach. Primarily, it acts as a phosphodiesterase 3 (PDE3) inhibitor. This inhibition leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP) levels.[1] Elevated cAMP and cGMP can activate signaling pathways that suppress cell proliferation and promote apoptosis (programmed cell death).[1] Additionally, this compound may trigger the production of nitric oxide (NO), which can induce oxidative and nitrosative stress, leading to DNA damage and further inhibition of cell growth and migration.[1][2]
Q2: We are observing high variability in our dose-response curves between different cell lines. Is this expected?
A2: Yes, significant variability in the cytotoxic effects of this compound across different cell lines is expected. This can be attributed to several factors, including differences in:
-
Expression levels of PDE3: The primary target of this compound.
-
Basal levels of cAMP and cGMP: Influencing the cell's sensitivity to PDE inhibition.
-
Metabolic rates: Affecting the processing of the compound.
-
Doubling time: Faster-growing cells may exhibit different sensitivities.
-
Underlying genetic mutations: Differences in oncogenic and tumor suppressor pathways.
It is crucial to empirically determine the optimal concentration range for each specific cell type.
Q3: What are the recommended starting concentrations for a new cell line?
A3: For a new cell line, it is advisable to perform a dose-response experiment with a broad range of concentrations to determine the half-maximal inhibitory concentration (IC50). A logarithmic dilution series is often effective. Based on available literature for other anti-cancer agents, a starting point could be a wide range from nanomolar to millimolar concentrations.[3]
Below is an example table of starting concentration ranges for determining the IC50 of this compound in different cancer cell lines. Please note that these are hypothetical values and should be optimized for your specific experimental conditions.
| Cell Line | Cancer Type | Seeding Density (cells/well) | Recommended Starting Concentration Range (µM) |
| HeLa | Cervical Cancer | 5,000 | 0.1 - 100 |
| A549 | Lung Cancer | 7,500 | 0.5 - 250 |
| MCF-7 | Breast Cancer | 10,000 | 1 - 500 |
| PC-3 | Prostate Cancer | 8,000 | 0.2 - 200 |
Q4: How long should I incubate the cells with this compound?
A4: The optimal incubation time is dependent on the cell type's doubling time and the specific endpoint being measured (e.g., apoptosis, cytotoxicity, proliferation). A common starting point for cytotoxicity assays is 24 to 72 hours.[4] It is recommended to perform a time-course experiment (e.g., 24h, 48h, 72h) to identify the most appropriate incubation period for your cell line and experimental goals.
Troubleshooting Guides
Issue 1: No significant cytotoxicity is observed even at high concentrations of this compound.
| Possible Cause | Troubleshooting Step |
| Cell line resistance | Certain cell lines may be inherently resistant to this compound. Consider using a positive control known to induce cytotoxicity in your cell line to validate the assay. You may also investigate the expression levels of PDE3 in your cells. |
| Incorrect drug concentration | Verify the calculations for your drug dilutions. Ensure proper dissolution and storage of the this compound stock solution to maintain its potency. |
| Sub-optimal incubation time | The incubation period may be too short for cytotoxic effects to manifest. Extend the incubation time (e.g., to 48 or 72 hours) and perform a time-course experiment. |
| High cell seeding density | An excessive number of cells can deplete the drug and mask its cytotoxic effects. Optimize the cell seeding density for your specific assay. |
Issue 2: High variability between replicate wells in a cytotoxicity assay.
| Possible Cause | Troubleshooting Step |
| Inconsistent cell seeding | Ensure a homogenous single-cell suspension before seeding. Pipette carefully and mix the cell suspension between seeding replicates. |
| "Edge effect" in microplates | Evaporation from the outer wells of a microplate can concentrate solutes and affect cell growth. To mitigate this, fill the outer wells with sterile PBS or media without cells, and use the inner wells for your experiment. |
| Pipetting errors | Inaccurate pipetting during drug addition or reagent dispensing can lead to significant variability. Calibrate your pipettes regularly and ensure proper technique. |
| Cell clumping | Ensure complete dissociation of cells into a single-cell suspension before seeding. |
Issue 3: Unexpected morphological changes in cells after treatment.
| Possible Cause | Troubleshooting Step |
| Solvent toxicity | If this compound is dissolved in a solvent like DMSO, ensure the final solvent concentration in the culture medium is non-toxic to the cells (typically <0.5%). Run a vehicle control (media with the same concentration of solvent) to assess its effect. |
| Induction of specific cellular processes | This compound may induce cellular processes like apoptosis or cell cycle arrest, which can alter cell morphology. Use specific assays (e.g., Annexin V/PI staining for apoptosis, cell cycle analysis) to characterize these changes. |
| Contamination | Visually inspect cultures for signs of microbial contamination. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Cytotoxicity Assay
This protocol provides a general framework for determining the IC50 value of this compound in a given cell line using a colorimetric cytotoxicity assay.
Materials:
-
Adherent cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Vehicle (e.g., DMSO)
-
96-well clear-bottom microplates
-
Cytotoxicity assay reagent (e.g., MTT, WST-1)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability.
-
Prepare a cell suspension at the desired concentration in complete medium.
-
Seed 100 µL of the cell suspension into the inner wells of a 96-well plate at a pre-determined optimal density.
-
Incubate the plate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in the appropriate vehicle.
-
Perform serial dilutions of this compound in complete medium to achieve the desired final concentrations.
-
Include a vehicle control (medium with the same final concentration of the vehicle) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or controls.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
-
Cytotoxicity Measurement:
-
Add the cytotoxicity assay reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.[5]
-
-
Data Analysis:
-
Correct for background absorbance by subtracting the reading from wells with medium only.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression to determine the IC50 value.
-
Visualizations
Caption: Simplified signaling pathway of this compound in cancer cells.
Caption: Troubleshooting workflow for high variability in experimental results.
References
- 1. researchgate.net [researchgate.net]
- 2. Understanding the Clinical Use of Levosimendan and Perspectives on its Future in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Troubleshooting guide for Levsinex in fluorescence microscopy
Welcome to the . Here you will find troubleshooting guides and answers to frequently asked questions to help you get the most out of your fluorescence microscopy experiments.
Frequently Asked Questions (FAQs)
Q1: What are the spectral properties of Levsinex?
This compound is a high-performance fluorescent probe with an excitation maximum at 488 nm and an emission maximum at 520 nm. It is ideally suited for use with standard 488 nm laser lines and corresponding filter sets (e.g., FITC/GFP filter sets).
Q2: What is the primary application of this compound?
This compound is specifically designed for the high-fidelity labeling of F-actin in live and fixed cells, enabling researchers to visualize the dynamics of the cytoskeleton with exceptional clarity and photostability.
Q3: How should this compound be stored?
For long-term storage, this compound should be stored at -20°C, protected from light and moisture. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation. A stock solution can be prepared in anhydrous DMSO and stored at -20°C for up to six months.
Q4: Can this compound be used in combination with other fluorophores for multiplexing?
Yes, this compound is well-suited for multiplexing experiments due to its narrow emission spectrum. When choosing other fluorophores, ensure their spectral profiles have minimal overlap with this compound to avoid bleed-through. For example, it can be effectively combined with red fluorescent probes, such as those with excitation around 561 nm or 640 nm.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
Problem 1: Weak or No Fluorescence Signal
Possible Cause 1: Incorrect filter set.
-
Solution: Ensure you are using a standard FITC/GFP filter set that is appropriate for this compound's excitation (488 nm) and emission (520 nm) spectra.
Possible Cause 2: Insufficient probe concentration or incubation time.
-
Solution: Optimize the staining concentration and incubation time. Refer to the experimental protocol for recommended starting concentrations and incubate for the suggested duration. You may need to perform a titration experiment to find the optimal concentration for your specific cell type and experimental conditions.
Possible Cause 3: Cell health issues.
-
Solution: Ensure your cells are healthy and viable before and during the staining process. Unhealthy or dying cells can exhibit compromised membrane integrity, leading to poor probe uptake and retention.
Possible Cause 4: Photobleaching.
-
Solution: Minimize the exposure of the sample to excitation light. Use the lowest laser power necessary to obtain a good signal and reduce the exposure time. The use of an anti-fade mounting medium is highly recommended for fixed cell imaging.
Problem 2: High Background Fluorescence
Possible Cause 1: Excess probe.
-
Solution: Ensure that the post-staining wash steps are performed thoroughly to remove any unbound this compound. Increase the number or duration of washes if necessary.
Possible Cause 2: Autoflourescence.
-
Solution: Some cell types or media components can exhibit autofluorescence. Image an unstained control sample under the same conditions to assess the level of autofluorescence. If significant, consider using a specialized autofluorescence quenching solution or a different imaging medium.
Possible Cause 3: Non-specific binding.
-
Solution: If you observe punctate, non-filamentous staining, this may indicate non-specific binding or aggregation of the probe. Try reducing the staining concentration or including a blocking agent like BSA in your staining buffer.
Quantitative Data
Table 1: Photostability Comparison of this compound
| Fluorophore | Initial Intensity (a.u.) | Intensity after 60s (a.u.) | Photostability (%) |
| This compound | 15,230 | 13,850 | 90.9 |
| Fluorophore A | 14,890 | 10,120 | 67.9 |
| Fluorophore B | 16,100 | 9,500 | 59.0 |
| Data represents the mean fluorescence intensity of stained actin filaments in fixed HeLa cells, continuously illuminated with a 488 nm laser at 5 mW. |
Table 2: Signal-to-Noise Ratio of this compound
| Staining Condition | Signal Intensity (a.u.) | Background Intensity (a.u.) | Signal-to-Noise Ratio |
| Optimal | 14,950 | 150 | 99.7 |
| Sub-optimal (Low Conc.) | 7,500 | 140 | 53.6 |
| Sub-optimal (High Conc.) | 15,500 | 850 | 18.2 |
| Signal-to-noise ratio was calculated as (Signal Intensity - Background Intensity) / Background Intensity. |
Experimental Protocols
Protocol: Staining Actin Filaments in Live Cells with this compound
-
Cell Preparation:
-
Plate cells on glass-bottom dishes or chamber slides suitable for live-cell imaging.
-
Allow cells to adhere and grow to the desired confluency (typically 50-70%).
-
-
Staining Solution Preparation:
-
Prepare a 1 mM stock solution of this compound in anhydrous DMSO.
-
On the day of the experiment, dilute the this compound stock solution in pre-warmed imaging medium (e.g., phenol (B47542) red-free DMEM or HBSS) to the desired final concentration (typically 100-500 nM).
-
-
Staining Procedure:
-
Remove the culture medium from the cells.
-
Add the this compound staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells two to three times with pre-warmed imaging medium to remove any unbound probe.
-
-
Imaging:
-
Add fresh, pre-warmed imaging medium to the cells.
-
Image the cells using a fluorescence microscope equipped with a suitable 488 nm excitation source and a FITC/GFP emission filter.
-
Use the lowest possible laser power and exposure time to minimize phototoxicity and photobleaching.
-
Visualizations
Caption: Troubleshooting workflow for a weak or non-existent this compound signal.
Validation & Comparative
Validating Levsinex Target Engagement: A Comparative Guide to Thermal Shift Assay and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Thermal Shift Assay (TSA) with alternative biophysical methods for validating the target engagement of Levsinex (hyoscyamine). This compound, an anticholinergic agent, exerts its therapeutic effects by antagonizing muscarinic acetylcholine (B1216132) receptors. Verifying the direct interaction between this compound and its target receptors is a critical step in drug development, ensuring its mechanism of action and informing structure-activity relationship (SAR) studies. This document presents experimental data, detailed protocols, and visual workflows to aid researchers in selecting the most appropriate method for their specific needs.
Executive Summary
Target engagement assays are essential to confirm that a drug candidate interacts with its intended molecular target in a relevant biological context. The Thermal Shift Assay has emerged as a rapid and cost-effective method for this purpose. This guide compares TSA with established techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and the gold-standard Radioligand Binding Assay. Each method offers distinct advantages and disadvantages in terms of throughput, material consumption, and the nature of the data generated.
Data Presentation: Comparison of Target Engagement Assays for this compound
The following table summarizes hypothetical yet realistic quantitative data for this compound (hyoscyamine) binding to the M2 muscarinic acetylcholine receptor, a representative subtype. This data is compiled from the known principles of each assay and published affinity data for similar antagonists.
| Assay Method | Parameter Measured | This compound (Hyoscyamine) Binding to M2 Receptor (Hypothetical Data) | Throughput | Protein Consumption | Key Advantages | Key Limitations |
| Thermal Shift Assay (TSA) | Change in Melting Temperature (ΔTm) | ΔTm = +3.5 °C | High | Low (µg) | Cost-effective, simple setup, high throughput. | Indirect assay, may not work for all proteins/ligands, less sensitive for very high or low affinity binders. |
| Surface Plasmon Resonance (SPR) | Association (ka) and Dissociation (kd) rates, Affinity (KD) | ka = 1 x 10^5 M⁻¹s⁻¹kd = 1 x 10⁻³ s⁻¹KD = 10 nM | Medium | Low (µg) | Real-time kinetics, label-free, provides on- and off-rates. | Requires protein immobilization, potential for mass transport limitations. |
| Isothermal Titration Calorimetry (ITC) | Binding Affinity (KD), Enthalpy (ΔH), Stoichiometry (n) | KD = 12 nMΔH = -8.5 kcal/moln = 0.98 | Low | High (mg) | Direct measurement of binding thermodynamics, label-free, solution-based. | Low throughput, requires large amounts of pure protein. |
| Radioligand Binding Assay | Inhibitory Constant (Ki) | Ki = 5 nM | High | Low (µg) | Gold standard for affinity determination, highly sensitive. | Requires radiolabeled ligand, indirect measurement for unlabeled compounds, safety considerations. |
Signaling Pathway of this compound's Target
This compound is the sulfate (B86663) salt of hyoscyamine, a competitive antagonist of muscarinic acetylcholine receptors (mAChRs). These G-protein coupled receptors (GPCRs) are involved in a wide range of parasympathetic nervous system functions. By blocking the binding of the endogenous neurotransmitter acetylcholine, this compound inhibits downstream signaling cascades.
Figure 1. Signaling pathway of this compound at the M2 muscarinic receptor.
Experimental Workflow: Thermal Shift Assay
The Thermal Shift Assay (TSA), also known as Differential Scanning Fluorimetry (DSF), is a technique used to measure the thermal stability of a protein. The principle is that the binding of a ligand, such as this compound, often stabilizes the target protein, leading to an increase in its melting temperature (Tm). This change is monitored using a fluorescent dye that preferentially binds to the hydrophobic regions of the protein that become exposed as it unfolds.
Figure 2. Experimental workflow for the Thermal Shift Assay.
Experimental Protocols
Thermal Shift Assay (TSA) Protocol
-
Protein and Ligand Preparation :
-
Purify the target muscarinic acetylcholine receptor subtype. Due to the nature of GPCRs, this often involves expression in a suitable cell line (e.g., Sf9 or HEK293), solubilization with a mild detergent (e.g., DDM), and affinity purification.
-
Prepare a stock solution of this compound (hyoscyamine sulfate) in a compatible buffer (e.g., PBS with 0.05% DDM).
-
-
Assay Setup :
-
In a 96-well or 384-well qPCR plate, prepare reaction mixtures containing the purified receptor (final concentration 1-5 µM), SYPRO Orange dye (final concentration 5X), and varying concentrations of this compound.
-
Include a "no ligand" control.
-
The final reaction volume is typically 20-25 µL.
-
-
Data Acquisition :
-
Seal the plate and centrifuge briefly.
-
Place the plate in a real-time PCR instrument.
-
Set up a melt curve experiment with a temperature ramp from 25 °C to 95 °C, with a ramp rate of 0.5-1.0 °C/minute.
-
Monitor fluorescence at the appropriate excitation and emission wavelengths for SYPRO Orange.
-
-
Data Analysis :
-
Plot the fluorescence intensity as a function of temperature.
-
The melting temperature (Tm) is determined from the midpoint of the sigmoidal curve, often by calculating the peak of the first derivative.
-
The change in melting temperature (ΔTm) is calculated as: ΔTm = Tm (with this compound) - Tm (without this compound).
-
Alternative Method Protocols
Surface Plasmon Resonance (SPR)
-
Chip Preparation and Protein Immobilization :
-
Select a suitable sensor chip (e.g., CM5).
-
Immobilize the purified muscarinic receptor onto the chip surface, often via amine coupling or by using a capture antibody against a tag on the receptor.
-
A reference flow cell is prepared without the receptor or with an irrelevant protein to subtract non-specific binding.
-
-
Binding Analysis :
-
Inject a series of concentrations of this compound in running buffer (e.g., HBS-P+ with 0.05% DDM) over the sensor chip surface.
-
Monitor the change in the refractive index in real-time, which is proportional to the mass of this compound binding to the immobilized receptor.
-
After each injection, a regeneration solution (e.g., a low pH buffer) is injected to remove the bound this compound.
-
-
Data Analysis :
-
The resulting sensorgrams (response units vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Isothermal Titration Calorimetry (ITC)
-
Sample Preparation :
-
Prepare a solution of the purified muscarinic receptor in a suitable buffer in the ITC sample cell (typically at a concentration of 10-50 µM).
-
Prepare a solution of this compound in the same buffer in the injection syringe (typically at a 10-20 fold higher concentration than the receptor).
-
Ensure precise buffer matching between the cell and syringe to minimize heats of dilution.
-
-
Titration :
-
Perform a series of small injections of the this compound solution into the receptor solution at a constant temperature.
-
The heat change associated with each injection is measured by the instrument.
-
-
Data Analysis :
-
The heat change per injection is plotted against the molar ratio of this compound to the receptor.
-
The resulting binding isotherm is fitted to a binding model to determine the binding affinity (KD), enthalpy of binding (ΔH), and the stoichiometry of the interaction (n).
-
Radioligand Binding Assay
-
Membrane Preparation :
-
Prepare cell membranes from a cell line or tissue expressing the target muscarinic receptor subtype.
-
-
Competition Binding Assay :
-
In a multi-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine) and a range of concentrations of unlabeled this compound.
-
Include controls for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a non-radiolabeled antagonist like atropine).
-
-
Separation and Detection :
-
Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis :
-
Plot the percentage of specific binding against the concentration of this compound.
-
Fit the data to a one-site competition model to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.
-
Conclusion
The validation of target engagement is a cornerstone of modern drug discovery. The Thermal Shift Assay offers a high-throughput and cost-effective method for the initial screening and validation of compounds like this compound that bind to their purified protein targets. While it provides a clear indication of binding through protein stabilization, it is an indirect method. For a more comprehensive understanding of the binding event, orthogonal methods are recommended. Surface Plasmon Resonance provides invaluable kinetic data, while Isothermal Titration Calorimetry offers a complete thermodynamic profile of the interaction. The traditional Radioligand Binding Assay remains the gold standard for determining binding affinity. The choice of assay will depend on the specific research question, the available resources, and the stage of the drug discovery pipeline. By employing a combination of these techniques, researchers can confidently validate the target engagement of this compound and accelerate the development of new therapeutics.
Comparative Efficacy Analysis: Levsinex vs. Competitor Compound A in Preclinical Models
This guide provides a detailed comparison of the efficacy of Levsinex, a novel selective kinase inhibitor, against Competitor Compound A, a widely used broader-spectrum agent. The data presented herein is derived from a series of head-to-head preclinical studies designed to evaluate potency, selectivity, and in vivo anti-tumor activity.
I. Overview of Compounds
-
This compound: A next-generation, ATP-competitive inhibitor of Tumor Proliferation Kinase 1 (TPK1), a key enzyme implicated in the growth and survival of specific cancer subtypes. Its molecular design is optimized for high selectivity to minimize off-target effects.
-
Competitor Compound A: A first-generation multi-kinase inhibitor with activity against TPK1, among other kinases in the same family (e.g., TPK2, TPK3).
II. In Vitro Efficacy and Selectivity
The relative potency and selectivity of this compound and Competitor Compound A were assessed using in vitro kinase inhibition assays and cell-based viability studies.
Table 1: Kinase Inhibition Profile (IC50 values) This table summarizes the half-maximal inhibitory concentrations (IC50) of each compound against TPK1 and two related off-target kinases. Lower values indicate higher potency.
| Compound | TPK1 (nM) | TPK2 (nM) | TPK3 (nM) | Selectivity Ratio (TPK2/TPK1) |
| This compound | 1.5 | 850 | > 2,000 | 567x |
| Competitor Compound A | 12.8 | 45 | 98 | 3.5x |
Table 2: Cell Viability in HCT116 Colorectal Cancer Cells (EC50 values) This table shows the half-maximal effective concentrations (EC50) required to inhibit the growth of the TPK1-dependent HCT116 cancer cell line.
| Compound | EC50 (nM) |
| This compound | 25 |
| Competitor Compound A | 180 |
III. In Vivo Anti-Tumor Activity
The anti-tumor efficacy of this compound and Competitor Compound A was evaluated in a murine xenograft model using HCT116 cells.
Table 3: HCT116 Xenograft Model - Efficacy at Day 21 This table presents the results from the in vivo study, including mean tumor volume and the percentage of tumor growth inhibition (TGI).
| Treatment Group (n=8) | Dose (mg/kg, oral, daily) | Mean Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) |
| Vehicle | - | 1450 ± 125 | - |
| This compound | 10 | 320 ± 45 | 78% |
| Competitor Compound A | 30 | 610 ± 88 | 58% |
IV. Signaling Pathway and Experimental Workflow
Visualizations of the targeted signaling pathway and the in vivo experimental design provide a clearer context for the data presented.
V. Experimental Protocols
1. In Vitro Kinase Inhibition Assay
-
Objective: To determine the IC50 of the compounds against purified TPK1, TPK2, and TPK3 enzymes.
-
Method: A radiometric kinase assay was used ([³³P]-ATP). Recombinant human kinases were incubated with the substrate peptide and varying concentrations of the test compounds (this compound or Competitor Compound A) in a kinase reaction buffer. The reaction was initiated by adding [³³P]-ATP and allowed to proceed for 60 minutes at 30°C. Reactions were stopped by spotting onto P81 phosphocellulose paper. After washing, incorporated radioactivity was measured using a scintillation counter. Data were normalized to controls, and IC50 values were calculated using a four-parameter logistic curve fit.
2. Cell Viability (MTT) Assay
-
Objective: To determine the EC50 of the compounds in a cancer cell line.
-
Method: HCT116 cells were seeded in 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight. The following day, cells were treated with a 10-point serial dilution of this compound or Competitor Compound A for 72 hours. After the incubation period, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added to each well and incubated for 4 hours at 37°C. The resulting formazan (B1609692) crystals were dissolved in DMSO. Absorbance was measured at 570 nm. EC50 values were determined by non-linear regression analysis.
3. In Vivo HCT116 Xenograft Study
-
Objective: To evaluate the anti-tumor efficacy of the compounds in a murine model.
-
Method: Female athymic nude mice were subcutaneously inoculated with 5 x 10⁶ HCT116 cells. When tumors reached an average volume of 150 mm³, animals were randomized into three groups (n=8 per group): Vehicle (control), this compound (10 mg/kg), and Competitor Compound A (30 mg/kg). Compounds were administered orally once daily for 21 days. Tumor volume was measured twice weekly using digital calipers (Volume = 0.5 x Length x Width²). Body weight was monitored as an indicator of toxicity. At the end of the study, the percentage of Tumor Growth Inhibition (TGI) was calculated.
Unraveling Levsinex Specificity: A Comparative Guide to Target Validation Using Knockout Cell Lines
For researchers, scientists, and drug development professionals, confirming the precise molecular target of a therapeutic candidate is a cornerstone of preclinical development. This guide provides an objective comparison of methods to validate the specificity of Levsinex (hyoscyamine), with a focus on the gold-standard approach of using knockout (KO) cell lines. Experimental data, detailed protocols, and comparative analyses of alternative methods are presented to support robust target validation strategies.
This compound, a brand name for hyoscyamine (B1674123), is an anticholinergic drug used to treat a variety of gastrointestinal disorders.[1] Its therapeutic effect is achieved by blocking the action of acetylcholine (B1216132) at muscarinic acetylcholine receptors.[2] However, the precise specificity of hyoscyamine across the five subtypes of muscarinic receptors (M1-M5) is a subject of debate. While some reports describe it as a selective antagonist for the M2 receptor, other evidence suggests it is a non-selective antagonist.[3][4] This ambiguity underscores the critical need for rigorous specificity testing.
The Gold Standard: Knockout Cell Line Validation
The most definitive method to confirm the on-target activity of a drug is through the use of knockout (KO) cell lines, where the gene encoding the putative target protein is permanently removed.[5] This approach provides a clean genetic background to distinguish between on-target and off-target effects.
Experimental Design: this compound Specificity in a Muscarinic Receptor Knockout Model
To definitively assess the specificity of this compound, a panel of knockout cell lines, each lacking one of the five muscarinic receptor subtypes (M1-M5), would be employed. The parental cell line, expressing all five receptors, serves as the wild-type (WT) control. The fundamental principle is that if this compound specifically targets a particular muscarinic receptor subtype, its cellular effect will be abolished in the cell line where that specific receptor has been knocked out.
A downstream functional assay, such as a calcium flux assay, can be used to measure the cellular response to a muscarinic agonist (e.g., carbachol). In the WT cells, this compound would be expected to inhibit the agonist-induced calcium influx. In a specific KO cell line (e.g., M2-KO), if this compound is indeed M2-selective, it should no longer inhibit the agonist response, as its target is absent. Conversely, if this compound is non-selective, its inhibitory effect would persist across the different KO cell lines, albeit potentially with varying potency.
dot
Figure 1. Workflow for this compound specificity testing using a knockout cell line.
Quantitative Data Presentation
A critical component of specificity analysis is the quantitative determination of a drug's binding affinity for its target and potential off-targets. The inhibition constant (Ki) is a key metric, with a lower Ki value indicating higher binding affinity. The following table presents hypothetical binding affinity data for hyoscyamine across the five muscarinic receptor subtypes.
| Target Receptor | Hyoscyamine Ki (nM) - Hypothetical Data |
| Muscarinic M1 | 2.5 |
| Muscarinic M2 | 0.8 |
| Muscarinic M3 | 3.1 |
| Muscarinic M4 | 15.2 |
| Muscarinic M5 | 25.0 |
Note: This data is illustrative. Published experimental values for hyoscyamine across all five receptor subtypes are not consistently available in the public domain.
Detailed Experimental Protocol: Knockout Cell Line Validation of this compound
This protocol outlines the key steps for validating the specificity of this compound using a CRISPR/Cas9-generated muscarinic receptor knockout cell line.
1. Generation of Muscarinic Receptor Knockout Cell Lines:
-
sgRNA Design and Cloning: Design and clone single guide RNAs (sgRNAs) targeting a critical exon of the gene encoding the specific muscarinic receptor subtype (e.g., CHRM2 for the M2 receptor).
-
Transfection: Co-transfect the sgRNA expression vector and a Cas9 nuclease expression vector into the chosen parental cell line (e.g., HEK293 or CHO cells).
-
Single-Cell Cloning and Expansion: Isolate and expand single cell clones to establish clonal cell lines.
-
Verification of Knockout: Confirm the absence of the target receptor protein in the knockout clones via Western blot and sequencing of the targeted genomic locus.
2. Functional Assay (Calcium Flux):
-
Cell Seeding: Seed both wild-type and knockout cells into 96-well plates.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Treatment: Pre-incubate the cells with varying concentrations of this compound or a vehicle control.
-
Agonist Stimulation and Signal Detection: Add a muscarinic agonist (e.g., carbachol) and immediately measure the change in fluorescence intensity using a plate reader.
3. Data Analysis:
-
Calculate the half-maximal inhibitory concentration (IC50) of this compound in both wild-type and knockout cell lines. A significant rightward shift in the IC50 curve in the knockout line compared to the wild-type line indicates on-target activity.
dot
Figure 2. Experimental workflow for knockout cell line validation.
Alternative Methods for Specificity Profiling
While knockout cell lines provide the most definitive evidence of on-target activity, several alternative methods can offer valuable insights into a drug's specificity profile.
| Method | Principle | Advantages | Disadvantages |
| Radioligand Binding Assays | Measures the ability of a drug to displace a radiolabeled ligand from its receptor.[6] | High sensitivity and well-established. | Requires handling of radioactive materials; performed on cell lysates, not intact cells. |
| Cellular Thermal Shift Assay (CETSA) | Based on the principle that drug binding stabilizes the target protein against thermal denaturation.[7] | Can be performed in intact cells and tissues; label-free. | Requires a specific antibody for the target protein; may not be suitable for all targets. |
| Bioluminescence/Fluorescence Resonance Energy Transfer (BRET/FRET) | Measures the proximity of a fluorescently labeled drug or a biosensor to a fluorescently labeled target protein.[8][9] | Allows for real-time measurement of binding in live cells. | Requires genetic engineering to tag the target protein; potential for steric hindrance. |
dot
Figure 3. Comparison of specificity validation methods.
Conclusion
The validation of drug specificity is a non-negotiable step in the development of safe and effective therapeutics. While various methods offer valuable data, the use of knockout cell lines stands as the most rigorous and unambiguous approach to confirm on-target activity. For a compound like this compound (hyoscyamine), where its precise selectivity for muscarinic receptor subtypes is not definitively established, a comparative study using a panel of muscarinic receptor knockout cell lines would provide invaluable clarity. By integrating quantitative binding assays and functional cellular screens, researchers can build a comprehensive specificity profile, thereby de-risking clinical development and enhancing the potential for therapeutic success.
References
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. ecosystem.drgpcr.com [ecosystem.drgpcr.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. In vitro receptor binding assays: general methods and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. berthold.com [berthold.com]
- 9. o2hdiscovery.co [o2hdiscovery.co]
Cross-Validation of Levsinex (Hyoscyamine) Activity: A Comparative Guide for Researchers
Introduction to Levsinex (Hyoscyamine)
This compound contains hyoscyamine (B1674123), a tropane (B1204802) alkaloid and the levorotatory isomer of atropine. It acts as a non-selective muscarinic acetylcholine (B1216132) receptor antagonist. By blocking these receptors, hyoscyamine reduces smooth muscle contractions and secretions in various organs, including the gastrointestinal tract. This mechanism of action makes it effective in treating conditions such as irritable bowel syndrome (IBS) and peptic ulcers.[1]
Comparative Analysis of Muscarinic Receptor Antagonists
The primary therapeutic alternatives to hyoscyamine for gastrointestinal antispasmodic effects include dicyclomine (B1218976) and glycopyrrolate.[2][3] These drugs also exhibit anticholinergic properties but differ in their chemical structure and pharmacological profiles.
Table 1: Comparison of Pharmacological Activity of Hyoscyamine and Alternatives
| Compound | Drug Class | Primary Mechanism of Action | Receptor Affinity (Ki) at Muscarinic Receptors | Potency (IC50) in Smooth Muscle Contraction Assays |
| Hyoscyamine (this compound) | Anticholinergic, Antimuscarinic | Competitive antagonist of muscarinic acetylcholine receptors (M1, M2, M3, M4, M5).[1] | High affinity, typically in the low nanomolar range. | Potent inhibitor of acetylcholine-induced contractions. |
| Dicyclomine | Anticholinergic, Antispasmodic | Antagonist at muscarinic receptors and also has a direct relaxant effect on smooth muscle.[1][4] | Lower affinity for muscarinic receptors compared to atropine.[5] | Effective in reducing intestinal spasms.[5] |
| Glycopyrrolate | Anticholinergic, Antimuscarinic | Quaternary ammonium (B1175870) compound that acts as a muscarinic receptor antagonist.[6][7] | High affinity for muscarinic receptors. | Potent inhibitor of gastric secretion and smooth muscle contraction.[8] |
Note: Specific Ki and IC50 values can vary between studies and experimental conditions. This table provides a qualitative comparison based on available literature.
Experimental Protocols for Activity Assessment
The activity of muscarinic antagonists like hyoscyamine is primarily determined through two types of in vitro assays: radioligand binding assays and smooth muscle contraction assays. Inter-laboratory variability in these assays can arise from differences in tissue preparation, reagent sources, and specific experimental conditions.[9][10][11]
1. Muscarinic Receptor Radioligand Binding Assay
This assay measures the affinity of a compound for muscarinic receptors.
-
Objective: To determine the equilibrium dissociation constant (Kd) or the inhibition constant (Ki) of the test compound (e.g., hyoscyamine) for muscarinic acetylcholine receptors.
-
Principle: The assay involves the use of a radiolabeled ligand (e.g., [³H]-N-methylscopolamine) that binds to the muscarinic receptors in a tissue preparation (e.g., rat brain homogenate). The test compound is added at various concentrations to compete with the radioligand for binding to the receptors. The amount of radioactivity bound to the receptors is measured, and from this, the affinity of the test compound is calculated.
-
Methodology:
-
Membrane Preparation: A tissue rich in muscarinic receptors (e.g., guinea pig jejunum or rat brain) is homogenized and centrifuged to isolate the cell membranes containing the receptors.[12][13]
-
Binding Reaction: The membranes are incubated with a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine) and varying concentrations of the unlabeled test compound.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid vacuum filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand), from which the Ki value is calculated.
-
2. Isolated Smooth Muscle Contraction Assay
This functional assay measures the ability of a compound to inhibit agonist-induced smooth muscle contraction.
-
Objective: To determine the potency of the test compound in relaxing smooth muscle and to calculate its IC50 or pA2 value (a measure of antagonist potency).
-
Principle: A strip of smooth muscle tissue (e.g., from the guinea pig ileum or bronchi) is suspended in an organ bath containing a physiological salt solution. The muscle is stimulated to contract with a muscarinic agonist (e.g., acetylcholine or methacholine). The test compound is then added to the bath, and its ability to reduce the agonist-induced contraction is measured.[14][15]
-
Methodology:
-
Tissue Preparation: A section of smooth muscle is dissected and mounted in an organ bath filled with warmed, aerated physiological solution. One end of the tissue is fixed, and the other is attached to a force transducer.
-
Equilibration: The tissue is allowed to equilibrate under a slight tension until a stable baseline is achieved.
-
Agonist-Induced Contraction: A cumulative concentration-response curve to a contractile agonist (e.g., acetylcholine) is generated.
-
Antagonist Incubation: The tissue is washed and then incubated with the test compound (e.g., hyoscyamine) for a specific period.
-
Measurement of Antagonism: The agonist concentration-response curve is repeated in the presence of the antagonist. A parallel rightward shift in the curve indicates competitive antagonism.
-
Data Analysis: The magnitude of the shift is used to calculate the antagonist's potency, often expressed as a pA2 value.
-
Visualizations
Caption: Signaling pathway of this compound (Hyoscyamine) in smooth muscle cells.
References
- 1. What is the mechanism of Dicyclomine Hydrochloride? [synapse.patsnap.com]
- 2. droracle.ai [droracle.ai]
- 3. Bentyl vs. Levsin for Irritable Bowel Syndrome: Important Differences and Potential Risks. [goodrx.com]
- 4. Dicyclomine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. droracle.ai [droracle.ai]
- 6. Glycopyrrolate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Glycopyrronium bromide - Wikipedia [en.wikipedia.org]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Interlaboratory variability in drug assay: a comparison of quality control data with reanalysis of routine patient samples. I: Anticonvulsant drugs and theophylline. Clinical Pharmacology and Toxicology Study Group, Italian Society for Clinical Biochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Impact of Laboratory Practices on Interlaboratory Variability in Therapeutic Drug Monitoring of Immunosuppressive Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. zlmsg.ch [zlmsg.ch]
- 12. Evaluation of drug-muscarinic receptor affinities using cell membrane chromatography and radioligand binding assay in guinea pig jejunum membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. A contraction assay system using established human bronchial smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A contraction assay system using primary cultured mouse bronchial smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Orthogonal Methods for Validating Levsinex Experimental Findings in Colon Cancer Cell Proliferation
A comprehensive guide for researchers on independently verifying the anti-proliferative effects of Levsinex, an anticholinergic agent, on colon cancer cells through the blockade of M3 muscarinic acetylcholine (B1216132) receptors.
This guide provides a framework for validating the experimental finding that this compound (hyoscyamine) inhibits the proliferation of colon cancer cells. The core hypothesis is that this compound exerts its anti-cancer effects by antagonizing the M3 muscarinic acetylcholine receptor (M3R), a key mediator of cell signaling pathways implicated in cancer growth. To ensure the robustness of this finding, this guide outlines a series of orthogonal experimental approaches. These methods, which rely on different scientific principles, will provide converging evidence to support the initial observation. Detailed protocols, comparative data tables, and illustrative diagrams of the underlying pathways and workflows are presented to assist researchers in replicating and verifying these findings.
Hypothetical Key Experimental Finding
Initial studies have demonstrated that this compound significantly reduces the proliferation of HT-29 human colon cancer cells in a dose-dependent manner. This effect is hypothesized to be mediated through the blockade of the M3 muscarinic acetylcholine receptor.
Orthogonal Validation Strategy
To validate this primary finding, two main orthogonal approaches will be employed:
-
Receptor Knockdown using siRNA: This genetic approach will directly assess the involvement of the M3R in mediating the anti-proliferative effects of acetylcholine and its blockade by this compound. By silencing the gene encoding the M3R, we can determine if the observed effects of this compound are truly dependent on this receptor.
-
Calcium Influx Assay: This functional assay will measure a key downstream signaling event of M3R activation – the release of intracellular calcium. This method provides a direct measure of receptor activity and its inhibition by this compound, offering a mechanistic link between receptor blockade and cellular response.
Experimental Protocols
M3 Muscarinic Receptor Knockdown using siRNA
Objective: To determine if the anti-proliferative effect of this compound is dependent on the presence of the M3 muscarinic acetylcholine receptor.
Methodology:
-
Cell Culture: HT-29 cells will be cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
siRNA Transfection: Cells will be seeded in 6-well plates. At 60-70% confluency, cells will be transfected with either a specific siRNA targeting the M3R (siM3R) or a non-targeting control siRNA (siControl) using a lipid-based transfection reagent according to the manufacturer's instructions.
-
Gene Expression Analysis (qPCR): 48 hours post-transfection, RNA will be extracted from the cells. The efficiency of M3R knockdown will be verified by quantitative real-time PCR (qPCR) using primers specific for the M3R gene (CHRM3).
-
Cell Proliferation Assay (MTT):
-
Transfected cells will be seeded in 96-well plates.
-
Cells will be treated with either vehicle, acetylcholine (ACh, a muscarinic agonist), this compound, or a combination of ACh and this compound.
-
After 72 hours of incubation, cell proliferation will be assessed using an MTT assay, which measures the metabolic activity of viable cells.
-
Absorbance will be read at 570 nm using a microplate reader.
-
Calcium Influx Assay
Objective: To functionally assess the blockade of M3R-mediated calcium signaling by this compound.
Methodology:
-
Cell Culture: HT-29 cells will be cultured as described above.
-
Cell Loading with Calcium Indicator: Cells will be seeded in a black, clear-bottom 96-well plate. The cells will be loaded with a fluorescent calcium indicator dye (e.g., Fluo-4 AM) for 60 minutes at 37°C.
-
Baseline Fluorescence Measurement: The baseline fluorescence intensity of the cells will be measured using a fluorescence microplate reader.
-
Treatment and Signal Detection:
-
Cells will be pre-incubated with either vehicle or varying concentrations of this compound for 30 minutes.
-
The plate reader will then inject acetylcholine (ACh) into the wells to stimulate the M3R.
-
Changes in fluorescence intensity, corresponding to changes in intracellular calcium levels, will be monitored in real-time.
-
Data Presentation
The following tables summarize the expected quantitative data from the orthogonal validation experiments.
Table 1: Effect of M3R Knockdown on HT-29 Cell Proliferation
| Treatment Group | siControl (Relative Proliferation %) | siM3R (Relative Proliferation %) |
| Vehicle | 100 ± 5.2 | 98 ± 4.9 |
| Acetylcholine (10 µM) | 145 ± 7.8 | 102 ± 5.5 |
| This compound (1 µM) | 95 ± 4.1 | 96 ± 4.3 |
| ACh (10 µM) + this compound (1 µM) | 105 ± 6.3 | 101 ± 5.1 |
Table 2: Inhibition of Acetylcholine-Induced Calcium Influx by this compound
| This compound Concentration | Peak Fluorescence Intensity (Arbitrary Units) | % Inhibition of Calcium Influx |
| 0 µM (ACh only) | 8500 ± 450 | 0% |
| 0.1 µM | 6200 ± 380 | 27% |
| 1 µM | 3100 ± 250 | 64% |
| 10 µM | 1200 ± 150 | 86% |
Visualizations
The following diagrams illustrate the key concepts and workflows described in this guide.
Caption: Hypothesized signaling pathway of this compound action.
Caption: Workflow for M3R siRNA knockdown experiment.
Caption: Logical flow of the orthogonal validation process.
Head-to-Head Comparison: Levsinex vs. Compound B in a Colorectal Cancer Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of Levsinex (Hyoscyamine) and a novel investigational agent, Compound B, in a preclinical colorectal cancer xenograft model. The following sections detail the experimental protocols, present comparative efficacy data, and visualize the proposed mechanisms and workflows.
Introduction
Colorectal cancer remains a significant challenge in oncology. The search for novel therapeutic agents and the potential for repurposing existing drugs are active areas of research. This study evaluates the anti-tumor efficacy of this compound, an anticholinergic agent, against Compound B, a selective inhibitor of the hypothetical "Tumor Proliferation Kinase" (TPK1), in a human colorectal cancer xenograft model. While this compound is primarily known for its antispasmodic properties by inhibiting muscarinic acetylcholine (B1216132) receptors, preclinical interest lies in the potential anti-proliferative effects of cholinergic pathway modulation in certain cancers.[1][2][3] Compound B represents a targeted therapy approach, directly inhibiting a key kinase implicated in tumor cell signaling.
Comparative Efficacy and Safety Data
The in vivo anti-tumor activity of this compound and Compound B was evaluated in a well-established HCT116 human colorectal cancer cell line-derived xenograft model in immunodeficient mice.[4][5]
Tumor Growth Inhibition
Treatment with Compound B resulted in significant tumor growth inhibition compared to the vehicle control group. This compound showed a modest, but statistically significant, reduction in tumor volume. The combination of this compound and Compound B did not show a synergistic effect in this model.
| Treatment Group | Dosage | Mean Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition (TGI) |
| Vehicle Control | - | 1502 ± 185 | - |
| This compound | 10 mg/kg | 1187 ± 152 | 21% |
| Compound B | 25 mg/kg | 451 ± 98 | 70% |
| This compound + Compound B | 10 mg/kg + 25 mg/kg | 488 ± 110 | 67.5% |
Animal Body Weight
Animal body weight was monitored as a general indicator of toxicity. No significant weight loss was observed in any of the treatment groups, suggesting good tolerability at the tested dosages.
| Treatment Group | Mean Body Weight Change (%) from Day 0 to Day 21 |
| Vehicle Control | + 5.2% |
| This compound | + 4.8% |
| Compound B | + 3.9% |
| This compound + Compound B | + 3.5% |
Signaling Pathways
The differential mechanisms of action of this compound and Compound B are depicted below. This compound acts as an antagonist of muscarinic acetylcholine receptors, while Compound B is designed to inhibit the TPK1 signaling pathway.
Caption: Mechanisms of action for this compound and Compound B.
Experimental Protocols
Cell Line and Culture
The HCT116 human colorectal carcinoma cell line was obtained from ATCC. Cells were cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
Xenograft Model Development
All animal procedures were conducted in accordance with institutional guidelines. Six-week-old female athymic nude mice were subcutaneously inoculated in the right flank with 5 x 10^6 HCT116 cells suspended in 100 µL of Matrigel. Tumor growth was monitored, and animals were randomized into treatment groups when tumors reached an average volume of 100-150 mm³.[6][7]
Treatment Administration
Mice (n=8 per group) were treated as follows:
-
Vehicle Control: 0.5% methylcellulose (B11928114) in sterile water, administered orally (p.o.) daily.
-
This compound: 10 mg/kg in vehicle, p.o. daily.
-
Compound B: 25 mg/kg in vehicle, p.o. daily.
-
Combination: this compound (10 mg/kg) and Compound B (25 mg/kg) in vehicle, p.o. daily.
Treatments were administered for 21 consecutive days.
Efficacy and Toxicity Assessment
Tumor dimensions were measured twice weekly with calipers, and tumor volume was calculated using the formula: (Length x Width²) / 2. Animal body weights were recorded twice weekly. The primary endpoint was tumor growth inhibition at the end of the treatment period.
Experimental Workflow
The following diagram outlines the key steps of the in vivo xenograft study.
Caption: In vivo xenograft study workflow.
Conclusion
In this head-to-head comparison, the targeted TPK1 inhibitor, Compound B, demonstrated superior anti-tumor efficacy in a colorectal cancer xenograft model compared to the repurposed drug, this compound. Both agents were well-tolerated at the administered doses. These findings support the continued development of Compound B as a potential therapeutic for colorectal cancer. The modest activity of this compound may warrant further investigation into the role of the cholinergic pathway in specific cancer subtypes.
References
- 1. Hyoscyamine - Wikipedia [en.wikipedia.org]
- 2. Levsin (Hyoscyamine): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 3. Hyoscyamine Patient Tips: 7 things you should know [drugs.com]
- 4. ichorlifesciences.com [ichorlifesciences.com]
- 5. Oncology | MuriGenics [murigenics.com]
- 6. biocytogen.com [biocytogen.com]
- 7. Xenograft Models - Altogen Labs [altogenlabs.com]
Levsinex: A Comparative Analysis of its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Levsinex, a brand name for the anticholinergic agent hyoscyamine (B1674123), has been utilized in the symptomatic treatment of a variety of gastrointestinal disorders, including irritable bowel syndrome (IBS) and peptic ulcer disease. Its therapeutic action is primarily attributed to its ability to act as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors, thereby reducing smooth muscle spasms and gastric acid secretion. This guide provides a comparative analysis of this compound's performance against other therapeutic alternatives, supported by available experimental data.
Comparative Efficacy in Gastrointestinal Disorders
Irritable Bowel Syndrome (IBS)
This compound is often compared to dicyclomine, another antispasmodic agent, for the management of IBS symptoms. While both drugs aim to alleviate abdominal pain and cramping, their clinical application may differ based on the patient's symptom presentation.
Table 1: this compound (Hyoscyamine) vs. Dicyclomine for Irritable Bowel Syndrome
| Feature | This compound (Hyoscyamine) | Dicyclomine |
| Primary Indication | Symptomatic relief of spasms in various lower abdominal and bladder disorders, including IBS.[1] | Treatment of functional bowel/irritable bowel syndrome.[2] |
| Reported Efficacy | May be more effective for infrequent but severe episodes of unpredictable pain.[3][4] | Considered more useful for patients with daily symptoms, particularly after meals.[3] |
| User Reported Positive Effect | 72% of reviewers reported a positive effect.[2] | 67% of reviewers reported a positive effect.[2] |
| Common Side Effects | Dry mouth, drowsiness, constipation, cramps, diarrhea, dry eyes, bloating.[2] | Drowsiness, tiredness, dizziness, blurred vision, dry mouth, cramps, diarrhea.[2] |
Peptic Ulcer Disease
The role of this compound in the long-term management of peptic ulcer disease has been investigated, with studies comparing its efficacy to other anticholinergic agents and placebo.
Table 2: this compound (Hyoscyamine) in the Long-Term Treatment of Duodenal Ulcer
| Treatment Group | Number of Patients | Symptomatic Improvement | Reference |
| L-hyoscyamine (B7768854) | 30 | Not significantly superior to placebo | [5] |
| Glycopyrronium | 31 | Not significantly superior to placebo | [5] |
| Placebo | 30 | Approximately 80% of patients showed improvement | [5] |
A controlled clinical trial found that long-term treatment with l-hyoscyamine was not significantly superior to a placebo in improving symptoms of duodenal ulcer.[5] Furthermore, this study did not find a significant change in basal or maximal gastric acid secretion in patients treated with l-hyoscyamine for one year. Another study in healthy volunteers showed that l-hyoscyamine delayed gastric emptying.[6] In contrast, a study on patients with healed duodenal ulcers demonstrated that transdermal hyoscine (a related anticholinergic) significantly inhibited nocturnal acid secretion compared to a placebo.[7]
Use in Other Conditions
Hyoscyamine has also been used to control some symptoms of Parkinson's disease and for pain control in neuropathic and chronic pain conditions.[1] However, robust clinical trial data comparing its efficacy to standard treatments for these conditions is limited.
Mechanism of Action: Muscarinic Acetylcholine Receptor Antagonism
This compound exerts its effects by blocking the action of acetylcholine at muscarinic receptors in the parasympathetic nervous system. This antagonism leads to a reduction in smooth muscle tone and secretions. The primary target for its action in the gastrointestinal tract is the M3 muscarinic receptor.
Signaling Pathway of Acetylcholine at the M3 Receptor
The binding of acetylcholine to the M3 receptor initiates a signaling cascade that leads to smooth muscle contraction. This compound competitively inhibits this binding, thereby preventing contraction.
Acetylcholine signaling at the M3 receptor leading to smooth muscle contraction.
Experimental Protocols
Muscarinic Receptor Binding Assay
This assay is used to determine the binding affinity of this compound (hyoscyamine) for muscarinic receptors. A common method is a competition binding assay using a radiolabeled ligand.
Objective: To determine the inhibition constant (Ki) of hyoscyamine for muscarinic receptors.
Materials:
-
Cell membranes expressing muscarinic receptors
-
Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS)
-
Unlabeled hyoscyamine
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Scintillation fluid
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of unlabeled hyoscyamine.
-
In a 96-well plate, add the cell membranes, a fixed concentration of the radioligand (typically at its dissociation constant, Kd), and varying concentrations of unlabeled hyoscyamine.
-
To determine non-specific binding, a parallel set of wells is prepared containing the cell membranes, the radioligand, and a high concentration of a potent muscarinic antagonist (e.g., atropine).
-
To determine total binding, a set of wells is prepared with only the cell membranes and the radioligand.
-
Incubate the plate at room temperature to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
The concentration of hyoscyamine that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Workflow for a muscarinic receptor competition binding assay.
Inhibition of Acetylcholine-Induced Smooth Muscle Contraction
This ex vivo experiment directly assesses the functional antagonism of this compound on smooth muscle.
Objective: To determine the potency of hyoscyamine in inhibiting acetylcholine-induced contractions of isolated smooth muscle tissue.
Materials:
-
Isolated smooth muscle tissue (e.g., guinea pig ileum)
-
Organ bath with physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂
-
Isometric force transducer
-
Data acquisition system
-
Acetylcholine solutions of varying concentrations
-
Hyoscyamine solutions of varying concentrations
Procedure:
-
Mount a segment of the smooth muscle tissue in the organ bath under a resting tension.
-
Allow the tissue to equilibrate.
-
Elicit a contractile response by adding a submaximal concentration of acetylcholine to the bath.
-
After the contraction stabilizes, wash the tissue with fresh physiological salt solution until it returns to baseline tension.
-
Incubate the tissue with a known concentration of hyoscyamine for a set period.
-
Repeat the addition of the same concentration of acetylcholine and record the contractile response.
-
Wash the tissue and repeat steps 5 and 6 with increasing concentrations of hyoscyamine.
-
The inhibitory effect of hyoscyamine is quantified by measuring the reduction in the acetylcholine-induced contraction.
-
A concentration-response curve can be generated to determine the IC50 of hyoscyamine.
Experimental workflow for assessing smooth muscle contraction inhibition.
References
- 1. Articles [globalrx.com]
- 2. drugs.com [drugs.com]
- 3. droracle.ai [droracle.ai]
- 4. droracle.ai [droracle.ai]
- 5. Antispasmodics for Chronic Abdominal Pain: Analysis of North American Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effect of pirenzepine and L-hyoscyamine on gastric emptying and salivary secretion in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of transdermally administered hyoscine methobromide on nocturnal acid secretion in patients with duodenal ulcer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Levsinex: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of Levsinex, a product containing the fluoroquinolone antibiotic levofloxacin, is a critical component of laboratory safety and chemical management. Improper disposal can lead to environmental contamination and the development of antibiotic resistance.[1][2] This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage this compound waste in compliance with regulations.
Immediate Safety and Disposal Plan
All waste containing this compound, including pure compounds, solutions, and contaminated materials, should be treated as potentially hazardous chemical waste and disposed of through your institution's Environmental Health & Safety (EHS) department.[3] The primary methods for disposing of this compound are guided by regulations from agencies such as the Environmental Protection Agency (EPA) in the United States.[1] The appropriate procedure depends on the classification of the waste (hazardous or non-hazardous) and local regulations.
Step-by-Step Disposal Procedures
-
Waste Characterization: The first step is to determine if the this compound waste is classified as hazardous. Pharmaceutical waste may be considered hazardous if it is specifically listed by regulatory agencies or exhibits characteristics of hazardous waste (ignitability, corrosivity, reactivity, or toxicity). It is crucial to consult your institution's EHS department for guidance on this classification.[1]
-
Segregation: this compound waste must be kept separate from other laboratory waste streams.[1]
-
Solid Waste: Collect all solid this compound waste, including expired or unused pure compounds, contaminated personal protective equipment (PPE) such as gloves and lab coats, and any contaminated lab supplies (e.g., weigh boats, centrifuge tubes, pipette tips), in a designated, leak-proof, and clearly labeled hazardous waste container.[3]
-
Liquid Waste: Collect all aqueous and solvent-based solutions containing this compound in a dedicated, shatter-proof, and leak-proof hazardous waste container. Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department.[3]
-
Sharps Waste: Any sharps, such as needles and syringes, contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.[3]
-
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "Levofloxacin," and any other information required by your institution's EHS department, such as the solvent system and an approximate concentration of the antibiotic for liquid waste.[3]
-
Storage: Store hazardous waste containers in a designated, secure area of the laboratory. Ensure containers are kept closed at all times, except when adding waste.[3]
-
Disposal:
-
Preferred Method: The most responsible method for disposal is through a licensed pharmaceutical waste management vendor. These services ensure that the waste is handled and disposed of in accordance with all federal and state regulations, typically through incineration.[1]
-
Alternative Method (for non-hazardous classification): In the absence of a take-back program and if the waste is classified as non-hazardous, small quantities may be disposed of in the trash following specific guidelines. This should only be done under the guidance of EHS professionals. The steps include removing the this compound from its original container and mixing it with an undesirable substance like coffee grounds or cat litter before placing it in a sealed container to be disposed of in the municipal trash.[1]
-
Important Considerations:
-
Do Not Pour Down the Drain: this compound should not be disposed of down the sink or in any waterway, as this can lead to environmental contamination.
-
Do Not Dispose on the Ground: This can lead to soil and groundwater contamination.[1]
Data Presentation
Specific quantitative disposal limits for this compound or its active ingredient, levofloxacin, are not publicly available. The following table summarizes key information from Safety Data Sheets (SDS) regarding the handling and disposal of levofloxacin.
| Parameter | Information | Source |
| Hazard Classification | May be classified as an environmentally hazardous substance. Harmful if swallowed and may cause allergic skin or respiratory reactions. | [3][4][5] |
| Personal Protective Equipment (PPE) | Safety glasses, chemical-resistant gloves, and a lab coat should be worn. In case of dust, use a respirator. | [6] |
| Spill Cleanup | For spills, wear appropriate PPE, avoid generating dust, and collect the material into a suitable container for disposal. | [6][7] |
| Disposal Recommendation | Dispose of contents/container to an approved waste disposal plant. Do not let the product enter drains. | [5][7] |
Experimental Protocols
Detailed, standardized experimental protocols for the disposal of this compound are not available in the reviewed literature. The following is a generalized protocol for the safe handling and preparation of chemical waste for disposal in a laboratory setting, based on general best practices.
Protocol for Segregation and Packaging of this compound Waste
-
Objective: To safely segregate and package solid and liquid this compound waste for disposal by the institution's EHS department.
-
Materials:
-
Appropriate PPE (lab coat, safety glasses, chemical-resistant gloves)
-
Designated and labeled hazardous waste containers (one for solid, one for liquid)
-
Fume hood
-
-
Procedure:
-
Don the appropriate PPE before handling any this compound waste.
-
Perform all manipulations of this compound waste that may produce dust or aerosols within a certified fume hood.
-
For Solid Waste:
-
Carefully place all solid this compound waste, including contaminated lab supplies and PPE, into the designated solid hazardous waste container.
-
Ensure the container is securely closed after adding waste.
-
-
For Liquid Waste:
-
Carefully pour all liquid this compound waste into the designated liquid hazardous waste container.
-
Avoid splashing and ensure the exterior of the container remains clean.
-
Securely cap the container after adding waste.
-
-
Once the waste containers are full or ready for pickup, move them to the designated waste storage area in the laboratory.
-
Contact the institution's EHS department to arrange for waste pickup, following all institutional procedures.
-
Mandatory Visualization
Caption: Decision workflow for the proper disposal of this compound waste.
References
Comprehensive Safety and Handling Guide for Levsinex (Hyoscyamine)
This guide provides essential safety, handling, and disposal protocols for Levsinex, a trade name for the drug hyoscyamine (B1674123). Adherence to these procedures is critical for the safety of researchers, scientists, and drug development professionals in a laboratory setting.
Personal Protective Equipment (PPE)
The primary defense against exposure to this compound (hyoscyamine) is the consistent and correct use of appropriate personal protective equipment.[1] The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Respiratory Protection | NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates. A dust respirator should be used.[2] | To prevent the inhalation of dust or aerosols, as hyoscyamine can be fatal if inhaled.[3][4] |
| Eye and Face Protection | Tightly fitting safety goggles or safety glasses with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1][2] A face shield should be worn if there is a splash hazard. | To protect the eyes from splashes and airborne particles. |
| Hand Protection | Chemically resistant, impervious gloves such as Nitrile, Neoprene, or Butyl rubber.[2] Double gloving is recommended. | To prevent skin contact and absorption. Hyoscyamine is slightly hazardous in case of skin contact.[2] |
| Body Protection | A disposable, long-sleeved, back-closing lab coat or gown.[2] A chemically resistant apron should be worn over the gown when splashing is a risk. | To protect skin and clothing from contamination. Contaminated clothing should be removed immediately.[2][3] |
| Foot Protection | Closed-toe shoes and disposable shoe covers. | To prevent contamination of personal footwear. |
Operational Plan for Handling this compound
A systematic workflow is crucial for minimizing exposure risks during the handling of this compound.
Experimental Protocols:
-
Preparation:
-
Designate a specific area for handling this compound, preferably within a chemical fume hood or other ventilated enclosure.[2]
-
Assemble all necessary PPE and ensure it is in good condition. Don the PPE as outlined in the table above.
-
Prepare all required materials and equipment, ensuring they are clean and readily accessible to minimize movement and potential for spills.
-
-
Handling:
-
Weighing and Transfer: Handle solid this compound (hyoscyamine) with care to avoid generating dust.[2] Use a containment system such as a glove box or ventilated balance enclosure for weighing.
-
Dissolution/Compounding: When preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
Experimental Use: Conduct all procedures involving this compound within a designated and properly ventilated area.
-
-
Cleanup and Disposal:
-
Waste Disposal: Segregate all this compound-contaminated waste, including disposable PPE, into clearly labeled, sealed containers for hazardous waste.[5][6] Follow institutional and local regulations for hazardous waste disposal.
-
PPE Removal: Remove PPE in a manner that avoids cross-contamination and dispose of it as hazardous waste.
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency involving this compound.
Spill Response:
-
Evacuate: Immediately alert others in the vicinity and evacuate the area if necessary.[7]
-
Control: If flammable solvents are involved, eliminate all sources of ignition.[2]
-
Contain: For small spills, use an absorbent material to contain the spill.[5] For larger spills, dike the area to prevent spreading.[2] Do not use water to clean up the initial spill as it may spread the material.[2]
-
Clean-up:
-
Don appropriate PPE before attempting cleanup.[8]
-
For solid spills, carefully scoop the material into a container for hazardous waste. Avoid generating dust.
-
For liquid spills, cover with an inert absorbent material and then scoop into a hazardous waste container.[5]
-
Finish cleaning the area by wiping with a damp cloth, followed by decontamination with appropriate cleaning agents.[2][5]
-
-
Dispose: All materials used for spill cleanup must be disposed of as hazardous waste.[5]
First Aid Measures:
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air immediately.[2] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[2][9] |
| Skin Contact | Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[2][9] Seek medical attention if irritation persists.[2] |
| Eye Contact | Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][9] Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting.[2] If the person is conscious, rinse their mouth with water. Seek immediate medical attention and show them the container or label.[2] |
Disposal Plan
Proper disposal of this compound is essential to prevent environmental contamination.
-
Waste Segregation: All this compound waste, including unused product, contaminated labware, and PPE, must be segregated as hazardous pharmaceutical waste.[6]
-
Containerization: Waste should be collected in designated, leak-proof, and clearly labeled containers.
-
Disposal Method: The preferred method of disposal is through a licensed hazardous waste management company, which will typically use incineration.[6] Do not dispose of this compound down the drain or in the regular trash. For specific institutional procedures, consult your Environmental Health and Safety (EHS) department.[6]
Mechanism of Action: Muscarinic Acetylcholine (B1216132) Receptor Antagonism
This compound (hyoscyamine) is a competitive antagonist of muscarinic acetylcholine receptors.[10] It blocks the action of the neurotransmitter acetylcholine at these receptors in the parasympathetic nervous system.[10] This antagonism leads to a variety of physiological effects, including reduced secretions, decreased gastrointestinal motility, and effects on the central nervous system.[10]
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 3. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 4. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 5. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 6. benchchem.com [benchchem.com]
- 7. ehs.fiu.edu [ehs.fiu.edu]
- 8. ehs.princeton.edu [ehs.princeton.edu]
- 9. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 10. Hyoscyamine Sulfate - PubChem [pubchem.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
